molecular formula C6H4BrN3 B1523821 4-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1086398-12-0

4-bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B1523821
CAS No.: 1086398-12-0
M. Wt: 198.02 g/mol
InChI Key: BHRISABNDGCDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRISABNDGCDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679431
Record name 4-Bromo-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086398-12-0
Record name 4-Bromo-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-bromo-1H-imidazo[4,5-c]pyridine in Modern Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to endogenous purines. This core structure is a cornerstone in the development of a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities. The introduction of a bromine atom at the 4-position of the imidazo[4,5-c]pyridine ring system creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This strategic functionalization allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this compound a highly valuable building block for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, emphasizing the underlying chemical principles and offering detailed, field-proven experimental protocols.

Synthetic Strategy: A Multi-Step Approach from Commercially Available Precursors

The synthesis of this compound (CAS No. 1086398-12-0) is most effectively approached through a multi-step sequence commencing with a commercially available substituted pyridine. The core logic of this synthesis is to first construct the appropriately substituted pyridine ring, followed by the annulation of the imidazole ring.

The chosen synthetic pathway involves three key transformations:

  • Nitration: Introduction of a nitro group onto the pyridine ring, which serves as a precursor to an amino group required for imidazole formation.

  • Reduction: Conversion of the nitro group to an amino group to generate the requisite 1,2-diamine functionality.

  • Cyclization: Formation of the imidazole ring to yield the final imidazo[4,5-c]pyridine scaffold.

Synthetic_Pathway Start 2-Amino-4-bromopyridine Intermediate1 2-Amino-4-bromo-3-nitropyridine Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Bromo-2,3-diaminopyridine Intermediate1->Intermediate2 Reduction (e.g., Fe/AcOH or H₂/Pd-C) Product This compound Intermediate2->Product Cyclization (HCOOH or TEOF) Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up and Isolation A1 Charge a three-necked flask with concentrated H₂SO₄. A2 Cool the flask to 0°C in an ice bath. A3 Slowly add 2-amino-4-bromopyridine, maintaining T < 5°C. B1 Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄. A3->B1 B2 Add the nitrating mixture dropwise to the reaction flask at 0°C. B1->B2 B3 Stir at 0°C, then allow to warm to room temperature. B2->B3 B4 Monitor reaction completion by TLC. B3->B4 C1 Pour the reaction mixture onto crushed ice. B4->C1 C2 Neutralize with aqueous NaOH to precipitate the product. C1->C2 C3 Collect the solid by vacuum filtration. C2->C3 C4 Wash the solid with cold water. C3->C4 C5 Dry the product under vacuum. C4->C5

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic compound featuring a 5-azabenzimidazole core, represents a significant scaffold in medicinal chemistry. Its structural resemblance to endogenous purines makes it a compelling building block for developing novel therapeutics, particularly kinase inhibitors and modulators of other biological pathways. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted properties of this compound, details the essential experimental protocols for its full characterization, and offers insights into the implications of these properties for drug development. While experimentally determined data for this specific molecule is limited in public literature, this document serves as a practical manual for researchers, outlining the necessary steps for its complete physicochemical profiling.

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine skeleton is a "privileged" structure in drug discovery. As an isomer of purine, it acts as a bioisostere, enabling it to interact with a wide array of biological targets. The introduction of a bromine atom at the 4-position serves a dual purpose: it provides a key vector for further synthetic elaboration via cross-coupling reactions, and it modulates the electronic and lipophilic character of the molecule, potentially enhancing binding affinity and pharmacokinetic properties.

This guide is structured to provide a foundational understanding of the core physicochemical attributes of this compound. We will begin by summarizing its fundamental molecular and physical characteristics, followed by an in-depth exploration of its solubility, lipophilicity (LogP), and ionization constant (pKa)—three pillars that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Crucially, we will present detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to generate robust and reliable data for their own samples.

Molecular and Structural Properties

The foundational characteristics of a molecule are its identity and structure. For this compound, these are well-defined.

  • Chemical Name: this compound

  • Synonyms: 4-Bromo-5-azabenzimidazole[1]

  • CAS Number: 1086398-12-0[1]

  • Molecular Formula: C₆H₄BrN₃[1]

  • Molecular Weight: 198.02 g/mol [1]

  • Appearance: Typically a white to off-white solid[2]

The structural formula, depicted below, shows a fused bicyclic system consisting of a pyridine ring and an imidazole ring, with a bromine substituent on the pyridine ring.

Caption: Chemical structure of this compound.

Key Physicochemical Parameters: A Summary

The table below summarizes the key physicochemical properties of this compound. It is critical to note that most of the available data are computationally predicted and await experimental verification.

PropertyValueData TypeSourceSignificance in Drug Development
Melting Point Not AvailableExperimental-Influences solubility, stability, and formulation choices.
Boiling Point 480.9 ± 25.0 °CPredicted[2]Indicates thermal stability and volatility.
Density 1.894 ± 0.06 g/cm³Predicted[2]Relevant for formulation and process chemistry.
pKa 9.74 ± 0.40Predicted[2]Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP Not AvailableExperimental-Measures lipophilicity, a key predictor of membrane permeability and metabolic stability.
Aqueous Solubility Not AvailableExperimental-Directly impacts bioavailability and formulation options.

Experimental Determination of Physicochemical Properties

Given the scarcity of experimental data, this section provides robust, step-by-step protocols for characterizing this compound in the laboratory.

Determination of pKa (Ionization Constant)

The pKa value dictates the extent of ionization of a compound at a given pH. For an ionizable compound like this compound, with its basic nitrogen atoms in the pyridine and imidazole rings, the pKa is crucial for predicting its behavior in the physiological pH range of the gut and blood.

Causality: The choice of a UV-spectrophotometric method is based on its high throughput, low sample consumption, and applicability to compounds with a chromophore, which this molecule possesses. The principle relies on the fact that the ionized and neutral forms of a molecule often have different UV absorption spectra. By monitoring the change in absorbance across a range of pH values, a titration curve can be generated to determine the pKa.

Protocol: UV-Spectrophotometric pKa Determination

  • Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or methanol (e.g., 10 mM).

  • Sample Preparation: In a 96-well UV-transparent plate, add the appropriate buffer to each well. Then, add a small aliquot of the stock solution to each well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM).

  • Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Universal Buffers (pH 2-12) C Aliquot Buffers into 96-well UV Plate A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) D Add Compound Stock to each well B->D C->D E Measure UV-Vis Spectra (220-500 nm) D->E F Plot Absorbance vs. pH E->F G Fit Data to Henderson- Hasselbalch Equation F->G H Determine pKa Value G->H

Caption: Workflow for UV-Spectrophotometric pKa Determination.

Determination of LogP (Partition Coefficient)

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. A balanced LogP (typically between 1 and 3 for oral drugs) is often required for good membrane permeability without compromising aqueous solubility.

Causality: The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning. The subsequent analysis by HPLC allows for accurate quantification of the compound in each phase, even in the presence of minor impurities.

Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC method.

  • Calculation: Calculate LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]water).

Alternative high-throughput methods using reversed-phase HPLC can also be employed to estimate LogP based on retention time.[1][3]

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the pyridine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The N-H proton of the imidazole ring will likely appear as a broad singlet at a higher chemical shift (>10 ppm) and may exchange with D₂O.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronic effects.

Self-Validation: The combination of ¹H NMR (providing proton count and connectivity through coupling) and ¹³C NMR (providing the number of unique carbon environments) offers a robust system for structural verification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected M/z: For this compound (C₆H₄BrN₃), high-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected monoisotopic masses would be:

    • [M+H]⁺ for C₆H₅⁷⁹BrN₃⁺: 197.9718

    • [M+H]⁺ for C₆H₅⁸¹BrN₃⁺: 199.9697

Causality: Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, heterocyclic molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. Key expected absorptions include:

  • N-H stretch: A broad peak around 3100-3300 cm⁻¹ from the imidazole ring.

  • C=N and C=C stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

Conclusion and Future Directions

This compound is a valuable building block with significant potential in drug discovery. This guide has consolidated the known structural information and predicted physicochemical properties. More importantly, it provides a clear and actionable framework of experimental protocols for researchers to fully characterize this compound. The generation of robust experimental data for its melting point, solubility, pKa, and LogP is a critical next step for the scientific community. Such data will enable more accurate in silico modeling and a more rational approach to the design of next-generation therapeutics based on this promising scaffold.

References

The Ascendant Therapeutic Potential of 4-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the privileged scaffold of imidazopyridine has emerged as a recurring motif in a diverse array of biologically active molecules.[1] This guide delves into a specific, yet profoundly promising, subclass: the 4-bromo-1H-imidazo[4,5-c]pyridine derivatives. Structurally analogous to purines, these compounds have demonstrated a remarkable capacity to interact with a range of biological targets, positioning them as compelling candidates for the development of next-generation therapeutics in oncology, virology, and beyond.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this fascinating class of molecules.

The Strategic Importance of the this compound Core

The unique arrangement of nitrogen atoms and the presence of a bromine substituent on the pyridine ring of the this compound scaffold bestow upon it a distinct electronic and steric profile. This configuration facilitates a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, halogen bonding, and π-stacking. The bromine atom, in particular, is not merely a synthetic handle but an active participant in target engagement, often contributing to enhanced binding affinity and selectivity.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Derivatives of the this compound core have exhibited potent antiproliferative activity against a spectrum of human cancer cell lines. Their mechanisms of action are diverse, highlighting the versatility of this scaffold in targeting key oncogenic pathways.

Inhibition of Src Family Kinases in Glioblastoma

Glioblastoma, a highly aggressive brain tumor, is characterized by the aberrant activation of receptor tyrosine kinases and their downstream signaling cascades, including the non-receptor tyrosine kinase Src.[3] The constitutive activation of Src promotes tumor cell proliferation, survival, invasion, and angiogenesis.[3] Certain this compound derivatives have emerged as potent inhibitors of Src family kinases, offering a promising therapeutic strategy for this devastating disease.

The following diagram illustrates the central role of Src in glioblastoma signaling and the point of intervention for this compound-based inhibitors.

Src_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Activation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Inhibitor This compound Derivative Inhibitor->Src Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Invasion Invasion RAS_MAPK->Invasion

Caption: Src Kinase Signaling Pathway in Glioblastoma.

PARP-1 Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Imidazo[4,5-c]pyridine derivatives have been identified as potent PARP-1 inhibitors, demonstrating their potential as both monotherapies and in combination with other DNA-damaging agents.[6]

The following diagram depicts the role of PARP-1 in DNA repair and how its inhibition by this compound derivatives can lead to cancer cell death.

PARP1_Pathway cluster_hr Homologous Recombination (HR) cluster_nhej Non-Homologous End Joining (NHEJ) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruitment & Activation BER Base Excision Repair (BER) PARP1->BER Initiation DNA_DSB DNA Double-Strand Break (DSB) PARP1->DNA_DSB Accumulation of SSBs leads to Inhibitor This compound Derivative Inhibitor->PARP1 Inhibition BER->DNA_SSB Repair HR_Repair HR Repair DNA_DSB->HR_Repair in HR-proficient cells NHEJ_Repair NHEJ Repair (Error-Prone) DNA_DSB->NHEJ_Repair in HR-deficient cells (e.g., BRCA1/2 mutated) Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis NHEJ_Repair->Apoptosis

Caption: PARP-1 Signaling Pathway in DNA Repair.

Quantitative Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
BPIP Not Specified-[1]
Compound with 3-fluoro substitution A-549 (Lung)15.94[7]
Compound with 3-fluoro substitution MCF-7 (Breast)22.12[7]
Compound with 3-CF3-phenyl group A-549 (Lung)11.56[7]
Compound with 3-CF3-phenyl group MCF-7 (Breast)17.88[7]

Antiviral Activity: A New Frontier in Infectious Disease Treatment

The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides suggests their potential as antiviral agents that can interfere with viral replication machinery.

Inhibition of Classical Swine Fever Virus (CSFV)

A notable example is 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), which has demonstrated potent and selective inhibition of the in vitro replication of Classical Swine Fever Virus (CSFV), a devastating pathogen in the swine industry.[1] The mechanism of action involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle.[1]

Activity Against Hepatitis C Virus (HCV)

Building on the anti-pestivirus activity, structural modifications of the imidazo[4,5-c]pyridine scaffold, such as the introduction of a fluorine atom at the 2-position of the 2-phenyl substituent, have led to the discovery of analogues with selective activity against the Hepatitis C Virus (HCV) in subgenomic replicon systems.[8]

Antimicrobial and Antifungal Potential

While the primary focus of research has been on anticancer and antiviral applications, preliminary studies suggest that imidazo[4,5-c]pyridine derivatives also possess antimicrobial and antifungal properties.[9][10] Further investigation into the structure-activity relationships for these activities is warranted to explore their full therapeutic potential in treating bacterial and fungal infections.[10]

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and for the evaluation of the biological activity of this compound derivatives.

Synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

This protocol describes a five-step synthesis of a key intermediate for the preparation of a variety of this compound derivatives.[11]

Step 1: Nitration of Pyridin-4-ol

  • Dissolve pyridin-4-ol in concentrated sulfuric acid at 0 °C.

  • Add potassium nitrate in portions and stir the reaction mixture at 110 °C for 10 hours.

  • Pour the mixture into ice-water, collect the precipitate, wash with water, and recrystallize from ether to obtain 3-nitropyridin-4-ol.

Step 2: Chlorination of 3-Nitropyridin-4-ol

  • Add 3-nitropyridin-4-ol to toluene and cool to 0 °C.

  • Add phosphoryl chloride dropwise and heat the mixture to 110 °C for 3 hours.

  • After cooling, pour the mixture into ice-water, neutralize with sodium bicarbonate, and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield 4-chloro-3-nitropyridine.

Step 3: N-Alkylation of 4-Chloro-3-nitropyridine

  • React 4-chloro-3-nitropyridine with 4-bromo-2-fluoroaniline at room temperature for 10 hours to produce N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group of N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine using a suitable reducing agent such as iron powder and ferric chloride in the presence of hydrazine hydrate to yield N4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine.

Step 5: Condensation to form the Imidazo[4,5-c]pyridin-2-one Ring

  • React the resulting diamine with N,N'-carbonyldiimidazole in dichloromethane to effect cyclization and afford the final product, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.

In Vitro Src Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of this compound derivatives against Src kinase.[4][12]

Materials:

  • Recombinant Src kinase

  • Src-specific substrate peptide (e.g., Poly-(Glu,Tyr 4:1))

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a white opaque plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the Src kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any appended phenyl rings. For instance, the introduction of a fluorine atom at the 2-position of a 2-phenyl substituent can switch the activity from anti-pestivirus to anti-HCV.[8] Similarly, substitutions on the phenyl ring of anticancer derivatives can significantly impact their potency.[7]

The future of this compound derivatives in drug discovery is bright. Further exploration of the chemical space around this scaffold is likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties. Key areas for future research include:

  • Expansion of the Substituent Scope: Systematic exploration of a wider range of substituents at various positions of the imidazo[4,5-c]pyridine ring to refine the SAR for different biological targets.

  • Elucidation of Novel Mechanisms of Action: Investigating the effects of these compounds on other cellular pathways to identify new therapeutic opportunities.

  • In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing therapeutic agents to enhance treatment efficacy and overcome drug resistance.

References

Technical Guide to the Spectroscopic Characterization of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of 4-bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazopyridine nucleus is a privileged structure found in numerous pharmacologically active agents.[1] Accurate structural elucidation and purity assessment are paramount for advancing compounds from discovery to clinical evaluation, making a thorough understanding of their spectroscopic data essential.[2] This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. It further provides detailed, field-proven protocols for data acquisition and a logical framework for integrating multi-technique data to achieve unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

This compound (CAS 1086398-12-0) is a fused bicyclic heteroaromatic system.[3] The molecule's asymmetry and the presence of nitrogen and bromine atoms create a distinct spectroscopic fingerprint. A multi-faceted analytical approach is non-negotiable for its characterization. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy reveals the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H and ¹³C NMR is required.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and one broad signal for the N-H proton, which may exchange with deuterium in solvents like D₂O or methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred as it is a good solvent for many heterocyclic compounds and allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 broad singlet 1H NH The imidazole N-H proton is typically deshielded and broad due to quadrupole effects and potential hydrogen bonding.
~8.5 singlet 1H C2-H This proton is on the imidazole ring, adjacent to two nitrogen atoms, leading to significant deshielding.
~8.2 doublet 1H C6-H This proton is on the pyridine ring, ortho to a nitrogen atom, resulting in a downfield shift. It will be coupled to C5-H.

| ~7.5 | doublet | 1H | C5-H | This proton is on the pyridine ring and will be coupled to C6-H. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six carbon atoms in the heterocyclic core.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~145 C2 The imine-like carbon in the imidazole ring, flanked by two nitrogens, is highly deshielded.
~148 C6 Aromatic carbon adjacent to nitrogen in the pyridine ring.
~142 C7a Bridgehead carbon adjacent to two nitrogen atoms.
~130 C3a Bridgehead carbon.
~120 C5 Aromatic methine carbon on the pyridine ring.

| ~115 | C4 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |

Protocol for NMR Data Acquisition

A self-validating protocol ensures data is both accurate and reproducible.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for solubilizing the polar heterocycle and preserving the N-H proton signal for observation.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with a larger number of scans is necessary. A relaxation delay of 2 seconds is standard.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate proton and carbon signals) for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to N-H, aromatic C-H, and the C=C/C=N bonds of the heterocyclic rings.

Table 3: Predicted Major IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3100 - 2800 N-H stretch Broad, Medium Characteristic of the N-H bond in the imidazole ring, often broadened by hydrogen bonding.
3150 - 3000 Aromatic C-H stretch Medium to Weak Typical for C-H bonds on the aromatic rings.
1620 - 1450 C=N and C=C stretch Strong to Medium A complex series of bands arising from the stretching vibrations within the fused aromatic ring system.[4]
1300 - 1000 C-N stretch Medium Associated with the stretching of carbon-nitrogen single bonds within the rings.

| Below 800 | C-Br stretch | Medium to Strong | The carbon-bromine bond vibration typically appears in the fingerprint region. |

Protocol for IR Data Acquisition (FT-IR)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and elemental formula. Electrospray ionization (ESI) is a common technique for this class of compounds.[5]

Predicted Mass Spectrum Data
  • Molecular Ion Peak: The key feature will be the protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity separated by 2 m/z units.

    • For C₆H₄⁷⁹BrN₃, the expected [M+H]⁺ is at m/z 197.96.

    • For C₆H₄⁸¹BrN₃, the expected [M+H]⁺ is at m/z 199.96.

  • Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal fragmentation patterns, which could include the loss of HBr or HCN, providing further structural confirmation.

Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

    • Infuse the sample solution directly or via a liquid chromatography system.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

    • Optimize ESI parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Analyze the resulting spectrum for the [M+H]⁺ ion and its characteristic bromine isotopic pattern.

    • If using HRMS, use the accurate mass to calculate the elemental formula and confirm it matches C₆H₅BrN₃⁺.

Integrated Data Analysis Workflow

No single technique provides a complete structural picture. The strength of spectroscopic characterization lies in the synergistic integration of data from multiple sources.

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The predicted NMR, IR, and MS data provide a detailed electronic and structural fingerprint of the molecule. By following robust acquisition protocols and integrating the data logically, researchers can unambiguously confirm the identity and purity of this important heterocyclic compound, ensuring the integrity of subsequent biological and pharmacological studies.

References

solubility and stability of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-bromo-1H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic compound with the molecular formula C6H4BrN3[1], is a molecule of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines[2]. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring product quality and safety. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. It is designed to be a practical resource for researchers, offering not just protocols, but also the scientific rationale behind the experimental designs.

Introduction: The Scientific Imperative

The imidazo[4,5-c]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, with applications ranging from oncology to infectious diseases[2]. The introduction of a bromine substituent at the 4-position significantly influences the electronic and steric properties of the molecule, which in turn dictates its solubility and stability profile. Poor aqueous solubility can be a major impediment to oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products[3].

This guide will therefore detail the necessary experimental workflows to:

  • Determine the thermodynamic and kinetic solubility of this compound.

  • Elucidate its stability under various stress conditions, as mandated by regulatory guidelines[4][5].

  • Establish a foundation for developing a stability-indicating analytical method.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of the molecule is essential before embarking on experimental studies.

PropertyValueSource
Molecular Formula C6H4BrN3[1]
Molecular Weight 198.02 g/mol [1]
Appearance White to off-white solid[6]
Predicted pKa 9.74 ± 0.40[6]
Predicted Boiling Point 480.9 ± 25.0 °C[6]
Predicted Density 1.894 ± 0.06 g/cm3 [6]
Recommended Storage 2-8°C[6]

The predicted pKa of 9.74 suggests that the molecule is a weak base. This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on pH.

Solubility Determination: A Multi-Faceted Approach

Solubility is not a single value but a parameter influenced by various factors. A comprehensive assessment involves determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method is the gold standard for this determination[7].

  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[7]. The presence of undissolved solid should be visually confirmed.

  • Sample Separation: Separate the undissolved solid from the saturated solution via centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous medium[8]. This is a high-throughput method that can provide an early indication of potential solubility issues.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility[8].

G cluster_solubility Solubility Determination Workflow start Start: this compound Solid thermo Thermodynamic Solubility (Shake-Flask Method) start->thermo kinetic Kinetic Solubility (Turbidimetric Method) start->kinetic analysis Quantification (HPLC/UV-Vis) thermo->analysis kinetic->analysis data Solubility Profile (pH, Solvent, Temp.) analysis->data

Caption: Workflow for comprehensive solubility assessment.

Stability Assessment: Probing the Molecule's Resilience

Stability testing is crucial for identifying degradation pathways and establishing a re-test period or shelf-life for an active pharmaceutical ingredient (API)[4]. This involves both long-term/accelerated studies and forced degradation (stress testing) studies.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the API to evaluate its stability under defined storage conditions over time. The API should be stored in a container closure system that simulates the proposed packaging for storage and distribution[4][9].

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter[4][10]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months)[4][10]
Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing[3][5]. These studies are essential for understanding the degradation pathways and for developing and validating a stability-indicating analytical method[11]. A single batch of the API can be used for these studies[12].

The goal is to achieve a target degradation of 10-20% to ensure that the primary degradation products are formed without excessive decomposition[11].

  • Acidic and Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent (co-solvents can be used for poorly soluble compounds) and treat with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N)[5].

    • Conduct initial experiments at room temperature, and if no degradation is observed, increase the temperature (e.g., 50-70°C)[5].

    • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).

    • Conduct the experiment at room temperature and monitor over time.

  • Thermal Degradation:

    • Expose the solid API to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C)[4].

    • The effect of humidity can also be evaluated (e.g., 75% RH or greater)[4].

  • Photostability:

    • Expose the solid API and a solution of the API to a light source that produces combined visible and ultraviolet (UV) outputs, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light to allow for comparison.

G cluster_stability Forced Degradation Workflow start Start: this compound hydrolysis Hydrolysis (Acidic & Basic) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Elevated Temp.) start->thermal photo Photostability (UV/Vis Light) start->photo analysis Analysis by Stability- Indicating Method (e.g., LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants & Elucidate Degradation Pathways analysis->pathway

Caption: A systematic approach to forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of an analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all its degradation products[5]. This method is then used for the analysis of samples from long-term and accelerated stability studies.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[12].

  • Accuracy, Precision, and Linearity: The method must be validated according to ICH Q2(R1) guidelines.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the systematic evaluation of the . By following these protocols, researchers can generate the critical data needed to support the advancement of this and similar molecules through the drug development pipeline. The experimental results will inform decisions on formulation strategies, appropriate storage conditions, and the selection of a suitable container closure system. Furthermore, the identification of degradation products through forced degradation studies is the first step in understanding their potential toxicological impact, ensuring the safety and efficacy of future medicines based on this promising scaffold.

References

The Imidazo[4,5-c]pyridine Core: A Journey from Purine Mimicry to Immunomodulatory Power

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system, a heterocyclic scaffold, stands as a testament to the power of bioisosteric replacement in medicinal chemistry. Its structural resemblance to naturally occurring purines, the fundamental building blocks of nucleic acids, has made it a cornerstone of drug discovery for decades. This guide delves into the discovery and rich history of these compounds, tracing their evolution from simple purine analogs to a privileged scaffold in modern therapeutics, particularly in the realm of immunology. We will explore the foundational synthetic strategies that enabled their initial investigation, detail the evolution of these methods, and provide practical, field-proven insights into their preparation. Furthermore, this guide will illuminate the journey of imidazo[4,5-c]pyridines into the clinical landscape, with a particular focus on their role as modulators of the innate immune system.

The core structure of imidazo[4,5-c]pyridine, also known as 3-deazapurine, is characterized by the fusion of an imidazole ring to a pyridine ring. This seemingly subtle change—replacing a nitrogen atom at the 3-position of a purine with a carbon atom—profoundly alters the molecule's electronic properties and metabolic stability while preserving its ability to engage with biological targets designed for purines. This unique combination of features has unlocked a vast therapeutic potential, leading to the development of agents with anticancer, antiviral, and potent immunomodulatory activities.[1][2]

This guide is structured to provide a comprehensive and logical narrative, moving from the historical underpinnings of the field to the practical application of this knowledge in a laboratory and clinical context. By understanding the causality behind experimental choices and the self-validating nature of the described protocols, researchers and drug development professionals will be better equipped to harness the full potential of the imidazo[4,5-c]pyridine core.

Historical Perspective: The Dawn of Deazapurines

The story of imidazo[4,5-c]pyridines is intrinsically linked to the broader exploration of purine analogs in the mid-20th century. Following the elucidation of the structure of DNA, a surge of interest in synthesizing molecules that could mimic or antagonize the function of natural purines like adenine and guanine emerged.[3][4] The primary goal was to create antimetabolites that could interfere with nucleic acid biosynthesis, thereby halting the proliferation of cancer cells and viruses.

The pioneering work in this area was largely driven by the desire to create compounds with improved therapeutic indices compared to the first generation of purine antimetabolites, such as 6-mercaptopurine.[5] The concept of "deazapurines," where a nitrogen atom in the purine ring is replaced by a carbon, was a key strategy. This modification was intended to block metabolic pathways that led to the inactivation of purine-based drugs. The work of researchers like Roland K. Robins was instrumental in developing the fundamental chemistry of these novel heterocyclic systems.[6][7]

Early synthetic routes to the imidazo[4,5-c]pyridine core typically involved the condensation of a suitably substituted diaminopyridine with a one-carbon synthon, such as formic acid or an orthoformate.[1] These methods, while foundational, often required harsh conditions and offered limited scope for diversification. Nevertheless, they provided the first tangible access to this novel class of compounds, enabling the initial exploration of their biological activities. These early studies confirmed that 3-deazapurines could indeed function as purine bioisosteres and laid the groundwork for decades of subsequent research.[8]

Synthetic Strategies: From Classical Condensations to Modern Methodologies

The synthesis of the imidazo[4,5-c]pyridine core has evolved significantly since its inception. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Classical Approach: Cyclization of Diaminopyridines

The most traditional and still widely used method for constructing the imidazo[4,5-c]pyridine ring system is the cyclization of 3,4-diaminopyridine with a suitable one-carbon electrophile. This approach is convergent and allows for the introduction of substituents at the 2-position of the final product.

A common variant of this method involves the reaction of 3,4-diaminopyridine with an aldehyde, followed by an oxidative cyclization. Alternatively, direct condensation with carboxylic acids or their derivatives (such as orthoesters) under dehydrating conditions provides a reliable route to the core.[1]

Caption: Classical synthesis of the imidazo[4,5-c]pyridine core.

Modern Synthetic Developments

More contemporary approaches offer greater flexibility and functional group tolerance. These methods often build the pyridine ring onto a pre-existing imidazole scaffold or employ transition-metal-catalyzed cross-coupling reactions to introduce diversity. For instance, solid-phase synthesis methodologies have been developed to create libraries of trisubstituted imidazo[4,5-c]pyridines for high-throughput screening.[2] These methods often start with a functionalized pyridine, such as 2,4-dichloro-3-nitropyridine, and build the imidazole ring in a stepwise fashion on a solid support.

Detailed Experimental Protocol: Synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine

The following protocol is a representative example of the classical condensation approach to synthesize a 2-substituted imidazo[4,5-c]pyridine.

Reaction: Condensation of 3,4-diaminopyridine with an aromatic aldehyde.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 eq) in DMF, add sodium metabisulfite (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Add 3,4-diaminopyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-substituted-1H-imidazo[4,5-c]pyridine.

This self-validating protocol relies on the clear formation of a precipitate upon completion and quenching, providing a straightforward method for product isolation. The purity can be readily assessed by standard techniques such as melting point determination and NMR spectroscopy.

Medicinal Chemistry Applications: Targeting the Innate Immune System

While initially investigated as antimetabolites, the most significant therapeutic application of the imidazo[4,5-c]pyridine scaffold has emerged in the field of immunology. Specifically, certain derivatives have been identified as potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8.

TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs).[9][10] The activation of TLR7, which recognizes single-stranded RNA, is a key mechanism for antiviral and antitumor immune responses.

The discovery of small molecule TLR7 agonists based on the imidazo[4,5-c]quinoline scaffold (a benzannulated version of the imidazo[4,5-c]pyridine core) revolutionized the field. These compounds, such as imiquimod and resiquimod, are potent inducers of IFN-α and are used clinically for the treatment of viral infections and certain types of skin cancer.

Structure-Activity Relationships (SAR) of Imidazo[4,5-c]pyridine TLR7 Agonists

Extensive SAR studies have been conducted to optimize the potency and selectivity of imidazo[4,5-c]pyridine-based TLR7 agonists. These studies have revealed key structural features required for activity. A seminal study on 1H-imidazo[4,5-c]pyridines highlighted several important findings:

  • The 4-amino group is essential for activity.

  • Substituents at the N-1 and C-2 positions are critical for potency. An N-1 benzyl group and a C-2 butyl group were found to be optimal.

  • Modifications at the C-6 position of the pyridine ring can enhance potency. Electron-rich substituents are generally favored.

The following table summarizes the SAR data for a series of 1H-imidazo[4,5-c]pyridine derivatives, demonstrating the impact of substitution on TLR7 agonistic activity.

CompoundR1R2R6TLR7 EC₅₀ (µM)
1 BenzylButylH1.57
2 BenzylButyl4-Methoxyphenyl> 10
3 BenzylButyl6-Benzyl0.45
4 BenzylButyl6-Phenethyl0.32
5 BenzylHH> 10
6 HButylH> 10

Data synthesized from Yoo, E. et al. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry.[8][11]

TLR7 Signaling Pathway

Upon binding of an imidazo[4,5-c]pyridine agonist, TLR7, located in the endosomal compartment, undergoes a conformational change and dimerization. This initiates a downstream signaling cascade mediated by the adaptor protein MyD88. The signal is then transduced through a series of kinases, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding type I interferons and other pro-inflammatory cytokines, orchestrating a potent innate immune response.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Imidazo[4,5-c]pyridine Agonist TLR7 TLR7 Agonist->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Induces IRF7_nuc->Gene_Expression Induces Cytokines Cytokines Gene_Expression->Cytokines Type I IFNs, Pro-inflammatory Cytokines

Caption: TLR7-mediated MyD88-dependent signaling pathway.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine core has traversed a remarkable path in the annals of medicinal chemistry. Born from the logical principle of purine bioisosterism, it has blossomed into a versatile scaffold with profound implications for human health. The journey from its initial synthesis to its application as a sophisticated modulator of the innate immune system underscores the enduring value of fundamental research in heterocyclic chemistry.

The future of imidazo[4,5-c]pyridine chemistry remains bright. The development of more selective and potent TLR7 and/or TLR8 agonists continues to be an active area of research, with applications in vaccine adjuvants, oncology, and the treatment of infectious diseases. Furthermore, the inherent drug-like properties of this scaffold ensure its continued exploration as a platform for the discovery of novel inhibitors of kinases and other enzymes. As our understanding of complex biological pathways deepens, the strategic deployment of well-characterized and synthetically accessible scaffolds like imidazo[4,5-c]pyridine will undoubtedly continue to yield new and impactful therapeutic agents.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-bromo-1H-imidazo[4,5-c]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-imidazo[4,5-c]pyridine core, a heterocyclic aromatic system, represents a "privileged structure" in the landscape of modern drug discovery.[1] Its structural and electronic resemblance to endogenous purines allows it to readily interact with a diverse array of biological macromolecules, including enzymes, receptors, and nucleic acids.[2][3][4][5] This inherent bio-isosterism has made the imidazo[4,5-c]pyridine scaffold a fertile ground for the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][6] The strategic incorporation of a bromine atom at the 4-position, as in 4-bromo-1H-imidazo[4,5-c]pyridine, further enhances its utility as a versatile chemical intermediate, providing a reactive handle for the synthesis of extensive compound libraries through various cross-coupling reactions. This guide will provide an in-depth exploration of the key therapeutic targets modulated by this compound derivatives, offering a technical roadmap for researchers and drug development professionals.

I. Protein Kinases: A Major Frontier for Imidazo[4,5-c]pyridine-Based Inhibitors

The human kinome, comprising over 500 protein kinases, plays a central role in cellular signaling, and its dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding pocket of kinases has proven to be a highly "druggable" target, and the imidazo[4,5-c]pyridine scaffold has emerged as a particularly effective framework for the design of potent and selective kinase inhibitors.[7]

A. Aurora Kinases: Mitotic Regulators and Cancer Targets

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis.[2] Their overexpression is frequently observed in various cancers, correlating with tumorigenesis and poor prognosis.[2] Consequently, Aurora kinases are attractive targets for cancer therapy. Derivatives of the related imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibition of Aurora A kinase (AURKA).[2] Given the structural similarities, the imidazo[4,5-c]pyridine core represents a promising starting point for the development of novel Aurora kinase inhibitors.

B. DNA-Dependent Protein Kinase (DNA-PK): A Key Player in DNA Repair

DNA-PK is a serine/threonine kinase that plays a critical role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. In the context of cancer therapy, inhibiting DNA-PK can sensitize tumor cells to the cytotoxic effects of radiation and certain chemotherapeutic agents. Recently, a novel class of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent and selective inhibitors of DNA-PK, demonstrating significant radiosensitization in cancer cell lines.[7]

C. Src Family Kinases (SFKs): Modulators of Cell Growth and Proliferation

The Src family of non-receptor tyrosine kinases, including Src and Fyn, are key regulators of multiple signaling pathways that control cell growth, differentiation, and survival.[8] Aberrant SFK signaling is a known driver in the development and progression of various cancers, including glioblastoma multiforme (GBM).[8] Novel imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent SFK inhibitors, exhibiting significant antiproliferative activity against GBM cell lines.[8]

D. Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (PKB/Akt) Pathway: A Central Signaling Node

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is one of the most common oncogenic events in human cancers. Imidazo[4,5-c]quinoline derivatives, which share a similar heterocyclic core, have been successfully developed as potent modulators of this pathway.[9] This provides a strong rationale for exploring the this compound scaffold for the development of novel PI3K and/or Akt inhibitors.

Experimental Workflow: From Hit Identification to Lead Optimization for Kinase Inhibitors

The following workflow outlines a typical cascade of assays for the identification and characterization of imidazo[4,5-c]pyridine-based kinase inhibitors.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Confirm cellular activity Selectivity Profiling Selectivity Profiling Cell-based Assay->Selectivity Profiling Assess off-target effects Binding Assay Binding Assay Selectivity Profiling->Binding Assay Validate direct target engagement Enzyme Kinetics Enzyme Kinetics Binding Assay->Enzyme Kinetics Determine mode of inhibition Western Blot Western Blot Enzyme Kinetics->Western Blot Confirm pathway modulation Pharmacokinetics Pharmacokinetics Western Blot->Pharmacokinetics Evaluate drug metabolism Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Assess in vivo efficacy Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Determine safety profile

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay is a robust method for primary screening and determining the IC50 values of potential inhibitors.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase of interest. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km value for the specific kinase.

    • Prepare serial dilutions of the this compound derivatives in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Poly(ADP-ribose) Polymerase (PARP): Targeting DNA Damage Response in Cancer

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. Imidazo[4,5-c]pyridine derivatives have been identified with moderate to good PARP inhibitory activity, enhancing the sensitivity of tumor cells to chemotherapy.[2]

Quantitative Data Summary: Inhibitory Activities of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTargetIC50 ValueReference
Imidazo[4,5-c]pyridinesPARP8.6 nM (for compound 9)Zhu et al.[2]
Imidazo[4,5-c]pyridin-2-onesDNA-PKnM range (for compound 78)[7]
Imidazo[4,5-c]pyridin-2-onesSrc, FynSubmicromolar range[8]
Imidazo[4,5-c]pyridine-4-carbonitrileCathepsin S25 nM (for compound 33)[2]
Imidazo[4,5-b]pyridinesAurora Kinases0.004–0.046 µMWang et al.[2]

III. Other Promising Therapeutic Targets

The versatility of the imidazo[4,5-c]pyridine scaffold extends beyond kinases and PARP, with preliminary evidence suggesting activity against a range of other therapeutically relevant targets.

A. S-adenosyl-L-homocysteine (SAH) Hydrolase and EZH2

3-Deazaneplanocin A (DZNep), which contains an imidazo[4,5-c]pyridine core, is an inhibitor of SAH hydrolase and the histone methyltransferase EZH2.[2] This dual activity makes it a compelling candidate for epigenetic-based cancer therapies.

B. Viral Polymerases

Derivatives of imidazo[4,5-c]pyridine have demonstrated selective activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[2] This highlights the potential for developing novel antiviral agents based on this scaffold.

C. Glucosamine-6-Phosphate Synthase

As a key enzyme in the biosynthesis of the fungal cell wall, glucosamine-6-phosphate synthase is a potential target for new antifungal drugs.[2] The imidazo[4,5-c]pyridine scaffold could serve as a template for the design of inhibitors of this enzyme.

D. Cathepsin S (CTSS)

Cathepsin S is a lysosomal cysteine protease involved in antigen presentation and has been implicated in autoimmune diseases. Imidazo[4,5-c]pyridine-4-carbonitrile hybrids have been developed as potent and selective inhibitors of Cathepsin S.[2]

Signaling Pathway: The PI3K/Akt/mTOR Pathway

This pathway is a key area of investigation for imidazo[4,5-c]pyridine and related scaffolds.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[4,5-c]pyridine Inhibitor Imidazopyridine->PI3K

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The this compound scaffold is a cornerstone for the development of novel therapeutics targeting a wide range of diseases. Its purine-like structure provides a foundation for potent interactions with numerous biological targets, with kinase inhibition being a particularly well-explored and promising area. The bromine substituent offers a gateway for extensive chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space around this privileged core, with a focus on developing highly selective inhibitors for validated targets and elucidating the mechanisms of action for novel derivatives. The integration of computational modeling with high-throughput screening and traditional medicinal chemistry will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Introduction: The Imidazo[4,5-c]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Applications of Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine ring system, a fused heterocycle consisting of an imidazole and a pyridine ring, represents a cornerstone scaffold in modern drug discovery. Its significance stems primarily from its structural and electronic resemblance to natural purines, the building blocks of DNA and RNA.[1][2][3] This bioisosteric relationship classifies imidazo[4,5-c]pyridines as "deazapurines," specifically 3-deazapurines, allowing them to interact effectively with a wide array of biological macromolecules like proteins and nucleic acids.[3][4] This mimicry has been expertly exploited by medicinal chemists to develop potent modulators of biological pathways.

The versatility of the imidazo[4,5-c]pyridine core has led to the discovery of compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] Derivatives have been developed as highly selective kinase inhibitors, viral polymerase inhibitors, and receptor antagonists, demonstrating the scaffold's "privileged" status.[7][8][9] This guide provides a comprehensive technical overview of the core chemistry, synthetic methodologies, and diverse therapeutic applications of imidazo[4,5-c]pyridines, aimed at researchers, scientists, and professionals in the field of drug development.

Part 1: Core Chemistry and Synthetic Strategies

A deep understanding of the synthesis of the imidazo[4,5-c]pyridine core is fundamental to exploring its potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Primary Synthetic Route: Cyclization of 3,4-Diaminopyridines

The most established and widely utilized method for constructing the imidazo[4,5-c]pyridine scaffold involves the cyclization of an appropriately substituted 3,4-diaminopyridine.[5][10][11] This strategy involves forming the imidazole ring onto the existing pyridine core. The key step is the reaction of the vicinal diamines with a one-carbon synthon, which can be an aldehyde, an orthoester, or a carboxylic acid derivative.

The choice of the one-carbon source directly influences the substituent at the 2-position of the final product, providing a straightforward method for introducing chemical diversity. For instance, using triethyl orthoformate yields an unsubstituted C2 position, while using substituted aldehydes or carboxylic acids installs corresponding aryl, alkyl, or other functional groups.[1][5][12]

Caption: Synthetic pathway from 3,4-diaminopyridine.

Expert Insight: The oxidative cyclization with aldehydes is often performed in the presence of an oxidizing agent or simply by exposure to air.[5] The causality lies in the need to form the aromatic imidazole ring from a dihydroimidazole intermediate. Using reagents like formic acid or orthoesters avoids this separate oxidation step, as the carbon source is already at a higher oxidation state.

Alternative Strategy: Pyridine Ring Formation from Imidazole Precursors

While less common, an alternative approach involves constructing the pyridine ring onto a pre-existing, functionalized imidazole. This method is particularly valuable for synthesizing specific isomers that are difficult to obtain via the diaminopyridine route, a notable example being the synthesis of the potent antiviral agent 3-deazaguanine.[10][13] This approach failed when attempted via the traditional diaminopyridine cyclization, demonstrating the necessity of having multiple synthetic strategies.[10] The key intermediate is typically an imidazole with cyano or carboxylate groups that can undergo base-catalyzed cyclization to form the fused pyridine ring.[10]

Caption: Pyridine ring formation from an imidazole precursor.

Modern Synthetic Advances

To meet the demands of high-throughput screening and complex molecule synthesis, modern techniques have been applied to this scaffold:

  • Transition-Metal Catalysis: Palladium-catalyzed reactions have enabled the synthesis of N-1 substituted derivatives and complex aminations, expanding the accessible chemical space.[14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for condensation reactions.[1][6]

  • Solid-Phase Synthesis: To rapidly generate libraries of analogues for screening, efficient solid-phase syntheses have been developed, starting from polymer-supported amines and functionalized pyridines.[4] This is a critical technology for drug discovery programs.

Part 2: Therapeutic Applications in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a prolific source of bioactive compounds across multiple disease areas. Its ability to mimic purines allows it to target enzymes and receptors that have purines as their natural ligands.

Anticancer Agents

The deregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets. The imidazo[4,5-c]pyridine core has proven to be an exceptional template for designing potent and selective kinase inhibitors.[7]

  • Mechanism of Kinase Inhibition: These compounds typically function as ATP-competitive inhibitors. The heterocyclic nitrogen atoms of the scaffold form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor. Substituents on the core then extend into other regions of the binding site to confer potency and selectivity.

Caption: Binding mode of an imidazo[4,5-c]pyridine kinase inhibitor.

  • Key Kinase Targets:

    • DNA-Dependent Protein Kinase (DNA-PK): Inhibitors based on an imidazo[4,5-c]pyridine-2-one scaffold have been identified as potent and selective DNA-PK inhibitors, which can act as radiosensitizers in cancer therapy.[7]

    • Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as potent SFK inhibitors for the treatment of glioblastoma.[15]

    • PI3K/PKB Pathway: Imidazo[4,5-c]quinolines, a related class, have been developed as powerful modulators of this critical cell survival pathway.[16]

    • Poly(ADP-ribose) Polymerase (PARP): Certain derivatives exhibit potent PARP inhibitory activity, which can enhance the efficacy of chemotherapy by preventing DNA repair in cancer cells.[1]

Derivative Class Target Kinase Reported Activity (IC₅₀) Therapeutic Application
Imidazo[4,5-c]pyridine-2-onesDNA-PKnM rangeRadiosensitizer for Cancer
Imidazo[4,5-c]pyridin-2-onesSrc, Fyn (SFKs)Sub-micromolar rangeGlioblastoma
Imidazo[4,5-c]pyridinesPARP8.6 nM (lead compound)Chemosensitizer for Cancer
Antiviral Agents

The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for antiviral drugs, particularly as inhibitors of viral polymerases.

  • Hepatitis C Virus (HCV): A significant breakthrough was the discovery of imidazo[4,5-c]pyridines as a novel class of non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[8][17] Extensive structure-activity relationship (SAR) studies led to the identification of compounds with nanomolar potency in cell-based replicon systems.[17]

  • Broad-Spectrum Activity: The parent compound 3-deazaguanine and its nucleoside derivatives have demonstrated potent, broad-spectrum activity against a variety of DNA and RNA viruses.[10] This includes activity against viruses like those causing Bovine Viral Diarrhea (BVDV), which is often used as a surrogate for HCV research.[1][18]

Compound/Class Viral Target Reported Activity (EC₅₀) Virus Family
Substituted 2-phenyl-5H-imidazo[4,5-c]pyridinesHCV NS5B Polymerase1.163 nM (lead compound)Flaviviridae
3-Deazaguanine derivativesVarious DNA/RNA VirusesPotent, broad-spectrumVarious
2,5-disubstituted imidazo[4,5-c]pyridinesBVDV RdRpPotent and selectiveFlaviviridae
Other Major Therapeutic Areas

The scaffold's utility extends beyond oncology and virology.

  • Antimicrobial Agents: Derivatives have shown promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as antifungal activity.[11] Furthermore, specific derivatives containing amide, urea, or sulfonamide moieties have been synthesized and evaluated as antimycobacterial agents against Mycobacterium tuberculosis.[19]

  • Cardiovascular Disease: Imidazo[4,5-c]pyridin-4-one derivatives have been designed as dual-acting agents, functioning as both Angiotensin II type 1 (AT1) receptor antagonists and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), offering a novel approach to treating hypertension and related metabolic disorders.[9]

  • Autoimmune Disorders: By targeting proteases involved in immune signaling, such as Cathepsin S, 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives have been developed as potential treatments for autoimmune diseases.[1][20]

Part 3: Validated Experimental Protocol

Trustworthy and reproducible protocols are essential for scientific progress. The following describes a general, self-validating procedure for the synthesis of 2-substituted imidazo[4,5-c]pyridines, a common starting point for further elaboration.

Protocol: Synthesis of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines

This protocol is based on the widely-used condensation and oxidative cyclization of 3,4-diaminopyridine with an aromatic aldehyde.[5][11]

Objective: To synthesize a 2-aryl-imidazo[4,5-c]pyridine derivative.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (0.55 eq)

  • Dimethyl Sulfoxide (DMSO) as solvent

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Methodology:

  • Preparation of Aldehyde Adduct (Causality: To control reactivity and improve handling): In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of warm ethanol. In a separate container, prepare a solution of sodium metabisulfite (0.55 eq) in water. Add the bisulfite solution to the aldehyde solution and stir. The bisulfite adduct will often precipitate as a white solid. Filter the solid, wash with cold ethanol, and dry. This step converts the aldehyde to a more stable, solid adduct that is easier to handle and can lead to cleaner reactions.[11]

  • Condensation and Cyclization: To a round-bottom flask, add 3,4-diaminopyridine (1.0 eq), the prepared aldehyde-bisulfite adduct (1.0 eq), and DMSO.

  • Heating: Heat the reaction mixture to 120-140 °C with stirring under a reflux condenser. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 4-8 hours). The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization and oxidative aromatization.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Pour the dark solution into a beaker of ice water with stirring. A precipitate of the crude product should form.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and inorganic salts. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-substituted-imidazo[4,5-c]pyridine.

Validation: The structure and purity of the final product must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the crystalline solid.

Conclusion and Future Outlook

The imidazo[4,5-c]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry and drug development. Its success is rooted in its bioisosteric relationship with natural purines, coupled with its synthetic tractability, which allows for extensive and systematic structural modification. We have seen its application in generating potent kinase inhibitors for oncology, novel polymerase inhibitors for virology, and modulators of key targets in cardiovascular and autoimmune diseases.

The future of imidazo[4,5-c]pyridine chemistry will likely focus on several key areas. The development of even more selective kinase inhibitors that can overcome drug resistance will remain a major driver. New synthetic methodologies, including asymmetric synthesis and late-stage functionalization, will enable the creation of more complex and stereochemically defined derivatives. Furthermore, as our understanding of biology deepens, this versatile scaffold will undoubtedly be applied to novel and challenging biological targets, continuing its legacy as a source of impactful therapeutic agents.

References

An In-Depth Technical Guide to the Safe Handling of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of novel therapeutics. 4-bromo-1H-imidazo[4,5-c]pyridine (CAS No. 1086398-12-0) is a key heterocyclic building block utilized in the synthesis of a wide range of biologically active molecules.[1][2] Its utility in drug discovery programs necessitates that researchers, scientists, and drug development professionals have a comprehensive understanding of its potential hazards and the requisite safety protocols for its handling, storage, and disposal.

This guide provides an in-depth technical overview of the safety precautions for this compound. It is structured not as a generic template, but as a focused analysis grounded in established chemical safety principles and data extrapolated from structurally analogous compounds. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to maintain a safe and compliant research environment.

Section 1: Hazard Identification and Proactive Risk Assessment

A critical first step in safe handling is a thorough understanding of the potential hazards. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, a conservative and scientifically sound risk assessment can be constructed by examining the known hazards of closely related bromo-imidazole and bromo-imidazo-pyridine derivatives. This approach, rooted in the principle of precaution, is fundamental to laboratory safety.

Inferred GHS Classification and Primary Hazards

Based on data from analogous compounds, this compound should be handled as a hazardous substance with multiple potential routes of exposure. The primary hazards are summarized in the table below.

Hazard ClassInferred GHS Classification & Signal WordHazard StatementRationale & Authoritative Source (Analogous Compounds)
Acute Oral Toxicity Category 3, Danger H301: Toxic if swallowed Structurally similar compounds like 7-bromo-1H-imidazo[4,5-c]pyridine and 4-bromo-1H-imidazole are classified as "Toxic if swallowed".[3][4] This suggests the compound can cause severe adverse effects or fatality if ingested.
Skin Corrosion/Irritation Category 2, Warning H315: Causes skin irritation Bromo-imidazole derivatives are known skin irritants.[5][6] Direct contact may lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Category 2A, Warning H319: Causes serious eye irritation Data for related compounds indicates a high potential for causing significant, but reversible, eye irritation upon contact.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3, Warning H335: May cause respiratory irritation As a fine crystalline solid, airborne dust can irritate the respiratory tract if inhaled. This is a common hazard for powdered heterocyclic compounds.[3][6]
The Causality of Hazard: A Structural Perspective

The hazardous nature of this compound can be attributed to its chemical structure. The imidazopyridine core is a reactive heterocycle, and the presence of a bromine atom enhances its potential to interact with biological macromolecules. Upon absorption, such halogenated aromatic compounds can undergo metabolic activation or interfere with cellular processes, leading to the observed toxicity and irritation. Therefore, treating this compound with a high degree of caution is not merely procedural, but is scientifically justified by its intrinsic chemical properties.

Section 2: A Systematic Framework for Exposure Control

Effective safety management relies on a multi-layered approach to minimize exposure. The "Hierarchy of Controls" is a fundamental risk management framework that prioritizes the most effective control measures. This guide mandates the implementation of this hierarchy when working with this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Project Dependent) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Mandatory Engineering Controls

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood .

  • Causality: As a fine powder, this compound can easily become airborne during routine lab procedures like weighing and transferring. A fume hood provides constant negative pressure, capturing and exhausting these fine particles away from the operator's breathing zone, directly mitigating the inhalation hazard (H335).[7]

Essential Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound must be developed and approved.

  • Designated Areas: All work with this compound must be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.

Personal Protective Equipment (PPE) - The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential as the final layer of protection.[8]

Protection TypeRecommended Equipment & StandardRationale
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 compliant) and a face shield.[9]Goggles provide a seal around the eyes to protect against airborne dust. A face shield is mandatory when there is a risk of splashes, such as during dissolution in a solvent.[9][10]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical barrier against skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected. Double-gloving is recommended for added protection.[10][11]
Body Protection Flame-resistant lab coat, fully buttoned with sleeves rolled down. Long pants and closed-toe shoes.[11]A lab coat protects against incidental skin contact from spills. Closed-toe shoes are a mandatory baseline for all laboratory work to protect against spills and falling objects.[9]
Respiratory Protection Not required if handled exclusively within a certified fume hood.If work outside a fume hood is unavoidable (a deviation that requires a specific risk assessment), a NIOSH-approved respirator with appropriate particulate filters would be necessary.[11]

Section 3: Methodologies for Safe Laboratory Operations

The following protocols are provided as a baseline for developing site-specific SOPs.

Experimental Workflow: Weighing and Transfer

HandlingWorkflow start Start prep Step 1: Preparation - Don full PPE - Verify fume hood function - Prepare all equipment start->prep weigh Step 2: Weighing - Place balance in fume hood - Tare weigh boat - Carefully transfer solid with spatula - Minimize dust generation prep->weigh transfer Step 3: Transfer & Dissolution - Place reaction vessel in hood - Carefully add solid to vessel - Slowly add solvent to solid - Close primary container weigh->transfer cleanup Step 4: Decontamination - Clean spatula - Dispose of weigh boat in solid hazardous waste - Wipe down work surface transfer->cleanup end End cleanup->end

Caption: A systematic workflow for handling solid this compound.

Detailed Steps:

  • Preparation: Before retrieving the compound, ensure you are wearing all required PPE. Verify that the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh boat, reaction vessel) within the hood.

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid from its storage container to a tared weigh boat. Perform this action gently and close to the surface to minimize the generation of airborne dust.[10] Immediately and tightly seal the primary container.

  • Transfer: Carefully transfer the weighed compound into the reaction vessel. If dissolving, it is best practice to add the solvent to the vessel already containing the solid, rather than adding the solid to the solvent, to prevent splashing.[10]

  • Decontamination: Thoroughly clean any reusable equipment, such as the spatula. Dispose of the weigh boat and any other contaminated disposable items (e.g., gloves) in the designated solid hazardous waste container.[5]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Exposure Response
Exposure RouteImmediate First-Aid Action
Ingestion Immediately call a POISON CENTER or physician. Rinse mouth with water. Do NOT induce vomiting. [5]
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[5][12]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

Spill Management

SpillResponse spill Spill Detected minor Minor Spill (<1g, Contained in Hood) spill->minor Assess Size & Location major Major Spill (>1g or Outside Hood) spill->major Assess Size & Location contain 1. Ensure PPE is worn 2. Cover with absorbent material (to prevent dust) 3. Gently sweep into waste container minor->contain Action evacuate 1. Evacuate immediate area 2. Alert others and supervisor 3. Contact Emergency Response Team major->evacuate Action

Caption: Decision tree for responding to an accidental spill.

  • Minor Spill (Contained within a fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container and decontaminate the area.[10][13]

  • Major Spill (Outside of a fume hood or a large quantity): Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Prevent entry to the affected area.[10]

Fire Emergency
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[5][7][14]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]

Section 5: Storage and Waste Management

Proper Storage Conditions

Store this compound in a tightly sealed container in a location that is:

  • Cool and Dry: To prevent degradation.[1][15]

  • Well-Ventilated: To avoid accumulation of any potential vapors.[5]

  • Locked Up: Store in a locked cabinet or area with restricted access, as befits a substance with high acute toxicity.[5]

  • Away from Incompatibles: Segregate from strong oxidizing agents.[5]

Waste Disposal

All materials contaminated with this compound, including unused product, empty containers, and cleanup materials, must be treated as hazardous waste.[5]

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain or in regular trash.[12]

Conclusion

This compound is an invaluable reagent in drug discovery, but its potential hazards demand respect and meticulous handling. By adhering to the principles outlined in this guide—understanding the inferred hazards, implementing the hierarchy of controls, following rigorous operational protocols, and being prepared for emergencies—researchers can work with this compound safely and effectively. The foundation of laboratory safety is a proactive mindset that prioritizes risk mitigation through scientific understanding and procedural discipline.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-bromo-1H-imidazo[4,5-c]pyridine for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Core

The 1H-imidazo[4,5-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to function as a "purine isostere".[1] This structural mimicry enables molecules containing this core to interact with a wide range of biological targets, particularly protein kinases and enzymes involved in DNA repair. Consequently, this heterocycle is a privileged scaffold found in numerous therapeutic agents, including potent PARP inhibitors for cancer therapy and novel kinase inhibitors.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[3][4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool in drug discovery and development.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura reaction to functionalize 4-bromo-1H-imidazo[4,5-c]pyridine. We will delve into the mechanistic rationale, present robust and validated protocols for both conventional thermal and microwave-assisted synthesis, and offer expert insights to navigate the common challenges associated with coupling nitrogen-containing heteroaromatics.

Mechanistic Rationale and Key Considerations

The successful coupling of this compound hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the unique challenges posed by this heteroaromatic substrate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps:[5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. A base is required to activate the organoboron species (e.g., an arylboronic acid), forming a more nucleophilic boronate complex.[5][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition [R¹-Pd(II)L₂-X] pd0->oxidative_addition 1 r1x R¹-X (this compound) r1x->oxidative_addition r2b R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ r2b->boronate transmetalation Transmetalation [R¹-Pd(II)L₂-R²] oxidative_addition->transmetalation 2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination 3 reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product boronate->transmetalation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Challenges with Heteroaromatic Substrates

The nitrogen atoms within the imidazo[4,5-c]pyridine ring can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[9][10] Therefore, the choice of palladium source and, critically, the ancillary phosphine ligand is paramount to shield the metal center and promote the desired catalytic steps. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective in these scenarios.[9][11]

Experimental Protocols & Workflows

The following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki Coupling start Start: Reagent Preparation setup Reaction Setup (Weigh reagents, add to flask) start->setup inert Establish Inert Atmosphere (3x Vacuum/N₂ cycles) setup->inert solvent Add Degassed Solvents inert->solvent reaction Reaction (Heat to temperature with stirring) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction If incomplete workup Aqueous Work-up (Quench, extract, dry) monitor->workup Upon completion purify Purification (Silica gel chromatography) workup->purify end Characterization (NMR, MS) purify->end

Figure 2: General Experimental Workflow for Suzuki Coupling
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This method is a reliable, conventional approach suitable for a wide range of aryl- and heteroarylboronic acids.

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound198.031.01.0
Aryl/Heteroarylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-8 mL-
Water (deionized)-2 mL-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 198 mg), the desired boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 415 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with inert gas for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol leverages microwave irradiation to dramatically reduce reaction times and often improve yields, making it ideal for rapid library synthesis and methods development.[12][13]

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound198.030.51.0
Aryl/Heteroarylboronic AcidVaries0.61.2
PdCl₂(dppf)-CH₂Cl₂ Adduct816.640.0250.05
Cesium Carbonate (Cs₂CO₃)325.821.02.0
1,4-Dioxane-4 mL-
Water (deionized)-1 mL-

Step-by-Step Procedure

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 99 mg), the boronic acid (0.6 mmol), PdCl₂(dppf)-CH₂Cl₂ (0.025 mmol, 20 mg), and cesium carbonate (1.0 mmol, 326 mg).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water.

  • Microwave Reaction: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes with stirring. Note: Use a fixed temperature setting, not a power setting, for reproducibility.

  • Work-up & Purification: After the reaction, allow the vessel to cool to room temperature. Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The work-up and purification follow the same procedure as described in Protocol 1 (Steps 7 and 8), adjusting volumes accordingly for the smaller scale.

Summary of Conditions and Troubleshooting

The optimal conditions for Suzuki coupling can vary based on the electronic and steric properties of the boronic acid coupling partner. The table below summarizes typical starting points.

Table 1: Representative Conditions for Suzuki Coupling of this compound

EntryBoronic Acid PartnerCatalyst (mol%)Base (eq.)Solvent SystemTemp (°C)TimeTypical Yield
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3)Dioxane/H₂O1006 hGood-Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3)Dioxane/H₂O904 hExcellent
34-TrifluoromethylphenylPdCl₂(dppf) (5%)K₃PO₄ (3)Dioxane/H₂O10012 hModerate-Good
42-Methylphenylboronic acidPd₂(dba)₃/SPhos (2%)K₃PO₄ (3)Toluene/H₂O11016 hModerate
5Pyridin-3-ylboronic acidPdCl₂(dppf) (5%)K₂CO₃ (3)Dioxane/H₂O120 (µW)30 minGood
6Thiophen-2-ylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2)DMF/H₂O140 (µW)20 minGood-Excellent

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; poor quality boronic acid; insufficient base; low temp.Use a fresh bottle of catalyst. Screen different Pd sources/ligands (e.g., PdCl₂(dppf), Buchwald ligands). Use a stronger base (K₃PO₄, Cs₂CO₃). Increase temperature.
Protodeborylation Presence of excess water/protons; boronic acid instability.Ensure solvents are properly degassed but not overly dry. Use potassium trifluoroborate salts instead of boronic acids. Use KF as the base.[8]
Homocoupling of Boronic Acid Reaction conditions too harsh; oxygen present.Ensure a thoroughly inert atmosphere. Lower the reaction temperature and/or catalyst loading.
Formation of Byproducts Side reactions due to substrate complexity or reactive functional groups.Protect sensitive functional groups on the boronic acid. Screen different solvent/base combinations to alter selectivity.

Conclusion

The this compound scaffold is a valuable starting material for the synthesis of diverse compound libraries targeting key proteins in human disease. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient means to achieve this diversification. By carefully selecting the catalyst, ligand, base, and reaction conditions—including leveraging modern techniques like microwave-assisted synthesis—researchers can rapidly access novel 4-substituted analogs for structure-activity relationship studies. The protocols and guidelines presented in this note serve as a validated foundation for accelerating discovery programs built around this important heterocyclic core.

References

Application Notes & Protocols: Leveraging 4-Bromo-1H-imidazo[4,5-c]pyridine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology and immunology.[1][2][3] The strategic introduction of a bromine atom at the C4 position furnishes 4-bromo-1H-imidazo[4,5-c]pyridine, a highly versatile and reactive building block. The bromine atom serves as a functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, focusing on field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and contextualizes its application in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Scaffold

The fusion of imidazole and pyridine rings creates the imidazopyridine system, a heterocyclic scaffold that is a common feature in many biologically active compounds.[4][5][6] Specifically, the imidazo[4,5-c]pyridine isomer, an aza-analog of purine, has garnered significant attention in drug discovery. Its structure is conducive to forming key hydrogen bond interactions with protein kinase active sites, making it a valuable core for the development of kinase inhibitors.[3][7]

The utility of this scaffold is greatly enhanced by the presence of a halogen, such as bromine, which acts as a versatile linchpin for molecular elaboration. This compound provides a stable, yet reactive, electrophilic partner for a suite of cross-coupling reactions, allowing for the systematic and modular synthesis of compound libraries for screening and lead optimization.

cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Functionalized Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂-NH Pd Catalyst, Base aryl_product 4-Aryl-1H-imidazo[4,5-c]pyridines suzuki->aryl_product Leads to Kinase Inhibitors, etc. amino_product 4-Amino-1H-imidazo[4,5-c]pyridines buchwald->amino_product Leads to Bioactive Amines, etc.

Figure 1: Key cross-coupling pathways for this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, coupling an organoboron species with an organohalide.[8] For this compound, this reaction enables the direct attachment of a wide range of aryl, heteroaryl, or vinyl groups at the C4 position, significantly increasing molecular complexity.

Mechanistic Rationale

The catalytic cycle, shown in Figure 2, is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazopyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as debromination or homocoupling.[9] For heteroaromatic substrates, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[10][11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex [ImPy]-Pd(II)L₂(Br) oxidative_add->pd_complex 4-Bromo-ImPy (Ar-Br) transmetal Transmetalation pd_complex->transmetal pd_r_complex [ImPy]-Pd(II)L₂(R) transmetal->pd_r_complex R-B(OH)₂ Base reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Product (Ar-R) product 4-Aryl-Imidazo[4,5-c]pyridine reductive_elim->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from methodologies for similar bromo-heterocycles.[12][13] Optimization of the specific boronic acid, catalyst, and base may be required.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction is typically heated for 4-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-imidazo[4,5-c]pyridine.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/EtOH, DMF
Temperature 80 - 110 °C

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[14] This reaction is particularly valuable for synthesizing derivatives of this compound bearing primary or secondary amines at the C4 position, which are common pharmacophores in drug candidates.

Mechanistic Rationale & Key Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle (Figure 3).[15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) are often necessary to promote the reductive elimination step and prevent β-hydride elimination, especially with alkylamines.[15][16]

  • Base: A strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, which is generally not acidic enough to react directly.[15][17] The choice of base can significantly impact reaction efficiency.

Buchwald_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex [ImPy]-Pd(II)L₂(Br) oxidative_add->pd_complex 4-Bromo-ImPy (Ar-Br) amine_assoc Amine Association & Deprotonation pd_complex->amine_assoc pd_amido_complex [ImPy]-Pd(II)L₂(NR₂) amine_assoc->pd_amido_complex R₂NH Base reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 Product (Ar-NR₂) product 4-(R₂N)-Imidazo[4,5-c]pyridine reductive_elim->product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for aryl bromides.[12][17] Substrate-specific optimization is highly recommended.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2-2.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, XPhos, 1.2-2.4 eq relative to Pd)

  • Base (e.g., Sodium tert-butoxide [NaOt-Bu] or Cesium Carbonate [Cs₂CO₃], 1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox: To a dry, oven-baked sealed tube or pressure vessel, add the base, palladium pre-catalyst, and phosphine ligand.

  • Add this compound.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-amino-1H-imidazo[4,5-c]pyridine derivative.

ParameterRecommended Conditions
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand
Ligand Xantphos, BINAP, XPhos, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination.

Conclusion

This compound is a quintessential building block for modern organic synthesis and drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and modular platform for accessing a diverse range of functionalized derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer robust and field-tested pathways to construct complex molecular architectures centered on the medicinally important imidazo[4,5-c]pyridine core. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to harness the full synthetic potential of this valuable intermediate.

References

The Versatile Scaffold: Application Notes and Protocols for 4-Bromo-1H-imidazo[4,5-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, the imidazo[4,5-c]pyridine core has emerged as a privileged structure, owing to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] The strategic introduction of a bromine atom at the 4-position of this scaffold yields 4-bromo-1H-imidazo[4,5-c]pyridine, a highly versatile and pivotal building block in modern medicinal chemistry. This bromine atom acts as a synthetic handle, enabling a diverse range of functionalization through various cross-coupling reactions, thereby providing access to extensive libraries of compounds for drug discovery.

This comprehensive guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to leverage this powerful scaffold in their drug discovery endeavors.

The Strategic Importance of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system is an aza-analogue of purine, where a carbon atom in the pyrimidine ring is replaced by a nitrogen atom. This subtle yet significant alteration in the electronic landscape of the molecule allows for diverse interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, the inhibition of kinases, antiviral effects, and modulation of other key cellular pathways.[1][2]

The bromine atom at the 4-position of the 1H-imidazo[4,5-c]pyridine core is the key to its synthetic utility. It serves as a reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic organic chemistry, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] This enables the introduction of a wide variety of substituents at the 4-position, which is often a critical vector for modulating potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Caption: Core structure and key functionalization pathways.

Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the this compound scaffold is paramount for its widespread use in drug discovery programs. A common and effective strategy involves a multi-step sequence starting from readily available pyridine derivatives.

Protocol 1: Synthesis of 1H-Imidazo[4,5-c]pyridine

This protocol outlines the synthesis of the parent 1H-imidazo[4,5-c]pyridine ring system, which can then be subjected to bromination. The key steps involve the reduction of a nitropyridine to a diaminopyridine, followed by cyclization.

Step 1: Reduction of 3-Nitro-4-aminopyridine to 3,4-Diaminopyridine

  • Rationale: The reduction of the nitro group to an amine is a crucial step to generate the requisite 1,2-diamine functionality for the subsequent imidazole ring formation. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of 3-nitro-4-aminopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to afford 3,4-diaminopyridine, which is often used in the next step without further purification.

Step 2: Cyclization of 3,4-Diaminopyridine to 1H-Imidazo[4,5-c]pyridine

  • Rationale: The condensation of the 1,2-diaminopyridine with a one-carbon source, such as formic acid, leads to the formation of the imidazole ring. Formic acid serves as both the reagent and a dehydrating agent at elevated temperatures.[1]

  • Procedure:

    • 3,4-Diaminopyridine (1.0 eq) is dissolved in an excess of formic acid.

    • The reaction mixture is heated to reflux (around 100-110 °C) for several hours.

    • The progress of the reaction can be monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

    • The residue is then neutralized with a base, such as saturated aqueous sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1H-imidazo[4,5-c]pyridine.

Protocol 2: Bromination of 1H-Imidazo[4,5-c]pyridine
  • Rationale: Direct electrophilic bromination of the 1H-imidazo[4,5-c]pyridine core can be achieved using a suitable brominating agent. The regioselectivity of this reaction is crucial for obtaining the desired 4-bromo isomer. The electron-rich nature of the pyridine ring directs the electrophilic attack.

  • Procedure:

    • To a solution of 1H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable solvent like acetic acid, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.[5]

    • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is poured into water and neutralized with a base.

    • The precipitated product is collected by filtration, washed with water, and dried to afford this compound. Purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start 3-Nitro-4-aminopyridine Step1 Reduction (H2, Pd/C) Start->Step1 Intermediate 3,4-Diaminopyridine Step1->Intermediate Step2 Cyclization (Formic Acid, Reflux) Intermediate->Step2 Scaffold 1H-Imidazo[4,5-c]pyridine Step2->Scaffold Step3 Bromination (NBS, Acetic Acid) Scaffold->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: A Gateway to Potent Inhibitors

The true power of this compound lies in its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Below are key therapeutic areas where this scaffold has made a significant impact.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazo[4,5-c]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Table 1: Examples of Kinase Inhibitors Derived from Imidazo[4,5-c]pyridine Scaffold

Target KinaseExample Compound ClassReported Activity (IC₅₀)Reference
Src Family KinasesImidazo[4,5-c]pyridin-2-one derivativesSub-micromolar range[2]
c-MetImidazo[4,5-b]pyridine derivativesNanomolar range[6]
Aurora KinasesImidazo[4,5-b]pyridine derivativesNanomolar range[7]

  • Causality in Design: The nitrogen atoms in the imidazo[4,5-c]pyridine ring system can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP with the kinase domain. The substituent introduced at the 4-position via cross-coupling reactions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Pocket Hydrophobic Pocket Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Hinge H-bonds Inhibitor->Pocket Hydrophobic Interactions

Caption: Binding mode of imidazo[4,5-c]pyridine kinase inhibitors.

Antiviral Agents

The structural similarity of the imidazo[4,5-c]pyridine core to purine nucleosides makes it an attractive scaffold for the development of antiviral agents that can interfere with viral replication machinery.[1]

  • Mechanism of Action: Derivatives of imidazo[4,5-c]pyridine have been shown to inhibit viral polymerases or other essential viral enzymes. The substituents at the 4-position can be modified to optimize interactions with the active site of these viral proteins.

Key Synthetic Protocols for Functionalization

The following protocols provide detailed, step-by-step methodologies for the two most critical reactions used to functionalize the this compound scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. A common catalytic system for this transformation is a palladium source like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as sodium carbonate or potassium carbonate.[8]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent and then the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazo[4,5-c]pyridine.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

  • Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are prevalent in many pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic turnover and accommodating a wide range of amine coupling partners.[3][9]

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

    • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

    • Add this compound, the amine, and the base.

    • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1H-imidazo[4,5-c]pyridine derivative.

Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start This compound + Arylboronic Acid s_reagents Pd Catalyst Base Solvent s_start->s_reagents s_product 4-Aryl-1H-imidazo[4,5-c]pyridine (C-C bond) s_reagents->s_product b_start This compound + Amine b_reagents Pd Precatalyst Ligand Base Solvent b_start->b_reagents b_product 4-Amino-1H-imidazo[4,5-c]pyridine (C-N bond) b_reagents->b_product

Caption: Experimental workflows for key coupling reactions.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its purine-like core provides a favorable starting point for interaction with a multitude of biological targets, while the strategically placed bromine atom unlocks a vast chemical space through reliable and versatile cross-coupling chemistry. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this exceptional scaffold in the pursuit of novel and effective therapeutics. By understanding the underlying principles and mastering the practical methodologies, the scientific community can continue to build upon the impressive foundation laid by the imidazo[4,5-c]pyridine core.

References

Application Notes & Protocols: Synthesis and Evaluation of 4-Bromo-1H-imidazo[4,5-c]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The imidazo[4,5-c]pyridine scaffold, a bioisostere of natural purines, has emerged as a privileged structure in the design of kinase inhibitors due to its ability to effectively interact with the ATP-binding site of these enzymes.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and biochemical evaluation of a focused library of kinase inhibitors built upon the 4-bromo-1H-imidazo[4,5-c]pyridine core. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling rapid diversification through modern cross-coupling methodologies to explore structure-activity relationships (SAR). These protocols are intended for researchers in medicinal chemistry and drug discovery, offering detailed, field-tested methodologies from initial synthesis to final biological characterization.

Part 1: Rationale and Design Strategy

The design of selective kinase inhibitors is a cornerstone of modern targeted therapy. Many successful inhibitors are ATP-competitive, mimicking the adenine portion of ATP to occupy the active site and form key hydrogen bonds with the "hinge" region of the kinase.[3] The imidazo[4,5-c]pyridine core is exceptionally well-suited for this role. Its nitrogen atoms are positioned to act as hydrogen bond donors and acceptors, effectively mimicking the interactions of adenine.

The strategic inclusion of a bromine atom at the C4 position is central to our library design. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the systematic introduction of a wide array of aryl and heteroaryl fragments, enabling a thorough exploration of the chemical space within the kinase ATP-binding site. This exploration is critical for identifying derivatives with enhanced potency and selectivity for specific kinase targets, such as members of the Src and PI3K families, which are frequently implicated in oncogenesis.[4][5]

Mechanism of Action: Targeting the Kinase Hinge

The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site. The diagram below illustrates how the imidazo[4,5-c]pyridine scaffold is designed to interact with the conserved hinge region of a target kinase.

Figure 1: Kinase Hinge Binding Mechanism cluster_0 Kinase ATP Binding Site HINGE Hinge Region (e.g., Backbone NH) POCKET Hydrophobic Pocket INHIBITOR Imidazo[4,5-c]pyridine Core (ATP Mimic) INHIBITOR->HINGE H-Bond R_GROUP R-Group from Suzuki Coupling (Targets Pocket) INHIBITOR->R_GROUP R_GROUP->POCKET Hydrophobic Interactions

Caption: Kinase Hinge Binding Mechanism

Part 2: Chemical Synthesis and Characterization

The synthesis of the target derivatives follows a logical and modular workflow. First, the core scaffold is prepared, followed by diversification and rigorous characterization of each new analogue.

Overall Synthetic Workflow

The diagram below outlines the complete workflow from starting materials to the final, characterized compounds ready for biological screening.

arrow arrow Start 3,4-Diaminopyridine Precursor Step1 Step 2.1: Synthesis of This compound Core Start->Step1 Step2 Step 2.2: Suzuki Cross-Coupling (Library Diversification) Step1->Step2 Step3 Purification (Flash Chromatography / HPLC) Step2->Step3 Step4 Step 2.3: Structural Confirmation (NMR, MS) Step3->Step4 End Final Compounds for Kinase Assay Step4->End

Caption: Overall Synthetic Workflow

Protocol 2.1: Synthesis of this compound Core

Several routes exist for the formation of the imidazo[4,5-c]pyridine ring system.[2][6] A common and effective method involves the condensation of a 3,4-diaminopyridine with an appropriate one-carbon source, such as an orthoester or aldehyde.[6] For the bromo-substituted core, a brominated diaminopyridine is the logical starting point.

Materials:

  • 5-Bromo-pyridine-3,4-diamine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-pyridine-3,4-diamine (1.0 eq), triethyl orthoformate (3.0 eq), and absolute ethanol (approx. 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Scientist's Note: The acid catalyst is crucial for activating the orthoformate and facilitating the cyclization and dehydration steps that form the imidazole ring.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature. The product may precipitate upon cooling.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield this compound as a solid.

Protocol 2.2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling various (hetero)aryl boronic acids to the 4-bromo-imidazo[4,5-c]pyridine core.

Materials:

  • This compound (1.0 eq)

  • (Hetero)aryl boronic acid or pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • 2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a microwave vial or Schlenk tube, combine this compound, the corresponding boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Scientist's Note: The palladium catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure efficient coupling.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the degassed 2M Na₂CO₃ solution via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or 140 °C (microwave irradiation) for 30-90 minutes. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired derivative.

Protocol 2.3: Structural Characterization

All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological testing.

  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the covalent structure of the molecule. Key diagnostic signals include the disappearance of the C-H proton at the 4-position of the pyridine ring and the appearance of new signals corresponding to the coupled aryl group.[7]

  • Mass Spectrometry (MS): Typically performed using Electrospray Ionization (ESI) to confirm the molecular weight of the final compound. The observed m/z value should match the calculated molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. For biological assays, purity should ideally be >95%.

Part 3: Biochemical Evaluation

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8] It is a robust method for determining inhibitor potency (IC₅₀ values).

Materials:

  • Kinase of interest (e.g., Src, PI3Kα)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

    • Scientist's Note: A wide concentration range is necessary to generate a full sigmoidal dose-response curve, which is essential for accurate IC₅₀ determination.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2 µL of a 2X kinase/substrate solution to each well. c. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the reaction by adding 2 µL of a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase. e. Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the kinase activity.

Data Analysis and Presentation
  • Normalize the raw luminescence data. Set the "no inhibitor" (DMSO only) control as 100% activity and a "no kinase" or potent inhibitor control as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Table 1: Representative Kinase Inhibition Data

Compound IDR-Group (at C4)Src IC₅₀ (nM)PI3Kα IC₅₀ (nM)
Core -Br>10,000>10,000
D-01 Phenyl8501,200
D-02 4-Fluorophenyl420950
D-03 2,6-Dimethylphenyl552,500
D-04 Pyridin-3-yl730680
Staurosporine (Control)520

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, though hypothetical, illustrates how SAR can be developed.

  • Baseline Activity: The unsubstituted 4-bromo core is inactive, confirming that the C4-substituent is essential for engaging the kinase.

  • Aryl Substitution: Simple phenyl substitution (D-01) confers modest activity.

  • Electronic Effects: Adding an electron-withdrawing fluorine (D-02) can improve potency, potentially through favorable interactions in the binding pocket.

  • Steric Effects: The introduction of ortho-methyl groups (D-03) dramatically increases potency and selectivity for Src over PI3Kα. This suggests the presence of a hydrophobic pocket near the C4-vector that can accommodate these groups, a key finding for designing more selective inhibitors.[9]

  • Heteroaromatic Groups: Replacing a phenyl ring with pyridine (D-04) can modulate activity and improve properties like solubility.

References

Application Notes & Protocols: A Scientist's Guide to Buchwald-Hartwig Amination of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial motifs, largely superseding harsher, classical methods like the Ullmann condensation.[2][3] This reaction's broad substrate scope and functional group tolerance have made it indispensable in contemporary organic synthesis.[3]

However, the application of this methodology to electron-rich and coordination-capable N-heterocyclic substrates, such as the imidazo[4,5-c]pyridine core, presents unique challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation, complicating the reaction and often resulting in diminished yields.[4] This guide provides a detailed experimental procedure for the successful Buchwald-Hartwig amination of 4-bromo-1H-imidazo[4,5-c]pyridine, a key intermediate for various pharmacologically active agents. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering expert insights to navigate the complexities of this transformation and ensure reproducible, high-yielding results.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[5][6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol: Amination of this compound

This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with the this compound scaffold.

Reagents and Equipment
Component Suggested Material/Grade Purpose Expert Insight
Substrate This compoundAryl HalideEnsure high purity (>98%) to avoid side reactions.
Nucleophile Amine (e.g., morpholine, aniline)Amine SourceDry amines over molecular sieves or KOH if necessary.
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CatalystPd₂(dba)₃ is an air-stable Pd(0) source, convenient for handling.[8]
Ligand XantphosCatalyst StabilizationThe wide bite angle of Xantphos promotes reductive elimination and prevents catalyst deactivation, crucial for heteroaromatic substrates.[9][10]
Base Cesium Carbonate (Cs₂CO₃)Proton ScavengerCs₂CO₃ is a moderately strong base with good functional group tolerance and solubility in common solvents.[11][12]
Solvent 1,4-Dioxane or TolueneReaction MediumAnhydrous grade is essential. Dioxane often performs well for this class of reaction.[12]
Reaction Vessel Microwave vial or Schlenk tubeInert AtmosphereA resealable vessel is critical for maintaining an inert atmosphere and preventing solvent loss at elevated temperatures.
Inert Gas Argon or NitrogenAtmosphere ControlPrevents oxidation of the Pd(0) catalyst.
Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup (Inert Atmosphere):

    • To a dry, argon-flushed microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and Xantphos (0.1 equiv).

    • In a separate vial, weigh Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv).

    • Add the Pd₂(dba)₃ to the reaction vial.

    • Seal the vial with a septum cap and purge with argon for 5-10 minutes.

    • Expert Insight: Pre-mixing the solid components before adding the solvent and amine ensures a homogeneous reaction mixture from the outset. The use of a slight excess of ligand can sometimes be beneficial.

  • Reagent Addition:

    • Via syringe, add the amine (1.2 equiv) to the reaction vial.

    • Add anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M).

    • Briefly continue purging the vial with argon after the additions.

  • Reaction Conditions:

    • Place the sealed vial in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Expert Insight: The imidazo[4,5-c]pyridine scaffold can be a challenging substrate. If the reaction is sluggish, extending the reaction time or slightly increasing the temperature may be necessary. For particularly difficult couplings, a stronger base like sodium tert-butoxide (NaOtBu) can be considered, but this may affect functional group compatibility.[13]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • To take an aliquot for analysis, briefly cool the reaction, and quickly unseal and reseal the vial under a positive pressure of argon.

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • The choice of eluent will depend on the polarity of the aminated product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a fresh bottle of Pd₂(dba)₃.
Poor substrate/reagent qualityVerify the purity of starting materials. Ensure the solvent and amine are anhydrous.
Insufficient temperature/timeIncrease the reaction temperature in 10 °C increments or extend the reaction time.
Formation of Side Products Hydrodehalogenation (replacement of Br with H)This can occur if water is present. Ensure all reagents and solvents are scrupulously dry.
Dimerization of starting materialLower the reaction temperature or dilute the reaction mixture.
Difficulty with Purification Product is highly polarConsider reverse-phase chromatography or crystallization.

Conclusion: A Versatile Protocol for Drug Discovery

The Buchwald-Hartwig amination is a powerful transformation for the synthesis of N-heterocyclic compounds. The protocol detailed here provides a reliable and adaptable method for the amination of this compound, a key scaffold in medicinal chemistry. By understanding the mechanistic principles and paying close attention to experimental details, researchers can successfully employ this reaction to generate diverse libraries of compounds for drug discovery and development programs. The strategic choice of a bulky, electron-rich ligand like Xantphos is paramount in overcoming the inherent challenges of coupling with N-rich heterocyclic systems.[9][14]

References

Application Notes & Protocols for the Development of Novel Anticancer Agents from 4-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold

The pursuit of novel and effective anticancer therapeutics remains a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the imidazopyridine core has emerged as a "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. Specifically, the imidazo[4,5-c]pyridine isomer has been identified as a promising framework for the development of potent kinase inhibitors and other targeted anticancer agents.[1][2] Its rigid, planar structure provides an excellent foundation for the strategic placement of functional groups to achieve high-affinity binding to the ATP-binding pockets of various kinases, many of which are dysregulated in cancer.[1]

The strategic incorporation of a bromine atom at the 4-position of the 1H-imidazo[4,5-c]pyridine ring system provides a versatile chemical handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the systematic and efficient generation of a diverse library of analogues, a critical step in any drug discovery campaign aimed at optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of a 4-bromo-1H-imidazo[4,5-c]pyridine core, its derivatization, and the subsequent biological evaluation of the resulting compounds for anticancer activity. The protocols are designed to be self-validating, with explanations of the rationale behind key experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.

PART 1: Synthesis of the this compound Core and Novel Derivatives

The synthetic strategy for generating a library of novel anticancer agents begins with the construction of the core scaffold, followed by diversification through modern cross-coupling methodologies.

Section 1.1: Synthesis of the this compound Scaffold

The synthesis of the this compound core is a multi-step process that begins with commercially available 4-hydroxypyridine. The following protocol is a composite of established synthetic transformations for pyridine and imidazole ring systems.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-Hydroxypyridine to 4-Hydroxy-3-nitropyridine

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), cautiously add 4-hydroxypyridine (1.0 eq) to concentrated sulfuric acid.

  • Slowly add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.

Step 2: Chlorination to 4-Chloro-3-nitropyridine

  • In a fume hood, combine 4-hydroxy-3-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-3-nitropyridine.

Step 3: Bromination to 4-Bromo-3-nitropyridine

  • Dissolve 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add sodium bromide (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-nitropyridine.

Step 4: Amination to 4-Amino-3-nitropyridine

  • In a sealed vessel, dissolve 4-bromo-3-nitropyridine (1.0 eq) in a solution of ammonia in methanol (7N).

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Cool the reaction vessel, and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization to give 4-amino-3-nitropyridine.

Step 5: Reduction to Pyridine-3,4-diamine

  • Dissolve 4-amino-3-nitropyridine (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain pyridine-3,4-diamine.

Step 6: Imidazole Ring Formation to 1H-Imidazo[4,5-c]pyridine

  • Combine pyridine-3,4-diamine (1.0 eq) with triethyl orthoformate (excess, can act as solvent) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 1H-imidazo[4,5-c]pyridine.

Step 7: Bromination to this compound

  • Dissolve 1H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the final this compound.

G A 4-Hydroxypyridine B 4-Hydroxy-3-nitropyridine A->B KNO3, H2SO4 C 4-Chloro-3-nitropyridine B->C POCl3 D 4-Bromo-3-nitropyridine C->D NaBr E 4-Amino-3-nitropyridine D->E NH3/MeOH F Pyridine-3,4-diamine E->F H2, Pd/C G 1H-Imidazo[4,5-c]pyridine F->G HC(OEt)3, H+ H This compound G->H NBS, DMF

Figure 1: Synthetic scheme for this compound.

Section 1.2: Derivatization of the Core Scaffold

The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents via well-established cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) to identify key interactions with the biological target.

Protocol 1.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a dry Schlenk flask, add the this compound, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 1.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This method is used to introduce primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk technique, combine the palladium pre-catalyst and ligand in the reaction vessel.

  • Add the this compound, amine, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 90-120 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

PART 2: In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, a systematic evaluation of their anticancer activity is performed. This typically involves a primary screen for cytotoxicity followed by more detailed mechanistic studies on the most promising compounds.

Section 2.1: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical Cytotoxicity Data for Novel Imidazo[4,5-c]pyridine Derivatives

Compound IDR-group at C4MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead-01 -Phenyl8.512.310.1
Lead-02 -4-Methoxyphenyl2.15.64.3
Lead-03 -3-Aminophenyl0.91.81.2
Doxorubicin (Positive Control)0.20.50.3
Section 2.2: Mechanistic Studies: Apoptosis and Cell Cycle Analysis

For compounds that exhibit potent cytotoxicity, further investigation into their mechanism of action is crucial.

Protocol 2.2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Treat Treat cells with imidazo[4,5-c]pyridine derivative Harvest Harvest and wash cells Treat->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Results Quantify Apoptotic vs. Necrotic vs. Viable Cells Flow->Results G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p53 p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspases Caspases Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2 Bcl-2 Bcl2->Bax Bcl2->Mitochondrion Compound Imidazo[4,5-c]pyridine Derivative Compound->AKT Inhibition Compound->p53 Activation Compound->Bcl2 Inhibition

References

Application Notes & Protocols: The 4-bromo-1H-imidazo[4,5-c]pyridine Scaffold for Developing Novel AT1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular homeostasis, with the Angiotensin II Type 1 (AT1) receptor being a critical mediator of its pathological effects, including hypertension and organ damage.[1][2] Consequently, the AT1 receptor is a validated and high-value target for therapeutic intervention. This document provides a comprehensive guide for researchers and drug development professionals on utilizing the 4-bromo-1H-imidazo[4,5-c]pyridine core as a versatile scaffold for the design and synthesis of novel AT1 receptor antagonists. We will delve into the underlying biology of the AT1 receptor, provide detailed protocols for chemical synthesis, and outline robust methodologies for in vitro and in vivo pharmacological evaluation. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to innovate upon them.

The Scientific Rationale: Targeting the AT1 Receptor

Angiotensin II (Ang II) is the primary effector peptide of the RAS, exerting its potent physiological and pathological actions by binding to the AT1 receptor, a G protein-coupled receptor (GPCR).[3][4] The therapeutic blockade of this receptor has become a frontline strategy for managing hypertension and related cardiovascular diseases.

AT1 Receptor Signaling Cascades

Upon Ang II binding, the AT1 receptor initiates a complex network of intracellular signaling pathways that mediate both physiological control of blood pressure and diverse pathological actions in cardiovascular and renal cells.[3] These can be broadly categorized:

  • G Protein-Dependent Pathways: The canonical pathway involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC).[1] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to vasoconstriction, inflammation, and cellular hypertrophy.[1][3] The AT1 receptor can also couple to other G proteins like Gi/o and G12/13.[1][3]

  • G Protein-Independent Pathways: The AT1 receptor also signals independently of G proteins, primarily through β-arrestin-mediated pathways, which can activate signaling cascades like the MAPK/ERK pathway.[2][3]

  • Receptor Transactivation: A key pathogenic mechanism involves the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), often mediated by metalloproteases like ADAM17.[1][4] This contributes significantly to vascular remodeling and end-organ damage.[1][2]

// Edges AngII -> AT1R [label="Binds"]; AT1R -> Gq [label="Activates"]; AT1R -> b_arrestin [label="Recruits"]; AT1R -> EGFR [label="Transactivates", style=dashed, color="#34A853"]; Gq -> PLC [label="Activates"]; PLC -> IP3; PLC -> DAG; IP3 -> Ca2; DAG -> PKC; b_arrestin -> MAPK; EGFR -> MAPK [style=dashed, color="#34A853"];

{Ca2, PKC, MAPK} -> Outcomes [lhead=cluster_nucleus]; }

Caption: AT1 Receptor Signaling Pathways.

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure

The imidazo[4,5-c]pyridine ring system is structurally analogous to endogenous purines, making it a "privileged scaffold" in medicinal chemistry with a proven track record across various therapeutic targets.[5][6] For AT1 antagonists, this core offers several advantages:

  • Rigid Conformation: It provides a rigid framework to correctly orient key pharmacophoric features for optimal receptor engagement.

  • Synthetic Tractability: The scaffold is amenable to diverse chemical modifications.

  • The 4-Bromo Handle: The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of chemical moieties.

Scaffold [label=<

This compound Scaffold
R1 (N1-position)Typically the biphenyltetrazole or similar acidic group for key receptor interactions.
R2 (C2-position)Often a short alkyl chain (e.g., butyl) to occupy a hydrophobic pocket.
Br (C4-position)Key synthetic handle for diversification via cross-coupling to explore SAR.

>]; }

Caption: Core scaffold and key modification points.

Experimental Protocols: From Synthesis to In Vivo Validation

This section provides step-by-step methodologies. Causality: Each step is accompanied by an explanation of why it is performed, grounding the protocol in established chemical and pharmacological principles.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of substituted imidazo[4,5-c]pyridines can be achieved through various routes. A common approach involves the condensation of a diamino-pyridine precursor with an appropriate aldehyde or carboxylic acid. The following is a representative, generalized procedure.

  • Objective: To synthesize a functionalized this compound core.

  • Principle: This protocol is based on the condensation of a substituted 3,4-diaminopyridine with an aldehyde, followed by oxidative cyclization. The bromo-substituent is introduced early in the synthesis of the pyridine starting material.

  • Step-by-Step Methodology:

    • Starting Material: Begin with a commercially available or synthesized 5-bromo-3-nitropyridin-4-amine. The nitro group serves as a precursor to the second amino group.

    • Reduction: Dissolve the nitropyridine (1.0 eq) in ethanol or methanol. Add a reducing agent such as stannous(II) chloride (SnCl2, 4-5 eq) or perform catalytic hydrogenation (H2, Pd/C). Rationale: This step selectively reduces the nitro group to an amine, yielding 5-bromo-pyridine-3,4-diamine.

    • Condensation & Cyclization: To the resulting diamine in a suitable solvent like ethanol or N,N-Dimethylformamide (DMF), add the desired R2-aldehyde (e.g., pentanal for a butyl side chain, 1.1 eq). Add an oxidizing agent like sodium metabisulfite (Na2S2O5). Heat the reaction mixture (e.g., to 120 °C) for several hours.[7] Rationale: The diamine condenses with the aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable imidazole ring.

    • Work-up and Purification: After cooling, pour the reaction mixture into water and adjust the pH to basic (pH 8-9) with a suitable base (e.g., NaHCO3 solution) to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization.

    • Characterization: Confirm the structure of the resulting 4-bromo-2-butyl-1H-imidazo[4,5-c]pyridine using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Scaffold Functionalization via Suzuki Coupling
  • Objective: To install the critical biphenyltetrazole moiety at the N1 position, a hallmark of many potent "sartan" drugs.

  • Principle: A Suzuki cross-coupling reaction is a robust method for forming carbon-carbon bonds. Here, it will be used to couple the bromo-scaffold with a boronic acid derivative of the biphenyltetrazole side chain. First, the N1 position must be alkylated with a suitable linker.

  • Step-by-Step Methodology:

    • N-Alkylation: To a solution of the scaffold from Protocol 1 (1.0 eq) in DMF, add a base such as cesium carbonate (Cs2CO3, 1.5 eq). Stir for 30 minutes. Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.2 eq). Heat to 60-80 °C for 4-6 hours. Rationale: The base deprotonates the imidazole nitrogen, which then acts as a nucleophile to displace the bromide on the biphenylmethyl linker.

    • Tetrazole Formation: Dissolve the resulting nitrile intermediate in DMF. Add sodium azide (NaN3, 3.0 eq) and triethylamine hydrochloride (Et3N·HCl, 3.0 eq). Heat to 120 °C overnight. Rationale: This is a standard [2+3] cycloaddition reaction to form the tetrazole ring from the nitrile.

    • Purification: After work-up, purify the final compound, a direct analogue of potent AT1 antagonists, by preparative HPLC.

    • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: In Vitro AT1 Receptor Binding Assay
  • Objective: To determine the binding affinity (IC50 and Ki) of synthesized compounds for the AT1 receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of displaced radioligand is proportional to the test compound's affinity.

  • Step-by-Step Methodology:

    • Membrane Preparation: Use membranes from cells stably expressing the human AT1 receptor (e.g., CHO or HEK-293 cells) or from tissues with high AT1 expression (e.g., rat adrenal gland).[8][9]

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Incubation: In a 96-well plate, combine:

      • Cell membranes (10-20 µg protein/well).

      • Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II at a concentration near its Kd (e.g., 0.1-0.3 nM).[8]

      • Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Controls: Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist like Losartan, e.g., 10 µM).

    • Incubation: Incubate the plates for 60-90 minutes at room temperature. Rationale: This allows the binding reaction to reach equilibrium.

    • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: In Vivo Antihypertensive Efficacy
  • Objective: To evaluate the ability of a lead compound to lower blood pressure in a relevant animal model of hypertension.

  • Principle: The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension that responds well to all major classes of antihypertensive drugs.[10] Blood pressure is monitored following administration of the test compound.

  • Step-by-Step Methodology:

    • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).[10][11] Allow animals to acclimate for at least one week.

    • Blood Pressure Measurement: For continuous and accurate measurement, surgically implant telemetry transmitters for monitoring mean arterial pressure (MAP) and heart rate. Alternatively, use the tail-cuff method for non-invasive measurement, ensuring proper training of the animals to minimize stress-induced artifacts.

    • Dosing: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Administer a single dose via oral gavage (p.o.) at various dose levels (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.

    • Monitoring: Record baseline blood pressure for at least 24 hours prior to dosing. After administration, monitor blood pressure continuously (telemetry) or at fixed time points (tail-cuff; e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Data Analysis: Calculate the change in MAP from baseline for each animal at each time point. Plot the mean change in MAP versus time for each dose group. Determine the maximum fall in blood pressure (nadir) and the duration of action. Statistical significance between treated and vehicle groups can be assessed using an appropriate test (e.g., ANOVA followed by Dunnett's test).

// Nodes Start [label="Conceptual Design", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Synth_Core [label="Protocol 1:\nSynthesis of\nCore Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synth_Final [label="Protocol 2:\nScaffold\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="Protocol 3:\nIn Vitro Binding\n& Functional Assays", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="SAR Analysis &\nLead Optimization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="Protocol 4:\nIn Vivo Efficacy\n(SHR Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Candidate\nSelection", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synth_Core; Synth_Core -> Synth_Final; Synth_Final -> In_Vitro; In_Vitro -> SAR; SAR -> Synth_Core [label="Iterative\nRedesign", style=dashed]; SAR -> In_Vivo [label="Select Lead"]; In_Vivo -> End; }

Caption: Drug Discovery Workflow.

Data Presentation & Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold allows for the elucidation of key SAR. The data generated from the protocols above can be tabulated to guide the optimization process.

Table 1: Representative SAR Data for a Hypothetical Series of Analogs

Compound IDR2 (C2-position)R4 (from C4-Br)AT1 Binding IC50 (nM)In Vivo BP Reduction (ΔMAP mmHg @ 10 mg/kg)
Ref-1 n-ButylBromo>10,000Not active
EX-1 n-PropylBiphenyltetrazole25.5-25 ± 4
EX-2 n-ButylBiphenyltetrazole1.6-45 ± 5
EX-3 n-PentylBiphenyltetrazole8.9-38 ± 6
EX-4 n-ButylPhenyl1,200-5 ± 2
EX-5 n-ButylThiophene850-10 ± 3

Data are hypothetical and for illustrative purposes only.

Interpretation of SAR:

  • C2 Position: The data suggest that an n-butyl group at the C2 position (EX-2) is optimal for fitting into a hydrophobic pocket of the receptor, showing superior activity compared to shorter (EX-1) or longer (EX-3) alkyl chains.

  • C4 Position: Replacing the bromine atom is critical for activity. The biphenyltetrazole moiety (EX-2) confers high-affinity binding, likely through ionic interactions of the acidic tetrazole with a cationic residue in the receptor binding site. Simpler aromatic groups like phenyl (EX-4) or thiophene (EX-5) result in a dramatic loss of potency, underscoring the importance of the acidic biphenyl component. This validates the strategy of using the 4-bromo position as a key vector for introducing the required pharmacophore.

Conclusion and Future Perspectives

The this compound scaffold represents a highly effective and synthetically versatile platform for the development of novel AT1 receptor antagonists. The bromine atom serves as a crucial handle for late-stage functionalization, enabling rapid library synthesis and efficient exploration of structure-activity relationships. The protocols outlined herein provide a robust framework for synthesizing, evaluating, and optimizing compounds based on this promising core. Future work could focus on fine-tuning pharmacokinetic properties (ADME), exploring the potential for biased antagonism to selectively block pathological signaling while preserving beneficial pathways, and investigating the therapeutic utility of these novel antagonists in other RAS-implicated diseases such as diabetic nephropathy, heart failure, and fibrosis.

References

Troubleshooting & Optimization

Navigating the Synthesis of 4-Bromo-1H-imidazo[4,5-c]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-bromo-1H-imidazo[4,5-c]pyridine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your yields. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to address the common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common hurdles in the synthesis of this compound. This section provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Yield of the Desired Product

Possible Cause 1: Inefficient Cyclization to form the Imidazo[4,5-c]pyridine Core

The initial formation of the 1H-imidazo[4,5-c]pyridine ring system is a critical step that dictates the overall yield. The condensation of 3,4-diaminopyridine with a one-carbon source, such as formic acid or triethyl orthoformate, can be sluggish or incomplete.

Solutions:

  • Microwave Irradiation: Employing microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclization step.[1]

  • Catalyst Optimization: The use of a Lewis acid catalyst, such as ytterbium triflate, has been shown to effectively promote the condensation with triethyl orthoformate, leading to high yields of the imidazo[4,5-c]pyridine core.[1]

  • Dehydrating Agent: When using carboxylic acids for the cyclization, a strong dehydrating agent like polyphosphoric acid (PPA) is often essential to drive the reaction to completion.[1]

Possible Cause 2: Poor Regioselectivity in the Bromination Step

The pyridine ring in 1H-imidazo[4,5-c]pyridine is electron-deficient, making electrophilic aromatic substitution challenging.[2][3][4] Bromination can occur at multiple positions, leading to a mixture of isomers and a low yield of the desired 4-bromo product. The electron-rich imidazole ring can also compete for the electrophile.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and milder alternative to liquid bromine, which can help improve selectivity.[5]

  • Reaction Conditions: Performing the bromination at low temperatures can enhance regioselectivity. Starting the reaction at 0 °C and slowly allowing it to warm to room temperature is a common strategy.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination. Aprotic solvents like DMF or acetonitrile are often used.

Possible Cause 3: Decomposition of Starting Material or Product

The imidazo[4,5-c]pyridine core can be sensitive to harsh reaction conditions, leading to degradation and reduced yields.

Solutions:

  • Temperature Control: Carefully control the reaction temperature throughout the synthesis. Avoid excessive heating, especially during the bromination step.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of sensitive intermediates and the final product.

Problem: Formation of Multiple Products and Purification Challenges

Possible Cause 1: Over-bromination

The presence of multiple activated sites on the heterocyclic ring can lead to the formation of di- or tri-brominated species, complicating the purification process.

Solutions:

  • Stoichiometry Control: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) to minimize over-bromination.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture.

Possible Cause 2: Isomeric Impurities

Bromination can occur at other positions on the pyridine ring, leading to the formation of hard-to-separate isomers.

Solutions:

  • Chromatography Optimization: Utilize a high-resolution flash chromatography system. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with a good yield?

There are two primary strategies. The most common approach involves the synthesis of the 1H-imidazo[4,5-c]pyridine core followed by regioselective bromination. An alternative is to start with a pre-brominated pyridine derivative and then construct the imidazole ring. For improving the yield of the final product, optimizing the cyclization and bromination steps of the first strategy is often more practical.

Q2: How can I confirm the regiochemistry of the bromination?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity and spatial relationships between the bromine atom and the protons on the ring system, confirming its position at C4.[6]

Q3: Are there any alternative brominating agents to NBS that I can use?

While NBS is a common choice, other brominating agents can be considered. These include dibromoisocyanuric acid, which is reported to be a highly effective and mild brominating reagent.[7] Carbon tetrabromide (CBr4) in the presence of a base has also been used for the regioselective bromination of other imidazopyridine isomers.[8]

Q4: My final product is always colored, even after chromatography. How can I decolorize it?

Residual colored impurities can often be removed by treating a solution of the product with activated charcoal followed by filtration through celite before the final crystallization or concentration step.

Experimental Protocols

Protocol 1: Synthesis of 1H-imidazo[4,5-c]pyridine

This protocol is adapted from established methods for the synthesis of the imidazo[4,5-c]pyridine core.[1]

Materials:

  • 3,4-Diaminopyridine

  • Triethyl orthoformate

  • Ytterbium (III) triflate (catalyst)

  • Ethanol

Procedure:

  • To a solution of 3,4-diaminopyridine (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of ytterbium (III) triflate (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 1H-imidazo[4,5-c]pyridine.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the regioselective bromination of the imidazo[4,5-c]pyridine ring.

Materials:

  • 1H-imidazo[4,5-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis

Starting MaterialReagentCatalyst/Dehydrating AgentSolventConditionsYield (%)Reference
3,4-DiaminopyridineFormic AcidNoneWaterRefluxModerate[1]
3,4-DiaminopyridineCarboxylic AcidPolyphosphoric Acid (PPA)NoneHigh Temperature~75[1]
3,4-DiaminopyridineTriethyl OrthoformateYtterbium TriflateEthanolReflux32-99[1]

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Purification 3,4-Diaminopyridine 3,4-Diaminopyridine 1H-Imidazo[4,5-c]pyridine 1H-Imidazo[4,5-c]pyridine 3,4-Diaminopyridine->1H-Imidazo[4,5-c]pyridine Triethyl Orthoformate, Yb(OTf)3 (cat.), EtOH, Reflux This compound This compound 1H-Imidazo[4,5-c]pyridine->this compound NBS, DMF, 0°C to RT Pure Product Pure Product This compound->Pure Product Column Chromatography

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_cyclization Is the cyclization step efficient? (Check TLC for starting material) start->check_cyclization check_bromination Is the bromination step efficient? (Check TLC for unreacted imidazopyridine) check_cyclization->check_bromination Yes solution_cyclization Optimize cyclization: - Use microwave - Use Yb(OTf)3 catalyst - Use PPA for carboxylic acids check_cyclization->solution_cyclization No check_purity Are there multiple spots on TLC after bromination? check_bromination->check_purity Yes solution_bromination Optimize bromination: - Check NBS quality - Ensure anhydrous conditions - Control temperature carefully check_bromination->solution_bromination No solution_purity Address side reactions: - Use 1.0-1.1 eq. NBS - Slow addition of NBS - Optimize chromatography check_purity->solution_purity

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Bromination of 1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the bromination of 1H-imidazo[4,5-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a purine isostere, 1H-imidazo[4,5-c]pyridine is a privileged structure in medicinal chemistry.[1] However, its rich and nuanced electronics can lead to challenges during electrophilic substitution, particularly bromination.

This guide provides field-proven insights and troubleshooting protocols to help you navigate common side reactions, improve regioselectivity, and maximize the yield of your desired brominated product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of the 1H-imidazo[4,5-c]pyridine core.

Question 1: My TLC/LC-MS analysis shows multiple products with masses corresponding to di- and even tri-bromination. How can I achieve selective mono-bromination?

Probable Cause: This is the most common side reaction and is caused by the high electron density of the fused heterocyclic system, which makes it highly activated towards electrophilic aromatic substitution (SEAr). Once the first bromine atom is attached, the ring often remains sufficiently activated for subsequent brominations. Halogenation of similar imidazo[4,5-b]pyridin-2-one systems has shown that di-halogenation can occur readily under forcing conditions.[2]

Recommended Actions & Causality:

  • Reduce Stoichiometry: Lower the equivalents of your brominating agent (e.g., N-Bromosuccinimide - NBS) to 1.0-1.05 equivalents relative to your starting material. Excess brominating agent is the primary driver of over-bromination.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures increase the selectivity of the reaction by favoring the kinetic product and reducing the energy available to overcome the activation barrier for a second bromination.

  • Control Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction occurring on the newly formed mono-bromo product.

  • Choose a Milder Brominating Agent: If elemental bromine (Br₂) or aggressive NBS conditions are failing, consider a bulkier or less reactive source. Pyridinium hydrobromide perbromide (PHP) can sometimes offer higher selectivity for mono-bromination.[3]

Question 2: The bromine has added to an unexpected position on the ring. How can I control the regioselectivity?

Probable Cause: The regiochemical outcome of the bromination is a delicate balance between the activating effect of the imidazole ring and the deactivating, meta-directing effect of the pyridine nitrogen. The most electron-rich positions are typically on the imidazole ring and the C6-position of the pyridine ring. Synthesis of related isomers often involves building the ring from pre-functionalized precursors to ensure regioselectivity, which highlights the difficulty of direct, selective functionalization.[1][4]

Recommended Actions & Causality:

  • Understand the Inherent Reactivity: The most likely site of initial bromination is the C6 position, which is para to the imidazole N1 and meta to the pyridine N5. This position benefits from the strong activating effect of the imidazole moiety while being least deactivated by the pyridine nitrogen. The C4 position is the next most likely candidate. The imidazole C2 position is generally less reactive in this specific scaffold compared to isomers like imidazo[1,2-a]pyridines where C3 is highly activated.[5][6]

  • Solvent Choice: The solvent can influence the reaction's outcome.

    • Non-polar solvents (e.g., CCl₄, Dichloromethane): Favor neutral brominating species (like Br₂) and can lead to radical pathways if initiators are present, though electrophilic substitution is more common.

    • Polar protic solvents (e.g., Acetic Acid): Can protonate the pyridine nitrogen, further deactivating the pyridine ring and potentially enhancing selectivity for substitution on the imidazole portion, though this can also slow the reaction. Halogenations of related systems are often performed in acetic acid.[2]

  • Protecting Groups: If absolute regiocontrol is necessary and direct bromination fails, consider a protecting group strategy. For example, if N-bromination is a competing side reaction, protecting the imidazole N-H with a removable group like a Boc or SEM group can prevent this.

Diagram: Regioselectivity in Bromination The following diagram illustrates the electronically favored positions for electrophilic attack on the 1H-imidazo[4,5-c]pyridine core.

G cluster_0 1H-imidazo[4,5-c]pyridine Core cluster_1 Reactivity Analysis mol C6 C6: Most Favored (para to N1, meta to N5) C4 C4: Secondary Site (ortho to N5, complex effects) C2 C2: Less Favored (imidazole ring) N_H N1/N3: Potential N-Bromination (imidazole N-H)

Caption: Relative reactivity of positions on the 1H-imidazo[4,5-c]pyridine core.

Question 3: My reaction is very slow or stalls completely, with only starting material recovered.

Probable Cause: While the ring system is generally activated, several factors can inhibit the reaction. The starting material may be poorly soluble, the brominating agent may be insufficiently electrophilic under the chosen conditions, or the pyridine nitrogen may be sequestering a required acid catalyst.

Recommended Actions & Causality:

  • Verify Reagent Quality: N-bromosuccinimide (NBS) should be recrystallized from water if it has a yellow or brownish tint, which indicates the presence of Br₂ and decomposition. Use freshly opened or purified reagents.

  • Increase Solubility: Change to a solvent in which the starting material is more soluble, such as DMF or a mixture of solvents. A slurry-to-slurry reaction will have poor kinetics.

  • Add a Mild Acid Catalyst: A small amount of a non-nucleophilic acid, such as camphorsulfonic acid (CSA) or a Lewis acid like ZnCl₂, can activate the brominating agent, making it a more potent electrophile. Be cautious, as strong acids can fully protonate and deactivate the substrate.

  • Slightly Increase Temperature: If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature while carefully monitoring for the appearance of side products by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect?

The most common side products are:

  • Over-brominated species: 6,X-dibromo-1H-imidazo[4,5-c]pyridine (where X is another position).

  • Regioisomers: Bromination at a less-favored position (e.g., C4-bromo isomer).

  • N-Brominated products: Although generally less stable, bromination on one of the imidazole nitrogens is possible, especially if a base is present. Studies on simple imidazoles show a competition between N-cyanation and C-bromination, indicating the nucleophilicity of the ring nitrogens.[7]

Q2: Which brominating agent is best for this substrate?

There is no single "best" agent; the choice depends on the desired outcome and the substrate's substituents.

ReagentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) MeCN or DMF, 0 °C to RTEasy to handle solid; generally good selectivity.[8]Can lead to over-bromination if not controlled.
Bromine (Br₂) Acetic Acid or CH₂Cl₂, 0 °CInexpensive; powerful electrophile.Difficult to handle (fuming liquid); often less selective, leading to over-bromination.
Pyridinium Hydrobromide Perbromide (PHP) THF or CH₂Cl₂, RTSolid, less hazardous than Br₂; can offer higher selectivity.More expensive; reaction can be slower.

Q3: How do I purify the desired mono-brominated product away from side products?

Purification can be challenging due to the similar polarity of the isomers and over-brominated products.

  • Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a shallow gradient of a polar modifier (e.g., 0-10% Methanol in Dichloromethane, or Ethyl Acetate in Hexanes). The dibrominated products are typically less polar and will elute first.

  • Recrystallization: If the desired product is a solid and is produced in high purity (>90%), recrystallization can be an effective way to remove minor impurities. A solvent system like Ethanol/Water or Ethyl Acetate/Hexane is a good starting point.

  • Preparative HPLC: For difficult separations of regioisomers, reverse-phase preparative HPLC is the most powerful tool, although it is more resource-intensive.

Workflow & Protocols

Troubleshooting Workflow for a Failed Bromination Reaction

The following workflow provides a logical sequence for diagnosing and solving issues with your bromination reaction.

G start Reaction Complete Analyze Crude Product (TLC/LC-MS) check_purity Does crude show a clean mono-bromo product? start->check_purity outcome_good Proceed to Purification check_purity->outcome_good  Yes outcome_bad Multiple Products or No Reaction check_purity->outcome_bad  No check_overbrom Is over-bromination the main issue? outcome_bad->check_overbrom fix_overbrom Reduce Stoichiometry Lower Temperature Slow Reagent Addition check_overbrom->fix_overbrom  Yes check_regio Is it a regioisomer issue? check_overbrom->check_regio  No rerun Re-run Optimized Reaction fix_overbrom->rerun fix_regio Change Solvent Consider Protecting Group Strategy check_regio->fix_regio  Yes check_stall Is it a stalled reaction? check_regio->check_stall  No fix_regio->rerun fix_stall Check Reagent Quality Improve Solubility Add Mild Catalyst check_stall->fix_stall  Yes fix_stall->rerun

References

Technical Support Center: Purification of 4-bromo-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-1H-imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The structural similarity of imidazopyridines to purines makes them significant scaffolds in medicinal chemistry.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Recovery or No Product Elution During Column Chromatography

Question: I am running a silica gel column to purify my this compound derivative, but I am either getting very low yields or the compound is not eluting from the column at all. What could be the problem and how can I fix it?

Answer: This is a common issue when dealing with polar, nitrogen-containing heterocyclic compounds like imidazo[4,5-c]pyridines. The problem often stems from strong interactions between your compound and the acidic silica gel stationary phase.

Potential Causes and Solutions:

  • Strong Adsorption to Silica: The basic nitrogen atoms in the imidazo[4,5-c]pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing.

    • Solution 1: Basic Modifier in the Mobile Phase: To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1–2.0%.[2] Alternatively, a solution of 1–10% ammonia in methanol, which is then used as a co-solvent with dichloromethane (DCM), can be very effective at eluting stubborn amines.[2][3] The basic additive neutralizes the acidic sites on the silica, reducing the strong interaction with your compound.

    • Solution 2: Use a Different Stationary Phase: If a basic modifier is not effective or incompatible with your compound's stability, consider using a less acidic stationary phase like alumina (basic or neutral).[4] For very polar compounds, reversed-phase chromatography using a C18-functionalized silica gel might be a more suitable option.[4][5]

  • Inappropriate Solvent System: The polarity of your eluent may be too low to effectively move your compound through the column.

    • Solution: Systematically increase the polarity of your mobile phase. For polar compounds, good starting points are 100% ethyl acetate (EtOAc) or a mixture of 5% methanol (MeOH) in dichloromethane (DCM).[3] If your compound is still not moving, gradually increase the percentage of methanol. Be cautious, as using more than 10% methanol in your eluent can start to dissolve the silica gel.[3]

  • Compound Instability on Silica: Some compounds can decompose on silica gel.

    • Solution: You can test for instability by running a 2D TLC.[6] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system.[6] If the compound is stable, the spot will remain on the diagonal.[6] If it decomposes, you will see spots below the diagonal.[6] If instability is confirmed, switching to a different stationary phase like alumina or using reversed-phase chromatography is recommended.

Issue 2: Poor Separation of the Product from Impurities

Question: My TLC shows that my product and a major impurity have very similar Rf values, making separation by column chromatography difficult. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Potential Causes and Solutions:

  • Suboptimal Solvent System: The chosen eluent may not be providing enough selectivity for your compounds.

    • Solution 1: Change Solvent System Composition: Experiment with different solvent systems. A good standard for many compounds is a mixture of ethyl acetate and hexanes.[3] For more polar compounds, try dichloromethane and methanol.[3] Sometimes, switching one of the solvents in your mixture can dramatically alter selectivity. For example, if you are using EtOAc/Hexane, try substituting ether for ethyl acetate.[3]

    • Solution 2: Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent composition) elution, switching to a gradient elution can often improve separation. Start with a less polar solvent system to allow the less polar impurities to elute first, then gradually increase the polarity to elute your product, leaving the more polar impurities behind. A good starting point for a gradient is to begin with a solvent system that is half the polarity of the one determined to be optimal for isocratic elution.[7]

  • Column Overloading: Loading too much crude material onto your column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, for flash chromatography, the amount of crude sample should be about 1-10% of the mass of the stationary phase.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in a non-uniform solvent front and poor separation.

    • Solution: Ensure your column is packed uniformly. The "slapping" method, where the side of the column is gently tapped as the silica settles, can help create a more homogenous packing.[7] A layer of sand or anhydrous sodium sulfate on top of the silica can help protect the surface from being disturbed when adding the eluent.[7]

Issue 3: Product Crystallization is Ineffective or Yields Oily Product

Question: I am trying to purify my this compound derivative by recrystallization, but I am either getting an oil or the recovery is very low. What can I do?

Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.

Potential Causes and Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Solution 1: Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes) at room temperature and upon heating. A good recrystallization solvent will show poor solubility at room temperature and good solubility at its boiling point.

    • Solution 2: Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, suggests using an ethyl acetate/n-hexane mixed solvent system for recrystallization.[8]

  • Cooling Rate is Too Fast: Rapid cooling can cause the product to "crash out" of solution as an oil or very fine powder, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Presence of Oily Impurities: Some impurities can inhibit crystallization.

    • Solution: If your compound consistently oils out, it may be necessary to first perform a quick column chromatography to remove the problematic impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good general strategy for the purification of a newly synthesized this compound derivative?

A1: A robust purification strategy often involves a multi-step approach:

  • Aqueous Work-up: After the reaction is complete, a proper aqueous work-up is crucial to remove catalysts and inorganic salts.[9] This typically involves extraction with an organic solvent like ethyl acetate or chloroform, followed by washing with water and brine.[8][9]

  • Flash Column Chromatography: This is the most common and effective method for the initial purification of crude reaction mixtures.[9][10] Given the polar nature of the imidazo[4,5-c]pyridine core, normal-phase silica gel chromatography with a polar eluent system (e.g., DCM/MeOH or EtOAc/Hexane with a basic modifier) is a good starting point.[3][4]

  • Recrystallization: For obtaining highly pure material suitable for analytical characterization or biological testing, recrystallization of the fractions from column chromatography is often the final step.

Q2: How do I choose between dry loading and liquid loading for flash chromatography?

A2: The choice between dry and liquid loading depends on the solubility of your compound.

  • Liquid Loading: If your compound is readily soluble in the initial mobile phase, liquid loading is more straightforward. Dissolve your sample in a minimal amount of the eluent and carefully apply it to the top of the column.[10]

  • Dry Loading: If your compound is poorly soluble in the mobile phase, dry loading is recommended.[5] Dissolve your crude material in a volatile solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[10] This powder is then carefully added to the top of the prepared column.[10] Dry loading often leads to better resolution, especially for less soluble compounds.

Q3: My compound appears as a smear on the TLC plate. What does this mean?

A3: Smearing on a TLC plate can indicate several issues:

  • Sample Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.[2]

  • High Boiling Point Solvents: If your reaction was conducted in a high-boiling solvent like DMF or DMSO, residual solvent in your sample can cause smearing.[6] To remedy this, after spotting the TLC plate, place it under high vacuum for a few minutes before developing it.[6]

  • Compound Decomposition: As mentioned earlier, your compound may be unstable on silica gel.

  • Ionic Species: If your compound is a salt (e.g., a hydrochloride salt), it can lead to smearing. Adding an appropriate modifier to the mobile phase (acid for basic compounds, base for acidic compounds) can help produce sharper spots. For some pyridine amine derivatives that are hydrochlorides, broad peaks in chromatography can be a result of the chloride anion being exchanged for other anions in the mobile phase.[11]

Q4: How can I visualize my spots on the TLC plate if they are not UV-active?

A4: If your compound does not show up under a UV lamp, you can use a chemical stain.[2]

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.

  • Vanillin Stain: A vanillin stain can produce a wide range of colors for different compounds, making it a useful general stain.[2]

  • Ninhydrin Stain: This is particularly useful for visualizing primary and secondary amines, which often appear as purple or yellow spots.

Visualization of a General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a this compound derivative.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Extraction, Washes) Start->Workup Concentrate Concentration in vacuo Workup->Concentrate TLC_Analysis TLC Analysis (Solvent System Screening) Concentrate->TLC_Analysis Solubility_Poor Poorly Soluble in Eluent? TLC_Analysis->Solubility_Poor Column_Chromatography Flash Column Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Dry_Load Dry Loading Dry_Load->Column_Chromatography Liquid_Load Liquid Loading Liquid_Load->Column_Chromatography Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Final_Concentration Concentration Combine_Fractions->Final_Concentration Recrystallization Recrystallization Final_Concentration->Recrystallization Final_Product Pure Product (Characterization) Recrystallization->Final_Product Solubility_Poor->Dry_Load Yes Solubility_Poor->Liquid_Load No

Caption: General purification workflow for this compound derivatives.

Data Summary Table

Purification TechniqueKey ParametersTypical Values/Ranges
Flash Column Chromatography Stationary PhaseSilica Gel, Alumina
Mobile Phase (Normal Phase)EtOAc/Hexane, DCM/MeOH
Mobile Phase Modifier0.1-2.0% Et3N or 1-10% NH3 in MeOH
Target Rf on TLC0.15 - 0.35
Recrystallization Solvent SystemSingle solvent (e.g., Ethanol) or mixed solvents (e.g., EtOAc/Hexane)
Cooling MethodSlow cooling to room temperature, followed by ice bath

References

overcoming poor solubility of 4-bromo-1H-imidazo[4,5-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 4-bromo-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable heterocyclic scaffold. We understand that the unique physicochemical properties of this compound, particularly its poor solubility in many standard organic solvents, can present significant experimental challenges.

This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome these hurdles, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: The poor solubility of this compound stems from its distinct molecular structure. As a fused heterocyclic system, it possesses a combination of factors that favor a stable solid-state lattice over dissolution:

  • High Polarity and Hydrogen Bonding: The imidazole and pyridine rings contain nitrogen atoms that can act as both hydrogen bond donors (the N-H group of the imidazole) and acceptors. This leads to strong intermolecular interactions in the solid state, requiring a significant amount of energy to break apart.

  • Molecular Planarity: The fused ring system is largely planar, which allows for efficient crystal packing. This strong crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur.

  • Limited Lipophilicity: While it contains a brominated aromatic system, the dominant features are the polar nitrogen-containing rings, making it less compatible with nonpolar or moderately polar solvents.

Q2: I'm setting up a reaction. What are the best initial solvents to try?

A2: For initial attempts at solubilization, especially for reaction setups, we recommend starting with highly polar, aprotic solvents that can effectively disrupt the intermolecular hydrogen bonding.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Dimethyl Sulfoxide (DMSO) 18947Excellent hydrogen bond acceptor, capable of solvating a wide range of polar compounds.
Dimethylformamide (DMF) 15337Similar to DMSO, a highly polar aprotic solvent effective at dissolving many heterocyclic compounds.
N-Methyl-2-pyrrolidone (NMP) 20232A less volatile alternative to DMF with strong solvating power.
1,4-Dioxane 1012.2A moderately polar ether that can sometimes be effective, particularly when heated.

Always start with a small amount of your material and solvent to test solubility before committing the bulk of your sample.

Q3: I've tried DMSO and DMF with only partial success, and heating isn't helping enough. What is my next step?

A3: This is a common scenario. When single solvents are insufficient, the next logical step is to modify the chemical environment through pH adjustment. The imidazopyridine scaffold is basic, with a predicted pKa of approximately 9.74.[1] This basicity is your key to unlocking solubility.

By adding a small amount of a suitable acid, you can protonate one of the nitrogen atoms, forming a salt. This salt will have significantly enhanced polarity and should be much more soluble in polar protic solvents like methanol or even water.

Common acids for this purpose include:

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in an organic solvent (e.g., HCl in dioxane)

  • Formic acid

See the "Protocol 2: pH-Mediated Solubilization" section below for a detailed workflow. This method is one of the most effective for overcoming the solubility challenges of basic heterocyclic compounds.[2][3]

Q4: Are there risks associated with heating to improve solubility?

A4: Yes. While gentle heating can often increase the rate and extent of dissolution, aggressive or prolonged heating can lead to degradation, especially in reactive solvents like DMF. Imidazopyridine derivatives can be susceptible to decomposition at high temperatures.

Best Practices for Heating:

  • Use a Controlled Heat Source: Employ a temperature-controlled heating mantle or oil bath.

  • Start Low: Begin heating to 40-50°C and increase in 10°C increments.

  • Monitor Stability: Use a rapid analysis method like thin-layer chromatography (TLC) or a quick LC-MS injection to check for the appearance of new spots or peaks, which would indicate degradation.

  • Work Under Inert Atmosphere: If the compound is sensitive to oxidation, perform the dissolution under nitrogen or argon.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solubility Troubleshooting

This flowchart provides a logical path for addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.

G start Start: Insoluble Compound solvent_screen Step 1: Solvent Screening (DMSO, DMF, NMP) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 heating Step 2: Controlled Heating (40-80°C) is_soluble1->heating No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2 Is it soluble? heating->is_soluble2 ph_adjust Step 3: pH Adjustment (Protonation with Acid) is_soluble2->ph_adjust No is_soluble2->success Yes is_soluble3 Is it soluble? ph_adjust->is_soluble3 cosolvency Step 4: Co-Solvent System (e.g., DCM/MeOH) is_soluble3->cosolvency No is_soluble3->success Yes is_soluble4 Is it soluble? cosolvency->is_soluble4 is_soluble4->success Yes failure Re-evaluate: Consider Structural Modification is_soluble4->failure No

Caption: Decision-making flowchart for solubility enhancement.

Protocol 1: Systematic Co-Solvent Screening

Co-solvency involves using a mixture of solvents to achieve a polarity profile that is optimal for dissolution.[2][4] This is particularly useful when a single solvent is inadequate.

Objective: To find a binary solvent system that dissolves this compound at the desired concentration.

Materials:

  • Your compound

  • Primary Solvents (where the compound is poorly soluble, e.g., DCM, THF)

  • Co-Solvents (where the compound has some, even if limited, solubility, e.g., Methanol, DMSO)

  • Small vials (e.g., 2 mL HPLC vials)

  • Vortex mixer

Procedure:

  • Dispense Compound: Add a small, known amount of your compound (e.g., 1-2 mg) into several vials.

  • Add Primary Solvent: Add a measured volume of the primary solvent (e.g., 1.0 mL of DCM) to each vial. The compound will likely remain as a suspension.

  • Titrate with Co-Solvent: Add the co-solvent dropwise (e.g., 10-20 µL at a time) to the suspension.

  • Mix and Observe: After each addition, cap the vial and vortex thoroughly for 30-60 seconds. Observe for dissolution.

  • Record Results: Continue adding the co-solvent until the compound fully dissolves. Record the total volume of co-solvent required.

  • Analyze: The most effective co-solvent system is the one that achieves dissolution with the smallest percentage of the co-solvent. This minimizes potential interference from the co-solvent in subsequent reactions.

G cluster_prep Preparation cluster_titration Titration with Co-Solvents prep1 Weigh 1 mg of compound into 5 vials prep2 Add 1 mL of primary solvent (e.g., DCM) to each prep1->prep2 vial1 Vial 1: Add Methanol dropwise vial2 Vial 2: Add Acetonitrile dropwise vial3 Vial 3: Add DMSO dropwise vial4 Vial 4: Add DMF dropwise vial5 Vial 5: Add IPA dropwise observe Vortex each vial after addition. Observe for complete dissolution. vial1->observe vial2->observe vial3->observe vial4->observe vial5->observe result Identify the system requiring the least volume of co-solvent for success. observe->result

Caption: Experimental workflow for co-solvent screening.

Protocol 2: pH-Mediated Solubilization

This protocol leverages the basic nature of the compound to form a highly soluble salt.

Objective: To dissolve this compound by protonation for use in reactions or analysis.

Materials:

  • Your compound suspended in a suitable solvent (e.g., Methanol, Dioxane, or THF).

  • Acidic solution (e.g., 4M HCl in Dioxane, or neat Trifluoroacetic Acid).

  • Stir plate and stir bar.

Procedure:

  • Create Suspension: Suspend your compound in the chosen organic solvent (e.g., 10 mL of Methanol).

  • Acid Addition: While stirring, add the acidic solution dropwise. You are aiming for a stoichiometric amount (1 equivalent) or a slight excess.

  • Observe Dissolution: As the salt forms, the solid should begin to dissolve. The solution will often clarify completely. Gentle warming (to 30-40°C) can assist this process.

  • Confirm and Use: Once a clear solution is obtained, it is ready for use. Be mindful that the compound is now in its salt form, which may affect the reactivity of downstream steps.

  • (Optional) Neutralization: If the free base is required for the reaction, you can add a non-nucleophilic organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) dropwise to the solution to neutralize the acid just before proceeding. Note that this may cause the compound to precipitate if the solvent cannot support the free base form.

This technique is a cornerstone of formulating and handling basic pharmaceutical compounds and is highly applicable here.[2][5]

References

Technical Support Center: Optimization of Palladium-Catalyzed Suzuki Coupling with 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed Suzuki coupling reactions, with a specific focus on the challenging substrate, 4-bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-C bond-forming reaction. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer field-proven insights to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge, especially with electron-rich and potentially coordinating heteroaromatic substrates like this compound. The issue often stems from suboptimal catalyst, ligand, base, or solvent selection.

Causality and Recommended Actions:

  • Catalyst and Ligand System: The choice of palladium source and, more critically, the phosphine ligand is paramount. The nitrogen atoms in the imidazo[4,5-c]pyridine core can coordinate to the palladium center, inhibiting catalytic activity.[1][2][3]

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] We recommend using more electron-rich and sterically bulky phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6][7] Catalyst systems based on biaryl phosphine ligands such as SPhos or XPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, have shown excellent results for challenging nitrogen-containing heterocycles.[1][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8]

    • Trustworthiness: A systematic screening of different palladium precatalysts and ligands is a self-validating approach. Start with a robust system like Pd(OAc)₂/SPhos and compare its performance against others.

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][9][10]

    • Expertise & Experience: For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base is often preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[4][7] Stronger bases like hydroxides or alkoxides can sometimes lead to decomposition of the substrate or catalyst.

    • Trustworthiness: The solubility of the base is critical. K₃PO₄ often works well in ethereal solvents like dioxane or THF, especially with the addition of some water to aid dissolution.[9]

  • Solvent System: The solvent influences the solubility of all reaction components and can impact the reaction rate and selectivity.[9][11]

    • Expertise & Experience: A mixture of an organic solvent and water is commonly used in Suzuki couplings.[12] For this compound, a polar aprotic solvent like 1,4-dioxane, THF, or DME, often in a ratio of 4:1 or 5:1 with water, is a good starting point.[11][13] These solvents are generally compatible with a wide range of bases and palladium catalysts.

    • Trustworthiness: Ensure your solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical self-validating step in any cross-coupling reaction.

Q2: I am observing significant amounts of a debrominated side product (1H-imidazo[4,5-c]pyridine) in my reaction mixture. How can I suppress this side reaction?

A2: Debromination, or hydrodehalogenation, is a common side reaction in Suzuki couplings, particularly with electron-rich aryl halides.[14] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.

Causality and Recommended Actions:

  • Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., formate impurities), or even the boronic acid itself.

    • Expertise & Experience: Avoid using alcohol-based solvents if debromination is a significant issue. While ethanol is sometimes used, it can be a source of hydrides.[15] Using high-purity bases and boronic acids can also minimize this side reaction.

    • Trustworthiness: A control experiment without the boronic acid can help identify if other components are contributing to the debromination.

  • Reaction Conditions: Higher temperatures and longer reaction times can sometimes favor side reactions.

    • Expertise & Experience: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitoring the reaction progress by TLC, GC-MS, or NMR can help determine the optimal reaction time and prevent prolonged heating after the reaction is complete.[16][17][18][19]

    • Trustworthiness: A time-course study where you analyze aliquots of the reaction mixture at different time points will provide clear data on when the desired product formation plateaus and side product formation becomes more significant.

  • Protecting the Imidazole Nitrogen: The acidic N-H proton of the imidazole ring can sometimes interfere with the reaction.

    • Expertise & Experience: While Suzuki couplings on unprotected N-H heterocycles are possible and often desirable to avoid extra synthetic steps,[1][3][20] protection of the imidazole nitrogen with a suitable group (e.g., Boc, SEM) can sometimes mitigate side reactions and improve yields.[14] This should be considered if other optimization strategies fail.

    • Trustworthiness: Comparing the reaction outcome with and without N-protection provides a direct assessment of its impact.

Q3: My boronic acid is decomposing during the reaction, leading to low yields and the formation of homocoupled byproducts. What can I do to prevent this?

A3: Protodeborylation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially under basic conditions.[4][12] This leads to the formation of an arene byproduct from the boronic acid and can also result in homocoupling of the boronic acid.

Causality and Recommended Actions:

  • Boronic Acid Stability: Some boronic acids are inherently less stable than others. Heteroaryl boronic acids, in particular, can be prone to decomposition.

    • Expertise & Experience: Using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid can significantly improve stability and reactivity.[8][21][22] These reagents are often more robust under the reaction conditions.

    • Trustworthiness: A direct comparison of the performance of the boronic acid versus its corresponding boronate ester or trifluoroborate salt will validate the best coupling partner for your system.

  • Reaction Conditions: The choice of base and the presence of water can influence the rate of protodeborylation.

    • Expertise & Experience: While some water is often beneficial, an excessive amount can promote protodeborylation. Using a milder base like potassium fluoride (KF) can sometimes be advantageous, especially for base-sensitive substrates.[8]

    • Trustworthiness: Screening different base and solvent combinations is a reliable method to find conditions that minimize boronic acid decomposition.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Suzuki coupling reaction?

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[9][11][23] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[11][23]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, replacing the bromide.[9][11][23]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][23]

How do I choose the right palladium catalyst and ligand?

The selection of the catalyst and ligand is crucial for a successful Suzuki coupling. For a challenging substrate like this compound, consider the following:

  • Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). These are typically used in small amounts (0.5-5 mol%).[4][8][24][25]

  • Ligand: Electron-rich and sterically hindered phosphine ligands are generally preferred for coupling with heteroaryl halides.[5][26] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices.[7][8] The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 4:1.

What is the role of the base in the Suzuki coupling reaction?

The base plays a multifaceted role in the Suzuki coupling:[9][10]

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10]

  • Formation of the Active Catalyst: In some cases, the base can help in the reduction of a Pd(II) precatalyst to the active Pd(0) species.

  • Neutralization of Byproducts: The base neutralizes any acidic byproducts formed during the reaction.

How can I monitor the progress of my Suzuki coupling reaction?

Regular monitoring of the reaction is essential for optimization. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion and can help identify byproducts.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots, providing detailed structural information and quantitative data.[16][17]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization studies.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 5:1, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[11][27]

Data Presentation

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low ConversionInactive catalyst systemUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.
Ineffective baseUse K₃PO₄ or K₂CO₃. Ensure adequate solubility.
Improper solventUse a degassed polar aprotic solvent like 1,4-dioxane or THF with a small amount of water.
DebrominationHydride source in reactionAvoid alcohol solvents; use high-purity reagents.
High temperature/long reaction timeOptimize temperature and reaction time by monitoring the reaction.
Boronic Acid DecompositionInherent instabilityUse boronate esters or potassium trifluoroborate salts.
Harsh basic conditionsUse a milder base (e.g., KF) or optimize the amount of water.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst/ligand optimal? Start->Check_Catalyst Change_Catalyst Screen bulky, electron-rich ligands (SPhos, XPhos, etc.) Check_Catalyst->Change_Catalyst No Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Try K₃PO₄ or K₂CO₃ Check_Base->Change_Base No Check_Solvent Is the solvent system appropriate? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Use degassed dioxane/H₂O or THF/H₂O Check_Solvent->Change_Solvent No Check_Side_Reactions Are there significant side reactions? Check_Solvent->Check_Side_Reactions Yes Change_Solvent->Check_Side_Reactions Address_Debromination Optimize T, time; avoid protic solvents Check_Side_Reactions->Address_Debromination Debromination Address_Protodeborylation Use boronate ester or trifluoroborate Check_Side_Reactions->Address_Protodeborylation Protodeborylation Success Improved Yield Check_Side_Reactions->Success No significant side reactions Address_Debromination->Success Address_Protodeborylation->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Regioselective Cross-Coupling of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-bromo-1H-imidazo[4,5-c]pyridine. This molecule, a key structural motif in medicinal chemistry due to its similarity to purines, presents a unique challenge: the presence of two reactive sites for arylation.[1][2][3] The C4-bromo position is the target for traditional cross-coupling, but the acidic N-H proton of the imidazole ring can also participate in the reaction, leading to undesired N-arylation byproducts.

This guide provides in-depth troubleshooting strategies and field-proven protocols to help you achieve high regioselectivity for the desired C4-arylated product, minimizing or eliminating the competing N-arylation pathway.

Troubleshooting Guide: Achieving C4-Selectivity

This section addresses the most common issues encountered during the cross-coupling of this compound in a direct question-and-answer format.

Q1: My primary product is the undesired N-arylated isomer. How can I improve selectivity for C4-arylation?

This is the most critical challenge. The reaction is a competition between a Suzuki-Miyaura type C-C coupling at the C4-position and a Buchwald-Hartwig type C-N coupling at the N1-position.[4][5][6] Achieving C4 selectivity requires carefully tuning the reaction parameters to disfavor the N-arylation pathway.

The N-H proton on the imidazole ring is acidic and can be deprotonated by the base in the reaction mixture. This creates a highly nucleophilic imidazolide anion that can readily attack the palladium-aryl intermediate, leading to the N-arylated product. Conditions that favor Buchwald-Hartwig amination can inadvertently promote this side reaction.[4][7]

There are three primary strategies to mitigate N-arylation:

  • N-H Protection (The Most Robust Strategy): Masking the N-H group with a suitable protecting group is the most direct and often most effective method to prevent N-arylation.

  • Ligand and Catalyst Selection: Employing sterically hindered ligands can physically block the catalyst's approach to the N-H position.

  • Base and Solvent Optimization: Modifying the reaction medium can alter the nucleophilicity of the imidazole nitrogen and influence the catalytic cycle.

Strategy 1: N-H Protection

Protecting the imidazole nitrogen completely prevents its participation in the reaction. The choice of protecting group is critical and depends on its stability to the coupling conditions and the ease of its subsequent removal without affecting the rest of the molecule.

Recommended Protecting Groups:

Protecting GroupIntroduction ReagentTypical Cleavage ConditionsKey Advantages & Considerations
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF or HClHighly stable to a wide range of conditions; cleaved with fluoride or acid. Often provides excellent results.
MEM ((2-Methoxyethoxy)methyl)MEM-Cl, NaH, DMFStrong acid (e.g., TFA, HCl)Stable to many cross-coupling conditions. Cleavage requires strong acid which may not be suitable for all substrates.[8][9]
THP (Tetrahydropyran)DHP, p-TsOH (cat.)Mild acid (e.g., PPTS, aq. AcOH)Easy to introduce and remove but may be less stable to strongly basic or acidic coupling conditions.
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA or HClCommon protecting group, but its stability can be borderline in some heated cross-coupling reactions.

Protocol 1: General Procedure for SEM Protection of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv.) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Strategy 2: Ligand & Catalyst Selection

If N-H protection is not desirable, judicious choice of the phosphine ligand is paramount. Sterically bulky, electron-rich monophosphine ligands, often used in modern cross-coupling reactions, can significantly enhance C4-selectivity.

Mechanism of Action: These bulky ligands create a sterically congested environment around the palladium center. This congestion favors oxidative addition at the more accessible C4-Br position while hindering the coordination and subsequent reaction at the N1-position of the imidazole ring.

Recommended Ligands for C4-Selectivity:

  • Buchwald Biarylphosphine Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for sterically demanding couplings.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides high turnover numbers and good selectivity.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and selective ligand.

  • Other Ligands:

    • P(t-Bu)₃ (Tri-tert-butylphosphine): A very bulky and electron-rich ligand that can promote C-C coupling.[10]

Avoid using smaller, less sterically demanding ligands like PPh₃ (Triphenylphosphine) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) without N-H protection, as they are less effective at preventing N-arylation.

dot

Caption: Competing Suzuki (C-arylation) and Buchwald-Hartwig (N-arylation) pathways.

Strategy 3: Base and Solvent Optimization

The choice of base is critical as it directly mediates the deprotonation of the N-H group.

  • Bases to Favor C-Arylation: Weaker inorganic bases are generally preferred.

    • K₃PO₄ (Potassium phosphate): An excellent choice for Suzuki couplings that is often less competent at promoting N-arylation.

    • Cs₂CO₃ (Cesium carbonate): A stronger base that can be effective but may increase the risk of N-arylation compared to K₃PO₄.

    • K₂CO₃ (Potassium carbonate): A common and effective base for many Suzuki reactions.[11]

  • Bases to Avoid: Strong alkoxide bases like NaOt-Bu (Sodium tert-butoxide) or LHMDS should be avoided with unprotected substrates, as they are highly effective at deprotonation and are standard for Buchwald-Hartwig aminations.[4]

  • Solvent Choice: Aprotic solvents are standard.

    • Toluene, 1,4-Dioxane, CPME: Excellent choices. The lower polarity of toluene may slightly disfavor the formation of the charged imidazolide anion compared to more polar solvents like DMF or DMAc, potentially improving C4-selectivity.

Protocol 2: Optimized Suzuki-Miyaura Coupling for C4-Selectivity (Unprotected)

  • Setup: In a glovebox, add the unprotected this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.) to a reaction vial.

  • Catalyst Premix: In a separate vial, add the Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (e.g., XPhos, 4 mol%).

  • Reaction Assembly: Add anhydrous toluene to the vial containing the substrates and base. Stir for 5 minutes. Then, add the catalyst/ligand mixture.

  • Reaction: Seal the vial and heat to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Q2: My reaction is sluggish, or I observe significant decomposition of my starting material. What are the likely causes?

Low conversion or decomposition can stem from catalyst inhibition or harsh reaction conditions.

  • Catalyst Inhibition: Imidazoles are known to be excellent ligands for palladium and can inhibit the formation of the active catalytic species or coordinate to the active catalyst and shut down the catalytic cycle.[12][13]

    • Solution: Use a well-defined palladium pre-catalyst (e.g., G2, G3, or G4 pre-catalysts from Buchwald) which are designed for rapid generation of the active Pd(0) species. Increasing catalyst loading (e.g., from 2 mol% to 5 mol%) can also overcome partial inhibition.

  • High Temperature: While heating is necessary, excessive temperatures (>120 °C) can lead to the decomposition of the sensitive imidazopyridine core or the boronic acid.

    • Solution: Screen reaction temperatures, starting from 80 °C and gradually increasing to 100 °C or 110 °C. The use of highly active modern catalyst systems often allows for lower reaction temperatures.[14]

dot

Troubleshooting_Tree Start Problem: High N-Arylation / Low C-4 Selectivity Protect Is N-H Protected? Start->Protect ImplementPG Implement N-H Protecting Group Strategy (e.g., SEM, MEM) Protect->ImplementPG No Optimize Optimize Reaction Conditions Protect->Optimize Yes / Not an option Ligand Ligand Choice: Use bulky, electron-rich monophosphines (XPhos, SPhos) Optimize->Ligand Base Base Selection: Use weaker inorganic bases (K₃PO₄, K₂CO₃) Optimize->Base Solvent Solvent/Temp: Use less polar solvents (Toluene) and moderate temp (80-100 °C) Optimize->Solvent

Caption: Decision tree for troubleshooting poor C4-selectivity.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental reason for the competing N-arylation?

    • A: The imidazo[4,5-c]pyridine core exists in tautomeric forms, and the N-H proton is sufficiently acidic (pKa similar to imidazole) to be removed by common bases used in cross-coupling. The resulting anion is a potent nitrogen nucleophile that competes with the C-Br bond for reaction with the palladium catalyst.

  • Q: Is N-H protection always necessary for achieving high C4-selectivity?

    • A: Not always, but it is the most reliable method. For many substrates, especially in a discovery setting where speed is essential, optimizing conditions with a bulky ligand and a weak base can provide acceptable C4-selectivity without the extra steps of protection and deprotection.[6] However, for large-scale synthesis, the robustness of a protection strategy is often preferred.

  • Q: Can I use copper-catalyzed conditions (Ullmann or Chan-Evans-Lam coupling) instead?

    • A: Copper-catalyzed reactions are well-known for C-N bond formation.[15][16] Using a copper catalyst would likely favor the undesired N-arylation pathway even more strongly than palladium. Therefore, palladium catalysis remains the method of choice for targeting the C-Br bond.

  • Q: What analytical methods are best for distinguishing between the C4- and N1-arylated isomers?

    • A: 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), is definitive. For example, in the C4-arylated product, a NOESY correlation would be expected between the ortho-protons of the newly introduced aryl group and the H5 proton of the pyridine ring. In the N1-arylated product, this correlation would be absent, and instead, correlations to the H2 proton might be observed.

dot

Experimental_Workflow A 1. Setup & Inerting (Glovebox or Schlenk Line) B 2. Reagent Addition - Imidazopyridine - Boronic Acid - Base (e.g., K₃PO₄) A->B C 3. Solvent Addition (Anhydrous Toluene) B->C D 4. Catalyst Addition (Pd Pre-catalyst + Ligand) C->D E 5. Reaction (Heat to 80-100 °C, 12-24h) D->E F 6. Workup & Purification (Filtration, Extraction, Chromatography) E->F G 7. Analysis (NMR, LC-MS to confirm regioselectivity) F->G

Caption: General experimental workflow for selective C4-arylation.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. The unique electronic properties of the imidazo[4,5-c]pyridine ring system, while offering significant advantages in medicinal chemistry, can also present challenges in synthetic transformations. This resource provides in-depth, field-proven insights into troubleshooting common failed reactions, ensuring your research progresses efficiently and successfully.

Frequently Asked Questions (FAQs)

Starting Material & Stability

Question 1: My reaction is sluggish or fails to initiate. Could the starting material be the issue?

Answer: Absolutely. The quality and stability of this compound are paramount for successful reactivity.

  • Purity: Commercial batches can vary. It is crucial to assess the purity of your starting material by ¹H NMR and LC-MS. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Stability: While generally stable, prolonged storage, especially under non-inert conditions, can lead to degradation. It is a white to off-white solid and should be stored in a cool, dry place.[1][2] Discoloration may indicate decomposition.

  • The Imidazole N-H: The acidic proton on the imidazole ring (pKa ≈ 9.74) can interfere with certain reactions, particularly those employing strong bases.[1][3] This can lead to deprotonation and subsequent side reactions or catalyst inhibition.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for derivatizing aryl halides. However, the unique nature of this compound can lead to specific challenges.

Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving low yield and significant amounts of debrominated starting material. What's going wrong?

Answer: Low yield accompanied by protodebromination is a classic issue in Suzuki-Miyaura couplings of heteroaryl halides. This side reaction involves the cleavage of the C-Br bond and its replacement with a hydrogen atom, effectively quenching your starting material.[4]

Causality & Troubleshooting Workflow:

dot graph TD { A[Low Yield & Debromination] --> B{Potential Causes}; B --> C[Catalyst Inactivity]; B --> D[Suboptimal Base/Solvent]; B --> E[Presence of Water]; C --> F[Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition. Increase catalyst loading if necessary.]; D --> G[Solution: Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective. Use anhydrous, degassed solvents like 1,4-dioxane or toluene.]; E --> H[Solution: Ensure all reagents and solvents are scrupulously dry. Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.]; }

  • Catalyst Choice is Critical: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient heterocycle. More electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often required to facilitate the oxidative addition step of the catalytic cycle.[5][6] N-heterocyclic carbene (NHC)-based catalysts like PEPPSI-IPr can also be highly effective.[5]

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial. An inorganic base like K₃PO₄ or Cs₂CO₃ often requires a small amount of water for optimal activity in solvents like dioxane.[7] However, excess water can promote protodeboronation.[4] If using strictly anhydrous conditions, consider a soluble organic base.

  • Boronic Acid/Ester Quality: Boronic acids are prone to decomposition and trimerization to form boroxines upon storage. Using fresh, high-purity boronic acid or, preferably, the corresponding pinacol boronate ester can significantly improve reproducibility and minimize side reactions.[4]

Comparative Performance of Palladium Catalysts in Suzuki Couplings of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012Moderate[5]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004High[5]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002Very High[5]

Question 3: I'm attempting a Buchwald-Hartwig amination and observing no product formation, only recovery of my starting materials. What should I investigate?

Answer: Failure of a Buchwald-Hartwig amination often points to issues with the catalyst, base, or the inherent reactivity of the amine.[8] The imidazo[4,5-c]pyridine core can also play a role.

Troubleshooting Protocol for Failed Buchwald-Hartwig Amination:

  • Evaluate the Catalyst System:

    • Ligand Choice: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are generally preferred. The choice of ligand can be highly specific to the amine coupling partner.

    • Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Ensure the precursor is of high quality.

  • Base Selection is Key:

    • The pKa of the amine and the N-H of the imidazole ring must be considered. A strong, non-nucleophilic base like LHMDS or NaOtBu is typically required.[9]

    • If the amine is a poor nucleophile, a stronger base may be necessary to facilitate deprotonation and formation of the palladium-amido complex.

  • Consider N-H Reactivity of the Substrate:

    • The acidic N-H of the imidazo[4,5-c]pyridine can be deprotonated by the strong bases used in Buchwald-Hartwig reactions. This can lead to catalyst inhibition or N-arylation side products.

    • Solution: Protecting the imidazole nitrogen with a suitable protecting group (e.g., SEM, Trityl) can circumvent this issue. However, this adds extra steps to the synthesis. Alternatively, using a larger excess of the base might be sufficient.

dot graph TD { A[Failed Buchwald-Hartwig Amination] --> B{Initial Checks}; B --> C[Catalyst & Ligand]; B --> D[Base Strength & Type]; B --> E[Amine Reactivity]; C --> F[Action: Screen bulky, electron-rich phosphine ligands (XPhos, RuPhos). Verify the quality of the palladium precursor.]; D --> G[Action: Use a strong, non-nucleophilic base (LHMDS, NaOtBu). Consider the pKa of your amine.]; E --> H[Action: For less nucleophilic amines, more forcing conditions may be needed. Consider potential for substrate N-H deprotonation and catalyst inhibition.]; }

Purification Challenges

Question 4: My reaction seems to work, but I'm struggling to purify the product. It either streaks on the silica gel column or co-elutes with byproducts.

Answer: Purification of polar, nitrogen-containing heterocycles like derivatives of this compound can be challenging due to their basicity and potential for strong interactions with silica gel.

  • Tailing on Silica Gel: The basic nitrogen atoms in the imidazo[4,5-c]pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Co-elution with Byproducts: If byproducts like the homocoupled boronic acid derivative are present and have similar polarity to your product, chromatographic separation can be difficult.

    • Solution:

      • Optimize the reaction to minimize byproduct formation.

      • Try a different stationary phase for chromatography, such as alumina (basic or neutral) or a C18 reversed-phase column.

      • Consider recrystallization or trituration as an alternative purification method.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid or boronate ester (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Heat the mixture with stirring to the desired temperature (e.g., 100 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 mmol) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL) via syringe.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Scale-Up Synthesis of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, valued for its structural similarity to purines, which allows it to serve as a scaffold for a variety of therapeutic agents.[1] The most common synthetic approach involves a two-step process: the initial formation of the 1H-imidazo[4,5-c]pyridine core, followed by regioselective bromination. While feasible at the lab scale, scaling up this synthesis introduces significant hurdles that can impact yield, purity, and safety. This guide provides a structured approach to identifying and overcoming these challenges.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages, each with its own set of potential scale-up issues.

Synthetic_Workflow cluster_0 Stage 1: Imidazo[4,5-c]pyridine Core Synthesis cluster_1 Stage 2: Regioselective Bromination A 3,4-Diaminopyridine C Cyclization/ Dehydration A->C B Formic Acid B->C D 1H-Imidazo[4,5-c]pyridine C->D High Temp/ Acid Catalyst E Brominating Agent (e.g., NBS, Br2) F Bromination D->F E->F G This compound (Target Molecule) F->G H Isomeric Impurities F->H I Over-brominated Byproducts F->I

Caption: General two-stage synthetic workflow for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the scale-up of each synthetic stage.

Stage 1: Synthesis of 1H-Imidazo[4,5-c]pyridine Core

The formation of the imidazo[4,5-c]pyridine core is typically achieved by the condensation of 3,4-diaminopyridine with formic acid or its equivalents, such as triethyl orthoformate, often under acidic conditions and at elevated temperatures.[2]

Q1: My cyclization reaction is stalling, resulting in low yield of the 1H-imidazo[4,5-c]pyridine core. What are the likely causes and how can I fix this on a larger scale?

A1:

  • Root Cause Analysis: Incomplete cyclization is often due to insufficient heat or inefficient water removal. On a large scale, achieving uniform heating in a large reactor can be challenging. Furthermore, the water produced during the condensation reaction can create an equilibrium that disfavors product formation.

  • Troubleshooting & Optimization:

    • Thermal Management: Ensure your reactor has adequate heating and agitation to maintain a consistent internal temperature. Use a jacketed reactor with a thermal fluid for uniform heat distribution.

    • Water Removal: On a large scale, employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) can effectively remove water azeotropically, driving the reaction to completion.

    • Catalyst Choice: While formic acid can act as both reactant and catalyst, the use of a stronger dehydrating agent like polyphosphoric acid (PPA) can be effective, though its high viscosity and challenging workup can be problematic at scale.[2] A high-boiling solvent with an acid catalyst (e.g., p-toluenesulfonic acid) is often a more practical choice for large-scale operations.

Q2: I'm observing significant charring and byproduct formation at the high temperatures required for cyclization. How can I mitigate this?

A2:

  • Root Cause Analysis: 3,4-Diaminopyridine and the product are susceptible to thermal degradation, especially in the presence of strong acids. Localized overheating ("hot spots") due to poor mixing in a large reactor can exacerbate this issue.

  • Troubleshooting & Optimization:

    • Improved Mixing: Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry to prevent localized overheating.

    • Controlled Reagent Addition: Add the acid catalyst or formic acid at a controlled rate to manage the initial exotherm.

    • Alternative Reagents: Consider using triethyl orthoformate instead of formic acid. The reaction can often proceed under milder conditions, and the byproducts (ethanol) are more easily removed. A catalytic amount of acid is still typically required.[2]

Stage 2: Regioselective Bromination

This is often the most challenging step in the synthesis. The goal is to selectively introduce a bromine atom at the C4 position of the imidazo[4,5-c]pyridine ring.

Q3: My bromination reaction is producing a mixture of isomers (e.g., 4-bromo, 6-bromo, and 7-bromo). How can I improve the regioselectivity for the desired 4-bromo isomer?

A3:

  • Root Cause Analysis: The imidazo[4,5-c]pyridine ring system has multiple positions susceptible to electrophilic attack. The regiochemical outcome is highly dependent on the brominating agent, solvent, and reaction temperature. The formation of various isomers is a common problem in the halogenation of related imidazopyridines.[3]

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for improved regioselectivity in the bromination of electron-rich heterocycles.[4] NBS provides a slow, controlled release of the electrophilic bromine species, which can favor the thermodynamically more stable product.

    • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity. Non-polar solvents like CCl₄ or chloroform can favor radical bromination at benzylic-like positions if not carefully controlled, while polar aprotic solvents like DMF or acetonitrile are commonly used for electrophilic aromatic bromination with NBS.[4] Experiment with different solvents to find the optimal balance.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity. A controlled, slow addition of the brominating agent at low temperature (e.g., 0-5 °C) is crucial at scale.

Q4: I am observing the formation of di- and tri-brominated byproducts, which are difficult to remove. How can I prevent over-bromination?

A4:

  • Root Cause Analysis: Over-bromination occurs when the mono-brominated product is sufficiently activated to react further with the brominating agent. This is a common issue in bromination reactions of activated aromatic systems.[5]

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). This will leave some unreacted starting material, which is typically easier to separate from the desired mono-bromo product than the over-brominated species.

    • Controlled Addition: As with improving regioselectivity, a slow, controlled addition of the brominating agent to the substrate solution is critical. This maintains a low concentration of the brominating species in the reactor, minimizing the chance of a second bromination event.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the appearance of the product and byproducts. Stop the reaction once the optimal conversion is reached, before significant over-bromination occurs.

Q5: The workup and purification of the final product are proving difficult at scale. The product seems unstable, and I'm getting low isolated yields.

A5:

  • Root Cause Analysis: Brominated heterocyclic compounds can be sensitive to heat and pH extremes. Standard aqueous workups with strong bases can lead to degradation or the formation of impurities. Purification by chromatography is often not economically viable for large-scale production.

  • Troubleshooting & Optimization:

    • Optimized Workup: Quench the reaction with a mild reducing agent like sodium thiosulfate or sodium sulfite to destroy any excess brominating agent. Use a buffered or weakly basic solution (e.g., sodium bicarbonate) instead of strong bases like NaOH for neutralization.

    • Crystallization/Recrystallization: Develop a robust recrystallization procedure. This is the most scalable and cost-effective method for purifying solid products. Screen various solvent systems to find one that provides good recovery and effectively removes key impurities. For N-bromosuccinimide, a common brominating agent, recrystallization from water is a standard purification method.[6]

    • Extraction and Isolation: If the product is soluble in organic solvents, perform an extractive workup. Be mindful of potential emulsion formation at scale. After extraction, ensure all solvent is removed under reduced pressure at a moderate temperature to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main safety concerns are:

  • Thermal Runaway: Bromination reactions are often highly exothermic. Inadequate heat dissipation in large reactors can lead to a dangerous increase in temperature and pressure.[7]

  • Handling of Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but is still a strong oxidizing agent and an irritant. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

  • Corrosion: Bromine and HBr (a common byproduct) are corrosive to many materials. Ensure the reactor and associated equipment are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

Q: Is there an alternative to the two-step synthesis approach?

A: While the two-step approach is common, one-pot syntheses for related brominated imidazopyridines have been reported. For instance, some methods involve the reaction of a bromo-diaminopyridine with an aldehyde.[8] However, the availability and cost of the brominated starting material at scale would need to be considered. For this specific target, the sequential synthesis is generally more established and controllable.

Q: How can I effectively remove residual bromine or brominated impurities from my final product?

A:

  • Aqueous Wash: A wash with an aqueous solution of a reducing agent like sodium bisulfite or thiosulfate is effective for quenching unreacted bromine.

  • Activated Carbon: Treatment with activated carbon can sometimes be used to adsorb colored impurities and trace organic byproducts.

  • Recrystallization: A well-designed recrystallization is the most effective method for removing both isomeric and over-brominated impurities.

Data and Protocols

Table 1: Comparison of Bromination Conditions
ParameterCondition A (Lab Scale)Condition B (Scale-Up Optimized)Rationale for Change
Brominating Agent Br₂ in Acetic AcidN-Bromosuccinimide (NBS)Improved safety and regioselectivity.[4]
Solvent Acetic AcidAcetonitrile or DMFEasier to handle and remove at scale; can improve selectivity.[4]
Temperature Room Temperature0 - 5 °CEnhances selectivity and controls exotherm.
Reagent Addition Added in one portionSlow, controlled addition over 2-4 hoursPrevents thermal runaway and minimizes over-bromination.[7]
Workup Aqueous NaOH quenchAqueous Na₂S₂O₃ then NaHCO₃ washMilder conditions prevent product degradation.
Purification Flash ChromatographyRecrystallizationMore economical and scalable.
Experimental Protocol: Scalable Bromination of 1H-Imidazo[4,5-c]pyridine

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel with 1H-imidazo[4,5-c]pyridine (1.0 eq) and acetonitrile (10-15 volumes).

  • Inerting and Cooling: Purge the reactor with nitrogen and cool the mixture to 0-5 °C using a chiller.

  • Reagent Preparation: In a separate vessel, dissolve N-bromosuccinimide (0.98 eq) in acetonitrile.

  • Controlled Addition: Slowly add the NBS solution to the reactor via the addition funnel over 2-4 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC every hour.

  • Quenching: Once the starting material is consumed to the desired level (e.g., <2%), quench the reaction by slowly adding a pre-cooled 10% aqueous solution of sodium thiosulfate.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile. Add water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Purification_Workflow A Crude Reaction Mixture B Quench with aq. Na2S2O3 A->B C Solvent Removal (Reduced Pressure) B->C D Precipitation/ Filtration C->D E Crude Solid Product D->E F Recrystallization (e.g., EtOH/H2O) E->F G Pure this compound F->G H Filtrate (Impurities) F->H

Caption: Scalable purification workflow for this compound.

References

Technical Support Center: Synthetic Strategies for 4-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the synthesis of 4-bromo-1H-imidazo[4,5-c]pyridine. This valuable building block is a deazapurine isostere, crucial in the development of kinase inhibitors and other therapeutic agents.

The synthesis of this molecule is not trivial and is often plagued by challenges in regioselectivity and harsh reaction conditions. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and explore viable alternative synthetic strategies.

Frequently Asked Questions & Troubleshooting Guide

Strategy 1: The "Build Core First, Then Brominate" Approach

This is often the most conceptually direct route but requires precise control over the final bromination step to achieve the desired C4-regioisomer.

Q1: Is the direct electrophilic bromination of the parent 1H-imidazo[4,5-c]pyridine a viable strategy?

A: Yes, it is a primary and often-attempted strategy, but it is fraught with significant regioselectivity challenges. The imidazo[4,5-c]pyridine ring system possesses multiple sites susceptible to electrophilic attack, primarily the C2, C4, and C6 positions. The electron-rich nature of the fused imidazole ring strongly activates the molecule for electrophilic substitution. However, the pyridine nitrogen acts as a deactivating group and a site for protonation in acidic media, complicating the electronic landscape. The main experimental hurdle is controlling the reaction to favor substitution at the desired C4 position over other isomers.

Q2: My attempt to brominate 1H-imidazo[4,5-c]pyridine using elemental bromine (Br₂) in acetic acid resulted in a complex mixture of products and significant decomposition. What is causing this?

A: This is a very common outcome. The use of a highly reactive electrophile like elemental bromine with an activated heterocyclic system often leads to a lack of selectivity and undesirable side reactions.

  • Causality: The high reactivity of Br₂ does not allow for fine discrimination between the electronically similar C4 and C6 positions. Furthermore, in an acidic solvent like acetic acid, the pyridine nitrogen can be protonated, further altering the ring's reactivity. This can lead to over-bromination (dibromo- and tribromo- adducts) or oxidative decomposition of the starting material, resulting in the characteristic dark, tarry reaction mixtures and low yields of the desired product.

Q3: How can I improve the regioselectivity to favor C4-bromination and minimize side reactions?

A: Achieving C4 selectivity requires a nuanced approach that tempers the reactivity of the system. The following parameters are critical for optimization:

  • Choice of Brominating Agent: Switching from elemental bromine to a milder, less reactive electrophile is the most critical adjustment. N-Bromosuccinimide (NBS) is the reagent of choice here. Its lower reactivity allows for greater selectivity, and the reaction byproducts are easier to remove.

  • Temperature Control: These reactions are highly exothermic. It is imperative to run the reaction at low temperatures to control the rate and improve selectivity. Starting at -78 °C (dry ice/acetone bath) and slowly warming is a standard practice.

  • Solvent Selection: Anhydrous, non-protic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferable to acetic acid. They prevent protonation of the pyridine nitrogen and offer better temperature control.

  • Protecting Groups: While more synthetically intensive, protecting the imidazole N-H (e.g., with a BOC or SEM group) can fundamentally alter the electronic distribution of the ring system. This can be a powerful tool to block certain reactive sites and direct the electrophile to the desired position, though it requires additional protection/deprotection steps.

Q4: Purification of the 4-bromo isomer from other regioisomers (e.g., 6-bromo) is proving difficult. What are the best practices for separation?

A: The structural similarity of regioisomers makes them notoriously difficult to separate.

  • Chromatography: Meticulous column chromatography is the primary method. A shallow solvent gradient (e.g., starting with 100% Dichloromethane and slowly increasing the polarity with Methanol) can effectively resolve isomers. Adding a small amount of a basic modifier like triethylamine (~0.1%) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel.

  • Crystallization: If a crude mixture containing the desired isomer as the major component is obtained, fractional crystallization can be effective. Experiment with a range of solvent systems (e.g., Ethanol, Isopropanol, Acetonitrile) to find conditions where the 4-bromo isomer selectively precipitates.

Strategy 2: The "Pre-functionalized Pyridine" Approach

This strategy involves building the imidazole ring onto a pyridine core that already contains the bromine atom at the correct position. While this can offer superior regiochemical control, it is often limited by the availability and synthesis of the required starting materials.

Q5: Are there alternative routes that completely avoid the problematic direct bromination step on the final heterocycle?

A: Yes, a more elegant, albeit often longer, approach is to construct the imidazole ring from a pre-brominated diaminopyridine precursor. The key intermediate for this strategy would be 4-bromo-2,3-diaminopyridine or 4-bromo-3,4-diaminopyridine .

  • The Challenge: The primary difficulty lies in the synthesis of these specific brominated diaminopyridines. Synthetic routes to these precursors are often multi-step procedures themselves, involving directed nitration and reduction sequences on brominated aminopyridines.[1] For example, one might start with 2-amino-4-bromopyridine, but controlling the subsequent nitration to occur selectively at the 3-position is a significant challenge.

  • The Payoff: If the required precursor can be synthesized or sourced, the final cyclization step to form the imidazole ring (e.g., using formic acid or triethyl orthoformate) is typically straightforward and completely regioselective, yielding only the desired this compound.[2][3]

Visualized Synthetic Workflows

The following diagrams illustrate the primary synthetic strategy and a troubleshooting decision tree for the critical bromination step.

G cluster_0 Primary Synthetic Route: Build Core, Then Brominate start 3,4-Diaminopyridine step1 Cyclization (Triethyl Orthoformate, cat. Acid) start->step1 intermediate 1H-Imidazo[4,5-c]pyridine step1->intermediate step2 Regioselective Bromination (NBS, THF, -78 °C) intermediate->step2 product This compound step2->product

Caption: Primary workflow for synthesizing this compound.

G start Start Bromination Reaction q1 Problem: Low Yield / Decomposition? start->q1 Evaluate Outcome q2 Problem: Mixture of Regioisomers? q1->q2 No sol1a Action: Use NBS instead of Br₂ q1->sol1a Yes sol2a Action: Lower reaction temperature further q2->sol2a Yes sol1b Action: Ensure reaction is at low temp (start at -78 °C) sol1a->sol1b sol2b Action: Switch to a milder agent (NBS) sol2a->sol2b sol2c Advanced: Consider N-H protection strategy sol2b->sol2c

Caption: Troubleshooting decision tree for the selective bromination step.

Data Summary: Comparison of Bromination Conditions

ParameterMethod A: Br₂ in Acetic AcidMethod B: NBS in Anhydrous THFRationale for Superiority of Method B
Reagent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder electrophile, leading to less decomposition and higher selectivity.
Typical Temp. 0 °C to Room Temp.-78 °C to Room Temp.Low temperature is crucial for controlling the reaction rate and minimizing side products.
Selectivity Poor; often yields a mixture of 4- and 6-bromo isomers, plus di-bromo products.Good to Excellent for mono-bromination; selectivity for C4 is enhanced.Slower reaction kinetics allow the subtle electronic differences between positions to direct substitution more effectively.
Yield Often low (<30%) due to decomposition and complex mixture formation.Moderate to Good (40-70% reported for similar systems).Cleaner reaction profile and fewer side products lead to higher isolated yields of the desired compound.
Workup Difficult; requires quenching of excess bromine and removal of acidic solvent.Simpler; quench with sodium thiosulfate, byproduct (succinimide) is often water-soluble.Ease of purification is a significant advantage for scalability.

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazo[4,5-c]pyridine (Core Scaffold)

This protocol describes the cyclization of 3,4-diaminopyridine to form the parent heterocycle.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Ethanol, Anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-diaminopyridine and anhydrous ethanol.

  • Add triethyl orthoformate and p-toluenesulfonic acid to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1H-imidazo[4,5-c]pyridine.

Protocol 2: Optimized Regioselective Bromination

This protocol outlines the optimized procedure for the selective bromination at the C4-position.

Materials:

  • 1H-Imidazo[4,5-c]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Tetrahydrofuran (THF), Anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1H-imidazo[4,5-c]pyridine in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve NBS in anhydrous THF. Add this solution dropwise to the cold solution of the starting material over 30-45 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor progress by TLC or LC-MS.

  • Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir for 15 minutes.

  • Workup: Add saturated sodium bicarbonate solution to neutralize any acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 0-10% Methanol in Dichloromethane) to isolate this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 4-Bromo- vs. 4-Iodo-1H-imidazo[4,5-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[4,5-c]pyridine scaffold is a privileged structure, owing to its structural similarity to endogenous purines, which allows for potent and selective interactions with a variety of biological targets.[1] Functionalization of this core, particularly at the C4 position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. The choice of starting material for such diversification is pivotal, with 4-bromo- and 4-iodo-1H-imidazo[4,5-c]pyridine representing two of the most common precursors for transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates. We will dissect the fundamental principles governing their differential performance, present supporting experimental data from the literature, and offer practical, field-proven protocols to aid in your experimental design.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the halo-heterocycle to the low-valent palladium(0) catalyst.[2] This step involves the cleavage of the C-X bond.

The well-established trend in bond dissociation energies (BDE) for aryl halides is: C-Cl > C-Br > C-I .[3][4]

Bond TypeTypical BDE (kJ/mol)Typical BDE (kcal/mol)
Aryl C-Br~285~68
Aryl C-I~213~51
(Values are approximate and can vary based on the specific aromatic system).[3]

The significantly lower BDE of the C-I bond (~51 kcal/mol) compared to the C-Br bond (~68 kcal/mol) means that 4-iodo-1H-imidazo[4,5-c]pyridine will undergo oxidative addition more readily and under milder conditions than its bromo-counterpart.[5] This fundamental difference manifests in tangible experimental outcomes, including reaction kinetics, required catalyst loadings, and achievable yields.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The following sections compare the performance of 4-bromo- and 4-iodo-1H-imidazo[4,5-c]pyridine in three of the most indispensable C-C and C-N bond-forming reactions in drug discovery.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[6][7] The reactivity order for the halide partner is firmly established as I > OTf > Br >> Cl.[6]

Causality Behind Experimental Choices: For the more reactive 4-iodo substrate, chemists can often employ less active (and less expensive) palladium sources (e.g., Pd(PPh₃)₄), lower catalyst loadings, and milder bases (e.g., Na₂CO₃, K₂CO₃).[6] Conversely, the less reactive 4-bromo substrate frequently requires more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step, along with stronger bases like K₃PO₄ or Cs₂CO₃ and potentially higher reaction temperatures.[8]

Comparative Performance Data (Illustrative) Direct comparative data for the specific 1H-imidazo[4,5-c]pyridine scaffold is sparse; therefore, data from the closely related 4(5)-bromo-1H-imidazole is presented to illustrate the general reactivity trend.

SubstrateCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
4(5)-Bromo-1H-imidazolePdCl₂(dppf)K₂CO₃ / Toluene-EtOH-H₂O1001285-95[9]
4-Iodo Analog (Expected)Pd(PPh₃)₄Na₂CO₃ / Toluene-EtOH-H₂O802-4>90[5]

The expected outcome is that the 4-iodo derivative would reach completion significantly faster and at a lower temperature.[5]

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira reaction provides a powerful method for installing alkyne moieties via the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[10][11] The reactivity of the halide component follows the same trend: I > Br > Cl > OTf.[10]

Causality Behind Experimental Choices: The higher reactivity of the C-I bond allows Sonogashira couplings to proceed at or near room temperature, which is highly beneficial for thermally sensitive substrates.[10] Reactions with 4-bromo-1H-imidazo[4,5-c]pyridine will almost certainly require elevated temperatures to achieve reasonable conversion rates. This difference in reactivity can be exploited for selective couplings in di-halogenated systems.[10]

Comparative Performance Data (Illustrative)

SubstrateCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-pyrazolesPd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT3~90[12]
4-Bromo-pyrazolesPd(PPh₃)₂Cl₂ / CuIEt₃N / THF60-8012-24~70-85[12]
Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[13][14] The reaction mechanism also begins with the oxidative addition of the aryl halide to the palladium(0) catalyst.[13]

Causality Behind Experimental Choices: While the general reactivity trend (I > Br) holds, the development of highly active, bulky phosphine ligands (e.g., Josiphos, XPhos, DavePhos) has made the amination of aryl bromides highly efficient.[14] However, for a given ligand system, the aryl iodide will typically react faster and at lower temperatures.[15] In some cases, using the less reactive 4-bromo substrate can be advantageous to avoid side reactions or improve selectivity, although this often comes at the cost of harsher conditions.[16]

Comparative Performance Data (Illustrative)

SubstrateCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-pyrazoles (Cu-mediated)CuIK₂CO₃ / DMF12012Good[16]
4-Bromo-pyrazoles (Pd-catalyzed)Pd(dba)₂ / tBuDavePhosNaOtBu / Toluene11012Excellent[16]

Note: The choice between Pd and Cu catalysis can also influence the optimal halide, with Cu-mediated reactions often favoring iodo-substrates.[16]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle responsible for these transformations and a general experimental workflow.

Palladium_Cross_Coupling_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 trans_complex->re_out Ar-R (Product) product_complex Product Complex oa_in->pd0 Ar-X (X = Br, I) trans_in->oa_complex key1 C-I bond breaks faster than C-Br bond here

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow start Start sub Weigh Halo-Imidazopyridine (Bromo or Iodo Substrate) start->sub end End reagents Add Coupling Partner, Base, and Solvent sub->reagents degas Degas Mixture (e.g., N₂ or Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat to Reaction Temp. (e.g., 80-110 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup & Organic Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze analyze->end

Caption: Standard experimental workflow for a cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols are designed as self-validating systems. The expected difference in reaction time serves as an internal validation of the principles discussed.

Objective: To synthesize 4-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine.

Materials:

  • This compound OR 4-Iodo-1H-imidazo[4,5-c]pyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Protocol for this compound (Less Reactive)

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq) and K₃PO₄ (2.5 mmol, 2.5 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Solvent & Catalyst Addition: Add toluene (5 mL) and water (0.5 mL) to the main reaction flask. Add the catalyst mixture.

  • Degassing: Seal the vessel and sparge with nitrogen or argon gas for 10-15 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Expected completion time: 8-16 hours.

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol for 4-Iodo-1H-imidazo[4,5-c]pyridine (More Reactive)

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq) and K₃PO₄ (2.5 mmol, 2.5 eq).

  • Catalyst Pre-mixing: In a separate small vial, briefly mix Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). Note the lower catalyst loading.

  • Solvent & Catalyst Addition: Add toluene (5 mL) and water (0.5 mL) to the main reaction flask. Add the catalyst mixture.

  • Degassing: Seal the vessel and sparge with nitrogen or argon gas for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Note the lower temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Expected completion time: 1-3 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described above.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-iodo-1H-imidazo[4,5-c]pyridine is a strategic decision based on a trade-off between reactivity, cost, and synthetic goals.

  • For Maximum Reactivity and Mild Conditions: 4-Iodo-1H-imidazo[4,5-c]pyridine is the superior choice. It allows for lower catalyst loadings, lower temperatures, and significantly shorter reaction times, which is ideal for high-throughput synthesis or for substrates with sensitive functional groups.

  • For Cost-Effectiveness and Availability: This compound is generally more economical and widely available. Modern, highly active catalyst systems can often overcome its lower intrinsic reactivity, making it a viable and practical option for large-scale synthesis, provided the required higher temperatures are tolerable.

  • For Orthogonal Synthesis: In a molecule containing both a bromine and an iodine atom, the significant difference in reactivity can be leveraged to perform selective, sequential cross-coupling reactions, reacting the iodo-position first under mild conditions before addressing the bromo-position.

By understanding the fundamental principles of bond dissociation energies and their impact on the rate-determining oxidative addition step, researchers can make informed decisions, optimize reaction conditions, and accelerate their drug discovery programs.

References

Navigating the Bioactive Landscape of Brominated Imidazo[4,5-c]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This structural analogy allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The introduction of a bromine atom to this scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. The position of this halogen substituent can dramatically alter the molecule's interaction with target proteins, highlighting the importance of understanding the structure-activity relationship (SAR) of its various isomers.

This guide provides a comparative overview of the known biological activities of positional isomers of 4-bromo-1H-imidazo[4,5-c]pyridine. Due to a scarcity of direct comparative studies in the existing literature, this guide will synthesize available data on individual isomers and related compounds to offer insights into their potential therapeutic applications and to underscore areas ripe for further investigation.

The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold

The imidazo[4,5-c]pyridine nucleus is considered a "privileged scaffold" in drug discovery. Its ability to mimic purine bases enables it to interact with a multitude of enzymes and receptors that recognize purines as substrates or ligands. This has led to the development of imidazopyridine derivatives with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

The addition of a bromine atom, a halogen, can significantly modulate a molecule's properties in several ways:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic system and influence hydrogen bonding capabilities.

  • Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within a protein's binding pocket.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its membrane permeability, metabolic stability, and pharmacokinetic profile.

The precise positioning of the bromine atom on the imidazo[4,5-c]pyridine ring system is crucial in determining the overall impact of these effects on biological activity.

A Comparative Look at Bromo-1H-imidazo[4,5-c]pyridine Isomers

It is important to note that the closely related imidazo[4,5-b]pyridine scaffold, which differs in the position of a nitrogen atom in the pyridine ring, has been more extensively studied. While not direct analogues, the findings for bromo-substituted imidazo[4,5-b]pyridines can offer valuable clues about the potential activities of their imidazo[4,5-c]pyridine counterparts.

IsomerReported Biological Activities/PotentialKey Findings & Supporting Data
This compound AntioxidantA Maillard reaction product, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, which is structurally related to the 4-substituted imidazo[4,5-c]pyridine core, has demonstrated significant antioxidant activity through the chelation of metal ions.[2]
5-Bromo-1H-imidazo[4,5-c]pyridine No specific biological activity data found for this isomer in the reviewed literature.Further research is needed to elucidate the biological potential of this isomer.
6-Bromo-1H-imidazo[4,5-c]pyridine No specific biological activity data found for this isomer in the reviewed literature. However, derivatives of the isomeric 6-bromo-1H-imidazo[4,5-b]pyridine have shown significant anticancer and antimicrobial activity.Derivatives of 6-bromo-1H-imidazo[4,5-b]pyridine have been synthesized and evaluated for their anticancer activity against cell lines such as MCF-7 and BT-474.[3][4] Other studies have reported antimicrobial activity for this scaffold.[5]
7-Bromo-1H-imidazo[4,5-c]pyridine No specific biological activity data found.PubChem records exist for this compound, but they do not contain biological activity data.[6]

Note: The table highlights the significant gap in the literature regarding the direct comparison of these isomers. The reported activities for the 6-bromo isomer belong to the related imidazo[4,5-b]pyridine scaffold and should be interpreted with caution when inferring potential activities for the imidazo[4,5-c]pyridine isomer.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for bromo-imidazo[4,5-c]pyridine isomers is yet to be established, some general principles can be inferred from studies on related imidazopyridine derivatives:

  • Position of Substitution: The position of the substituent on the pyridine ring is critical for activity. For instance, in a series of imidazo[1,2-a]pyridine analogs, the substitution pattern on a phenyl ring attached to the core scaffold was found to significantly influence potency and selectivity for salt-inducible kinases (SIKs).[7]

  • Nature of Substituent: The type of substituent at other positions of the imidazopyridine ring system can drastically alter the biological activity. For example, the introduction of amidino groups to the imidazo[4,5-b]pyridine core has been shown to impart potent antiproliferative and antiviral activities.[8][9][10]

The lack of data on the bromo-isomers of 1H-imidazo[4,5-c]pyridine represents a clear opportunity for further research to explore their therapeutic potential and to build a more complete understanding of their structure-activity relationships.

Experimental Protocols for Comparative Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments that can be employed to compare the biological activities of the this compound isomers.

Anticancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of bromo-imidazo[4,5-c]pyridine isomers B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

  • Compound Preparation: Prepare stock solutions of the this compound isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of bromo-imidazo[4,5-c]pyridine isomers in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) F Determine the MIC (lowest concentration with no visible growth) E->F

References

A Comparative Guide to Validating the Kinase Inhibitory Activity of 4-bromo-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics. This guide provides an in-depth, objective comparison of the validation of the kinase inhibitory activity of a specific derivative class, 4-bromo-1H-imidazo[4,5-c]pyridines, against other established kinase inhibitors. We will delve into the experimental methodologies, supporting data, and the causal reasoning behind the selection of these assays, equipping you with the knowledge to critically evaluate and advance your own kinase inhibitor programs.

The Rationale for Targeting Kinases with Imidazo[4,5-c]pyridines

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The imidazo[4,5-c]pyridine core, a purine isostere, is structurally predisposed to interact with the ATP-binding site of kinases, providing a solid foundation for the design of potent and selective inhibitors.[2] The introduction of a bromine atom at the 4-position of the 1H-imidazo[4,5-c]pyridine ring can significantly influence the compound's electronic properties and steric interactions within the kinase active site, potentially leading to enhanced potency and selectivity.

This guide will focus on the validation of the inhibitory activity of these derivatives against two key kinase families implicated in cancer: Src family kinases (SFKs) and Aurora kinases .

Comparative Analysis of Kinase Inhibitory Potency

A critical aspect of validating a novel kinase inhibitor is to compare its potency against known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

One derivative of interest is 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one , which has been synthesized and evaluated as a novel inhibitor of Src family kinases.[3] While a direct head-to-head comparison with a broad panel of inhibitors under identical conditions is not yet publicly available, we can contextualize its potential by comparing it to established SFK and Aurora kinase inhibitors.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

Kinase TargetInhibitor ClassRepresentative InhibitorIC50 (nM)Reference
Src Family Kinases Imidazo[4,5-c]pyridine4-amino-1-(3-bromophenyl)-...Data not yet published[3]
PyrazolopyrimidinePP24 (Lck), 5 (Fyn)[4]
AminopyrimidineDasatinib<1.0 (Src)[5]
AnilinopyrimidineSaracatinib (AZD0530)2.7 (c-Src)[4][6]
QuinazolineBosutinib1.2 (Src)[4]
Aurora Kinases Imidazo[4,5-b]pyridineCCT13769015 (Aurora-A), 25 (Aurora-B)[7]
Pyrazole-aminoquinazolineAZD1152-HQPA1368 (Aurora-A), 0.37 (Aurora-B)[8]
AminopyrazoleDanusertib (PHA-739358)13 (Aurora-A), 79 (Aurora-B)[9]
PyrimidineAlisertib (MLN8237)1.2 (Aurora-A), 396.5 (Aurora-B)[9]
ThienopyridineAMG 9005 (Aurora-A), 4 (Aurora-B)[10]

Note: The IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration). Therefore, direct comparison of values from different studies should be interpreted with caution. A direct comparative study is essential for a definitive assessment of relative potency.

Experimental Validation: A Step-by-Step Guide

The validation of a kinase inhibitor is a multi-step process that begins with biochemical assays to determine its direct effect on the purified enzyme and progresses to cell-based assays to assess its activity in a more physiologically relevant context.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are fundamental to quantifying the intrinsic potency of a compound against its target kinase. A widely used and robust method is the ADP-Glo™ Kinase Assay .[11][12][13] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase (e.g., recombinant Src or Aurora A), the specific substrate, and the kinase reaction buffer.

    • Add varying concentrations of the 4-bromo-1H-imidazo[4,5-c]pyridine derivative or a reference inhibitor to the reaction mixture in a 384-well plate.[14]

    • Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes.[14]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, Buffer, and Inhibitor Dilutions setup Set up Kinase Reaction in 384-well plate reagents->setup initiate Initiate reaction with ATP setup->initiate incubate_reaction Incubate at RT initiate->incubate_reaction terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) incubate_reaction->terminate incubate_adp Incubate at RT terminate->incubate_adp add_detection Add Kinase Detection Reagent (ADP to ATP & Luminescence) incubate_adp->add_detection incubate_lum Incubate at RT add_detection->incubate_lum read Measure Luminescence incubate_lum->read analyze Calculate % Inhibition and Determine IC50 read->analyze G cluster_cell Cell Culture & Treatment cluster_protein Protein Extraction cluster_wb Western Blotting cluster_detect Detection & Analysis culture Culture Cancer Cell Line treat Treat with Inhibitor culture->treat lyse Lyse Cells with Inhibitor-containing Buffer treat->lyse quantify Quantify Protein Concentration lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (Phospho-specific & Total) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal (ECL) secondary_ab->detect analyze Quantify Band Intensities detect->analyze G RTK RTKs / Integrins Src Src RTK->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Pathway Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival G cluster_prophase Prophase/Prometaphase cluster_metaphase Metaphase/Anaphase cluster_telophase Telophase/Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Kinetochore Kinetochore-Microtubule Attachment AuroraB Aurora B CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC CPC->Kinetochore SAC Spindle Assembly Checkpoint (SAC) CPC->SAC AuroraB_cyto Aurora B Cytokinesis Cytokinesis AuroraB_cyto->Cytokinesis

References

A Comparative Guide for Medicinal Chemists: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Isosterism in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as privileged structures is perpetual. Among the most fruitful areas of exploration are the heterocyclic systems that mimic endogenous purines. The imidazopyridine core, a fusion of imidazole and pyridine rings, stands out as a prime example. Its structural and electronic resemblance to natural purines allows derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and nucleic acid structures.[1][2][3][4]

This guide delves into a nuanced comparison of two key positional isomers within this family: imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine).[5][6] While seemingly minor, the shift in the pyridine nitrogen's position from the 7-position to the 6-position profoundly alters the scaffold's physicochemical properties, synthetic accessibility, and ultimately, its pharmacological profile. For the drug development professional, understanding these differences is critical for rational scaffold selection and the design of next-generation therapeutics. This document provides an in-depth analysis of their synthesis, biological activities, and key drug-like properties, supported by experimental data and protocols to guide your research endeavors.

Structural and Physicochemical Divergence

The fundamental difference between the two scaffolds is the location of the lone pyridine nitrogen atom. This seemingly subtle isomeric distinction creates a cascade of effects on the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology.

  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 7. This arrangement results in a specific vector for its dipole moment and hydrogen bond accepting capability.

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 6. This repositions the key hydrogen bond acceptor site, which can be critical for orienting the molecule within a protein's binding pocket.

This structural variance directly impacts key physicochemical parameters that govern a molecule's "drug-likeness."

Caption: Isomeric difference between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineRationale for Difference
Molecular Formula C₆H₅N₃C₆H₅N₃Isomers
Molecular Weight 119.12 g/mol [7]119.12 g/mol [8]Isomers
IUPAC Name 1H-imidazo[4,5-b]pyridine[7]3H-imidazo[4,5-c]pyridine[8]Nomenclature reflects ring fusion
XLogP3 0.3[7]0.4[8]The position of the nitrogen subtly alters the charge distribution and lipophilicity.
H-Bond Donors 11The N-H proton of the imidazole ring.
H-Bond Acceptors 22The two non-protonated nitrogen atoms.
Topological Polar Surface Area 41.6 Ų[7]41.6 Ų[8]The number of polar atoms is identical.

Expertise & Experience: While properties like TPSA are identical, the spatial arrangement of the hydrogen bond acceptors is paramount. The choice between scaffolds can be dictated by the specific topology of a target's active site. If a key hydrogen bond with a residue is required in the region of the pyridine ring, the selection of the correct isomer is a critical, and often defining, design choice. For instance, a target requiring a hydrogen bond acceptor at a position analogous to N7 in adenine would favor the imidazo[4,5-b]pyridine scaffold.

A Tale of Two Syntheses: Accessibility and Strategy

The synthetic routes to these scaffolds are well-established, typically relying on the cyclization of substituted diaminopyridine precursors. The choice of starting material is the primary determinant of the final isomeric product.

  • Imidazo[4,5-b]pyridines are most commonly synthesized from 2,3-diaminopyridine . Condensation with a one-carbon electrophile, such as an aldehyde or carboxylic acid, closes the imidazole ring.[1][2]

  • Imidazo[4,5-c]pyridines are similarly prepared but start from 3,4-diaminopyridine .[2][9]

A more advanced and versatile strategy allows for the directed synthesis of either isomer from a common precursor, 2,4-dichloro-3-nitropyridine. This solid-phase synthesis method offers a powerful approach for library generation. The regioselectivity of the cyclization is controlled by the nature of the amine used in the second step of the sequence.[5]

  • Path to Imidazo[4,5-b]pyridine: Using a primary amine for substitution of the second chlorine atom directs the cyclization to form the 1-deazapurine core.[5]

  • Path to Imidazo[4,5-c]pyridine: Using a secondary amine blocks one cyclization pathway, thereby directing the reaction to yield the 3-deazapurine core.[5]

divergent_synthesis cluster_b Imidazo[4,5-b]pyridine Synthesis cluster_c Imidazo[4,5-c]pyridine Synthesis start 2,4-Dichloro- 3-nitropyridine step1 React with polymer-supported amine start->step1 intermediate Resin-bound 2-chloro-3-nitropyridine step1->intermediate primary_amine 1. Substitute with Primary Amine (R-NH2) 2. Reduce Nitro 3. Cyclize with Aldehyde intermediate->primary_amine Divergent Step secondary_amine 1. Substitute with Secondary Amine (R2-NH) 2. Reduce Nitro 3. Cyclize with Aldehyde intermediate->secondary_amine scaffold_b Trisubstituted Imidazo[4,5-b]pyridine primary_amine->scaffold_b scaffold_c Trisubstituted Imidazo[4,5-c]pyridine secondary_amine->scaffold_c

Caption: Divergent solid-phase synthesis of imidazopyridine isomers.

Experimental Protocol: Representative Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine

Trustworthiness: This protocol is a self-validating system based on a common and reliable condensation reaction. The success of the reaction can be monitored by TLC and confirmed by standard characterization techniques (NMR, MS), ensuring reproducibility.

Objective: To synthesize 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine via condensation.[10]

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzaldehyde

  • N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromopyridine-2,3-diamine (1 equivalent) and benzaldehyde (1 equivalent) in DMF.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux. The reaction can be performed using conventional heating or microwave-assisted heating for reduced reaction times and potentially higher yields.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[10]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for C₁₂H₈BrN₃ would be approximately 274.00 g/mol (for ⁷⁹Br) and 276.00 g/mol (for ⁸¹Br).[10]

Comparative Biological Activities and Therapeutic Landscape

Both scaffolds are biologically prolific, with derivatives demonstrating a wide spectrum of pharmacological activities. However, the isomeric difference often leads to distinct target preferences and potencies.[1][5]

Table 2: Overview of Biological Activities and Key Targets

Therapeutic AreaImidazo[4,5-b]pyridine DerivativesImidazo[4,5-c]pyridine Derivatives
Oncology Potent inhibitors of CDK9[11], antitumor[12], antiproliferative agents.[13]PARP inhibitors[1], protein kinase B (AKT) inhibitors[5], antitumor agents.[14]
Infectious Diseases Antiviral[6][12], antibacterial[1][12], antifungal[6], and tuberculostatic properties.[6]Anti-HCV agents[5], antifungal[1], and antimycobacterial agents.[15]
Neurology/CNS Anxiolytic effects[5], potential GABAA receptor modulators.[1]Anticonvulsant activity (e.g., Bamaluzole)[1], A₂A adenosine receptor antagonists.[5]
Cardiovascular/Inflammatory Inotropic agents[6], anti-inflammatory activity.[1][12]Antihypertensive activity.[5]

A key finding from a direct comparative study revealed that 1H-imidazo-[4,5-b]pyridine derivatives were consistently more potent as inotropic agents than their corresponding [4,5-c] isomers, highlighting that a simple positional change can have a dramatic impact on biological function.[6]

Focus on Oncology: Targeting Cyclin-Dependent Kinase 9 (CDK9)

Several imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of CDK9, a key transcriptional regulator and a high-value target in oncology.[11] CDK9/cyclin T1 forms the core of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, inducing apoptosis in cancer cells.

CDK9_Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription DNA DNA Template (MCL-1, MYC genes) DNA->RNAPII binds mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Anti-apoptotic Proteins (e.g., Mcl-1) Translation->Proteins Apoptosis Apoptosis Proteins->Apoptosis inhibits Scaffold Imidazo[4,5-b]pyridine Inhibitor Scaffold->CDK9 inhibits

References

A Comparative Guide to the X-ray Crystallographic Analysis of Bromo-Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Bromo-Substituted Imidazopyridines in Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system in drug discovery, bearing a structural resemblance to endogenous purines. This similarity allows derivatives of this scaffold to interact with a wide range of biological targets, exhibiting potential as kinase inhibitors, antiviral agents, and modulators of other key cellular pathways. The introduction of a bromine atom at the 4-position of the 1H-imidazo[4,5-c]pyridine core is a strategic synthetic modification. The bromine atom can act as a handle for further functionalization through cross-coupling reactions, and its size and electronegativity can influence intermolecular interactions within protein binding pockets and in the crystalline solid state.

A comprehensive understanding of the three-dimensional structure of these molecules is paramount for rational drug design. X-ray crystallography provides the most definitive insight into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a compound. This data is crucial for understanding structure-activity relationships (SAR) and for optimizing lead compounds.

Despite the synthetic interest in 4-bromo-1H-imidazo[4,5-c]pyridine derivatives, a thorough search of the Cambridge Structural Database (CSD) and the current body of scientific literature reveals a notable absence of publicly available single-crystal X-ray diffraction data for this specific scaffold.

Therefore, this guide will provide a comparative analysis of a closely related isomeric system for which crystallographic data is available: the bromo-substituted imidazo[4,5-b]pyridine scaffold. By examining the crystal structure of these isomers, we can infer key structural features and intermolecular interaction motifs that are likely to be relevant to the this compound series. This guide will serve as a valuable resource for researchers, providing a framework for the analysis and interpretation of crystallographic data once suitable crystals of this compound derivatives are obtained.

Comparative Crystallographic Analysis: Insights from the Imidazo[4,5-b]pyridine Isomer

While crystallographic data for this compound derivatives is not currently available, we can draw valuable comparisons from the published crystal structure of a related isomer, 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine. The analysis of this structure provides a foundation for understanding the potential solid-state behavior of the target scaffold.

A study published in 2022 detailed the synthesis and single-crystal X-ray diffraction analysis of a series of N-substituted 6-bromo-imidazo[4,5-b]pyridine derivatives[1]. The crystallographic data for two of these derivatives, 4 (3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine) and 7 (6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine), offer a glimpse into the structural landscape of these molecules.

Data Presentation: Crystallographic Parameters of Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the key crystallographic data for compounds 4 and 7 as reported in the literature[1]. This data provides a quantitative basis for understanding the solid-state arrangement of these molecules.

Parameter3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (4)6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (7)
Chemical Formula C₁₅H₁₁BrN₄O₂C₁₅H₉BrN₄O₂
Molecular Weight 371.19 g/mol 369.17 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 12.358(3) Å, b = 10.021(2) Å, c = 12.483(3) Å, β = 107.13(3)°a = 12.221(3) Å, b = 10.057(2) Å, c = 12.394(3) Å, β = 106.98(3)°
Volume (ų) 1476.2(6)1453.7(6)
Z (molecules/unit cell) 44

Analysis of Crystallographic Data:

Both compounds crystallize in the monoclinic space group P2₁/c, which is a common space group for organic molecules. The unit cell dimensions are quite similar, reflecting the structural analogy between the allyl and propargyl substituents. The slightly smaller unit cell volume of compound 7 is consistent with the more compact nature of the propargyl group compared to the allyl group.

Key Structural Features and Intermolecular Interactions

The analysis of the crystal packing of these imidazo[4,5-b]pyridine derivatives reveals the dominant role of various non-covalent interactions in dictating the supramolecular architecture. These interactions are critical for crystal stability and can influence the physicochemical properties of the solid form.

  • π-π Stacking: The planar imidazopyridine core and the phenyl rings are predisposed to engage in π-π stacking interactions. These interactions are a significant driving force in the crystal packing of aromatic compounds, contributing to the overall stability of the crystal lattice. In the case of the analyzed structures, the offset face-to-face arrangement of the aromatic rings is a likely packing motif.

  • Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base (e.g., a nitrogen or oxygen atom). This interaction, denoted as C-Br···Y (where Y is a Lewis base), can play a crucial role in directing the crystal packing. In the absence of strong hydrogen bond donors, halogen bonding can become a primary structure-directing interaction.

  • Hydrogen Bonding: While the parent 1H-imidazo[4,5-c]pyridine has a proton available for hydrogen bonding on the imidazole ring, the N-substituted derivatives analyzed here lack this functionality. However, weaker C-H···O and C-H···N hydrogen bonds are likely present, contributing to the cohesion of the crystal structure. For the target this compound derivatives (with an unsubstituted imidazole NH), strong N-H···N or N-H···O hydrogen bonds would be expected to be a dominant feature of their crystal packing.

Experimental Protocols: A Guide to X-ray Crystallographic Analysis

For researchers who succeed in obtaining single crystals of this compound derivatives, the following section provides a detailed, step-by-step methodology for X-ray crystallographic analysis.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method will be compound-specific.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment. Crystals should form over a period of days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively good solvent.

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is less soluble).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling should induce crystallization.

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be mounted on a diffractometer for data collection.

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Diffractometer Setup: The data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction: The raw diffraction data is processed to correct for various experimental factors (e.g., Lorentz and polarization effects, absorption). This process yields a set of unique reflection intensities and their standard uncertainties.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic coordinates and thermal displacement parameters of the initial model are refined against the experimental diffraction data using a least-squares minimization procedure. This process aims to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final refined crystal structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features. The final atomic coordinates are deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound, the experimental workflow, and the key intermolecular interactions.

Caption: Molecular structure of this compound.

Experimental Workflow for X-ray Crystallography A Single Crystal Growth (e.g., Slow Evaporation) B Crystal Mounting and Data Collection (Single-Crystal X-ray Diffractometer) A->B C Data Processing and Reduction B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement (Least-Squares Minimization) D->E F Validation and Deposition (e.g., CSD) E->F

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Potential Intermolecular Interactions in Crystalline Bromo-Imidazopyridines cluster_interactions mol1 Molecule A (this compound) H_bond N-H···N Hydrogen Bond mol1->H_bond donates H pi_stack π-π Stacking mol1->pi_stack aromatic ring halogen_bond C-Br···N Halogen Bond mol1->halogen_bond donates Br mol2 Molecule B (this compound) H_bond->mol2 accepts H pi_stack->mol2 aromatic ring halogen_bond->mol2 accepts N

Caption: A schematic representation of potential intermolecular interactions.

Conclusion and Future Outlook

The X-ray crystallographic analysis of this compound derivatives is a critical step in the rational design of novel therapeutics. While experimental data for this specific scaffold remains elusive in the public domain, this guide provides a comprehensive framework for its future analysis by drawing comparisons with a closely related isomeric system. The examination of bromo-substituted imidazo[4,5-b]pyridines highlights the importance of π-π stacking, halogen bonding, and hydrogen bonding in directing the solid-state architecture of these molecules.

It is anticipated that as synthetic efforts in this area continue, single crystals of this compound derivatives will become available. The experimental protocols and analytical framework presented in this guide will then serve as a direct, practical resource for researchers to elucidate and interpret their crystal structures. This will undoubtedly accelerate the drug discovery process by providing crucial structural insights for the optimization of this promising class of compounds.

References

Comparative Analysis of 4-bromo-1H-imidazo[4,5-c]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazo[4,5-c]pyridine scaffold, a structural isostere of purine, represents a privileged core in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bond donor and acceptor interactions, making it an ideal framework for designing inhibitors of various enzymes, particularly kinases and phosphodiesterases.[1][2] The introduction of a bromine atom at the C4 position not only modulates the electronic properties of the ring system but also provides a crucial synthetic handle for further diversification through cross-coupling reactions.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon the 4-bromo-1H-imidazo[4,5-c]pyridine core. We will dissect how modifications at key positions influence biological activity against different targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The this compound Core: Points of Diversification

The foundational scaffold presents several key positions where chemical modifications can drastically alter biological activity. Our analysis will focus on substitutions at the N1, C2, and the C4-amino positions (often derived from the 4-bromo precursor). Understanding the impact of these substitutions is paramount for rational drug design.

SAR_Points cluster_0 This compound Core cluster_1 Key Modification Points core core p1 core:e->p1 p2 core:e->p2 p3 core:e->p3 N1 N1 Position (Alkyl/Aryl) C2 C2 Position (Aryl/Heteroaryl) C4 C4 Position (Amino/Amide) p1->N1 p2->C2 p3->C4 Synthesis_Workflow start Start: 3-Nitro-4-chloropyridine step1 Step 1: Amination (R1-NH2, Base) start->step1 intermediate1 Intermediate A: N-Substituted-3-nitropyridin-4-amine step1->intermediate1 step2 Step 2: Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate1->step2 intermediate2 Intermediate B: N4-Substituted-pyridine-3,4-diamine step2->intermediate2 step3 Step 3: Cyclization (CDI or Triphosgene) intermediate2->step3 intermediate3 Intermediate C: 1-Substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one step3->intermediate3 step4 Step 4: N-Arylation (R2-X, Coupling Catalyst) intermediate3->step4 intermediate4 Intermediate D: 1,3-Disubstituted-imidazo[4,5-c]pyridin-2(3H)-one step4->intermediate4 step5 Step 5: Nitration (HNO3/H2SO4) intermediate4->step5 intermediate5 Intermediate E: 4-Nitro-Disubstituted Analog step5->intermediate5 step6 Step 6: Reduction (e.g., SnCl2 or H2, Pd/C) intermediate5->step6 final_product Final Product: 4-Amino Analog step6->final_product

References

comparing the efficacy of different catalysts for reactions with 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for the Functionalization of 4-bromo-1H-imidazo[4,5-c]pyridine

The 1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The targeted functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Among the various positions on this bicyclic system, the C4 position offers a versatile handle for molecular diversification. The commercially available this compound serves as a key building block, enabling access to a wide array of derivatives through transition-metal-catalyzed cross-coupling reactions.[2]

This guide provides a comparative analysis of different catalytic systems for the most common and powerful cross-coupling reactions involving this compound. As a Senior Application Scientist, the focus here is not merely on protocols but on the underlying principles that govern catalyst selection, empowering researchers to make informed decisions for their specific synthetic challenges. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing comparative data, detailed experimental workflows, and mechanistic insights.

The Substrate: Considerations for this compound

The this compound core presents unique challenges and opportunities in cross-coupling reactions. The pyridine nitrogen atom can act as a Lewis base, potentially coordinating to the palladium catalyst and inhibiting its activity. Furthermore, the acidic N-H proton of the imidazole ring can react with the strong bases often required for these transformations. While some protocols have been successfully developed for unprotected NH-containing heterocycles,[3] researchers often employ N-protection strategies (e.g., with Boc, Trityl, or SEM groups) to prevent side reactions and improve reaction outcomes. The choice to protect or not will depend on the specific reaction conditions and the nature of the coupling partners.

Experimental Workflow: A Generalized Approach

A systematic approach is crucial for the successful execution and optimization of any cross-coupling reaction. The following workflow represents a self-validating system for catalyst screening and reaction development.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Reagent Preparation (Substrate, Coupling Partner, Anhydrous Solvent, Degassing) setup Reaction Setup (Inert Atmosphere, Add Reagents, Catalyst, Base) prep_reagents->setup prep_catalyst Catalyst System Preparation (Pd Precursor + Ligand, if needed) prep_catalyst->setup heating Heating & Stirring (Specified Temperature and Time) setup->heating monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) heating->monitoring quench Quenching & Extraction monitoring->quench Upon Completion purify Purification (Column Chromatography) quench->purify characterize Characterization (NMR, MS) purify->characterize

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl halides and boronic acids or their derivatives.[4] Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.

Catalyst Systems & Mechanistic Insights

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex (formed from the boronic acid and base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical, influencing both catalyst stability and the rates of the individual steps in the cycle.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans [R-B(OR)₃]⁻ pd2_trans->pd0 Ar-R oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.
Comparative Efficacy of Catalyst Systems

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-10075-95"Classic" catalyst; air-sensitive; often requires higher catalyst loading.[4]
PdCl₂(dppf)K₃PO₄, Cs₂CO₃Dioxane, DMF80-11080-98Robust and versatile for a wide range of substrates, including heteroaromatics.[5]
Pd(OAc)₂ + SPhos/XPhosK₃PO₄, CsFToluene, DioxaneRT-10085-99Buchwald ligands; highly active, allowing for low catalyst loadings and room temperature reactions.
Pd/C (heterogeneous)K₃PO₄H₂O, EtOH/H₂O80-10070-90Easy to remove by filtration; may require higher temperatures/longer reaction times.[5]
Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for heteroaryl bromides.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a counterflow of argon or nitrogen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the coupling of aryl halides with a wide range of nitrogen nucleophiles.[6][7] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[8]

Catalyst Systems & Mechanistic Insights

The mechanism is similar to the Suzuki coupling, but the key steps involve the formation of a palladium-amido complex after the oxidative addition, followed by reductive elimination to form the C–N bond.[6] The development of sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands) has been crucial for promoting the difficult reductive elimination step, especially for less nucleophilic amines or challenging substrates.[3]

Comparative Efficacy of Catalyst Systems
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ + BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80-11060-90Second-generation catalyst; effective for many primary and secondary amines.[6]
Pd(OAc)₂ + XantphosCs₂CO₃Dioxane90-12070-95Wide bite-angle ligand, good for preventing β-hydride elimination.[9]
Pd₂(dba)₃ + BrettPhosLHMDS, K₃PO₄THF, TolueneRT-8080-98Highly effective for unprotected NH-heterocycles like bromoimidazoles.[3]
[tBuXPhos-Pd-G3]K₂CO₃, K₃PO₄t-Amyl alcohol80-11085-99Pre-catalyst; air-stable and highly active for a broad range of amines.
Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol is specifically adapted from methods developed for unprotected bromoimidazoles.[3]

  • Reaction Setup: To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv) and BrettPhos (0.02-0.04 equiv). Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add anhydrous solvent (e.g., THF or Toluene).

  • Base Addition: Add the base (e.g., LHMDS, 2.2 equiv) as a solution or solid.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed (monitor by LC-MS, typically 12-24 hours).

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes.[10] These products are valuable synthetic intermediates and are also used in materials science due to their rigid, linear structures.[11]

Catalyst Systems & Mechanistic Insights

The reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[11] The palladium cycle is analogous to other cross-couplings, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center. Copper-free protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[12][13]

Comparative Efficacy of Catalyst Systems
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂ + CuIEt₃N, i-Pr₂NHTHF, DMFRT-6070-95The classic Sonogashira conditions; risk of Glaser homocoupling.[10]
Pd(PPh₃)₄ + CuIEt₃NDMFRT65-90Similar to the above, often used for sensitive substrates at room temperature.
Pd(OAc)₂ + PPh₃ + CuIK₂CO₃, Et₃NAcetonitrile8070-95Versatile system that can be assembled in situ.
Pd(CH₃CN)₂Cl₂ + cataCXium ACs₂CO₃DioxaneRT80-95Effective copper-free and amine-free system at room temperature.[12]
Recommended Experimental Protocol: Sonogashira Coupling

This protocol uses standard copper-cocatalyzed conditions.

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic phase over Na₂SO₄ and concentrate.

  • Purification: Purify the product by flash column chromatography.

Mizoroki-Heck Reaction: Arylation of Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically leading to the substitution of a vinylic hydrogen with the aryl group.[14] It is a powerful method for synthesizing substituted styrenes and acrylates.

Catalyst Systems & Mechanistic Insights

The reaction proceeds via oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[15] The base regenerates the Pd(0) catalyst from this palladium-hydride intermediate. The choice of ligand can influence regioselectivity and efficiency.

Comparative Efficacy of Catalyst Systems
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂Et₃N, K₂CO₃DMF, NMP100-14060-85"Ligandless" conditions, though the solvent or substrate can act as a weak ligand.[16]
Pd(OAc)₂ + PPh₃Et₃NAcetonitrile, DMF80-12070-95Standard conditions for many aryl bromides.
PdCl₂ + Imidazole LigandNa₂CO₃H₂O/DMF8075-90N-type ligands can be effective and are structurally related to the substrate.[17]
Herrmann's CatalystNaOAcNMP120-14080-98A palladacycle catalyst known for its high thermal stability and activity.
Recommended Experimental Protocol: Heck Reaction
  • Reaction Setup: In a pressure tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a phosphine ligand if used (e.g., PPh₃, 0.04 equiv).

  • Reagent Addition: Add the solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv), and the alkene (1.5 equiv).

  • Reaction: Seal the tube and heat to the required temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material using flash column chromatography.

Conclusion and Recommendations

The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The optimal choice of catalyst and conditions depends critically on the desired transformation.

  • For C-C bond formation with boronic acids (Suzuki-Miyaura), PdCl₂(dppf) offers a reliable starting point, while modern Buchwald-type ligands (SPhos, XPhos) with Pd(OAc)₂ can provide higher yields under milder conditions.

  • For C-N bond formation (Buchwald-Hartwig), the use of a catalyst system based on a sterically hindered biarylphosphine ligand such as BrettPhos is highly recommended, as it has proven effective for the amination of related unprotected NH-heterocycles.[3]

  • For introducing alkynyl moieties (Sonogashira), the classic Pd(PPh₃)₂Cl₂/CuI system is generally effective. However, to minimize homocoupling byproducts, a copper-free system employing a ligand like cataCXium A should be considered.[12]

  • For alkene arylation (Heck), a simple Pd(OAc)₂/PPh₃ system is often sufficient, though for challenging couplings, a more robust palladacycle like Herrmann's catalyst may be necessary.

In all cases, careful control of the reaction atmosphere (inert conditions) and the use of anhydrous, degassed solvents are critical for achieving high efficacy and reproducibility. Researchers are encouraged to perform small-scale test reactions to screen different ligands and bases before committing to a larger-scale synthesis.

References

A Head-to-Head Comparison of Synthetic Methods for 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-1H-imidazo[4,5-c]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a valuable scaffold for the development of a diverse range of therapeutic agents, including kinase inhibitors and modulators of other important biological targets. The efficient and regioselective synthesis of this molecule is therefore of critical importance to researchers in the field. This guide provides a detailed head-to-head comparison of two primary synthetic strategies for obtaining this compound, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic rationale behind these methods, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two distinct retrosynthetic pathways:

  • Strategy 1: Post-Bromination of the Pre-formed Imidazo[4,5-c]pyridine Core. This method involves the initial construction of the parent 1H-imidazo[4,5-c]pyridine ring system, followed by electrophilic bromination to introduce the bromine atom at the C4 position.

  • Strategy 2: Construction of the Imidazole Ring on a Pre-brominated Pyridine Scaffold. In this approach, a suitably substituted brominated pyridine derivative, namely 5-bromo-3,4-diaminopyridine, serves as the starting material for the subsequent cyclization to form the desired product.

This guide will now examine each of these strategies in detail, providing a comprehensive analysis to aid researchers in selecting the most appropriate method for their specific needs.

Strategy 1: Post-Bromination of 1H-imidazo[4,5-c]pyridine

This two-step approach first focuses on the efficient synthesis of the unsubstituted heterocyclic core, followed by a regioselective bromination.

Step 1a: Synthesis of 1H-imidazo[4,5-c]pyridine

The most common and straightforward method for the synthesis of 1H-imidazo[4,5-c]pyridine involves the condensation of 3,4-diaminopyridine with a one-carbon synthon, typically formic acid or an equivalent such as triethyl orthoformate.[1][2]

Causality of Experimental Choices: The reaction proceeds via a classical condensation-cyclization mechanism. 3,4-diaminopyridine, with its two adjacent amino groups, readily reacts with formic acid. One amino group forms a formamide intermediate, which then undergoes an intramolecular cyclization with the neighboring amino group, followed by dehydration to yield the stable aromatic imidazole ring. The use of an acid catalyst, or performing the reaction in formic acid as the solvent, is crucial to protonate the formyl group, making it more susceptible to nucleophilic attack by the second amino group and facilitating the final dehydration step. Microwave irradiation can be employed to accelerate this reaction.[2]

Step 1b: Bromination of 1H-imidazo[4,5-c]pyridine

The second step involves the electrophilic bromination of the pre-formed 1H-imidazo[4,5-c]pyridine. The key challenge in this step is achieving high regioselectivity for the C4 position. The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to the imidazole ring. However, the position of bromination on the pyridine ring is influenced by the directing effects of the fused imidazole and the pyridine nitrogen.

Mechanistic Considerations for Regioselectivity: The pyridine nitrogen at position 5 is a meta-directing deactivating group. Conversely, the fused imidazole ring is an activating group. The interplay of these electronic effects, along with the steric environment, dictates the position of electrophilic attack. While specific studies on the regioselective bromination of 1H-imidazo[4,5-c]pyridine are not extensively detailed in readily available literature, related imidazopyridine systems offer insights. For instance, the halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been shown to occur on the pyridine ring.[3] Common brominating agents for such systems include N-bromosuccinimide (NBS) or bromine in acetic acid.

Due to the lack of a specific, high-yield protocol for the C4-bromination of 1H-imidazo[4,5-c]pyridine, this strategy carries a degree of uncertainty regarding its efficiency and the potential for isomeric impurities.

Strategy 2: Cyclization of a Pre-brominated Diaminopyridine

This approach introduces the bromine atom at the desired position on the pyridine ring early in the synthetic sequence, thereby ensuring the correct regiochemistry in the final product.

Step 2a: Synthesis of 5-bromo-3,4-diaminopyridine

The key starting material for this strategy is 5-bromo-3,4-diaminopyridine. A plausible synthetic route to this intermediate begins with a commercially available substituted pyridine, such as 3,5-dibromopyridine.

A potential, albeit multi-step, pathway involves the nucleophilic aromatic substitution of one bromine atom in 3,5-dibromopyridine with an amino group, followed by nitration and subsequent reduction. Microwave-assisted synthesis has been shown to be effective for the amination of 3,5-dibromopyridine.[4]

A more direct, though not explicitly detailed for this specific isomer, approach could involve the direct bromination and subsequent nitration and reduction of an appropriately protected aminopyridine.

Step 2b: Cyclization to this compound

With 5-bromo-3,4-diaminopyridine in hand, the final step is the formation of the imidazole ring. This is analogous to the cyclization in Strategy 1, employing formic acid or a suitable equivalent.

Causality of Experimental Choices: The reaction mechanism is identical to that described in Step 1a. The adjacent amino groups of 5-bromo-3,4-diaminopyridine react with formic acid to form a formamide, which then undergoes intramolecular cyclization and dehydration. The presence of the electron-withdrawing bromine atom on the pyridine ring is not expected to significantly hinder the cyclization process. This method offers the distinct advantage of unambiguous regiocontrol, as the position of the bromine atom is pre-determined.

Head-to-Head Comparison

ParameterStrategy 1: Post-BrominationStrategy 2: Pre-Bromination
Starting Materials 3,4-Diaminopyridine, Brominating Agent (e.g., NBS)3,5-Dibromopyridine or other brominated pyridines
Number of Steps 23+ (depending on the synthesis of the diamine)
Regioselectivity Potentially problematic; risk of isomeric mixtures.Excellent; bromine position is pre-determined.
Yield Highly dependent on the selectivity of the bromination step.Potentially higher overall yield due to defined regiochemistry.
Scalability Potentially challenging due to purification from isomers.More scalable due to better control over product formation.
Key Challenges Achieving selective C4 bromination.The multi-step synthesis of 5-bromo-3,4-diaminopyridine.

Experimental Protocols

Strategy 1: Post-Bromination (Illustrative Protocol)

Step 1a: Synthesis of 1H-imidazo[4,5-c]pyridine

  • To a solution of 3,4-diaminopyridine (1.0 eq) in formic acid (10 vol), the mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-imidazo[4,5-c]pyridine.

Step 1b: Bromination of 1H-imidazo[4,5-c]pyridine (Hypothetical Protocol)

  • To a solution of 1H-imidazo[4,5-c]pyridine (1.0 eq) in glacial acetic acid (10 vol), N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction mixture is poured into ice-water and neutralized with a solid sodium bicarbonate.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the desired 4-bromo isomer from other potential isomers.

Strategy 2: Pre-Bromination (Illustrative Protocol)

Step 2a: Synthesis of 5-bromo-3,4-diaminopyridine (Multi-step approach suggested)

  • This is a multi-step process that may involve amination of a dibromopyridine, followed by nitration and reduction. Detailed experimental conditions would need to be optimized for each step. A potential starting point could be the microwave-assisted amination of 3,5-dibromopyridine with a suitable amine source, followed by further functional group manipulations.[4]

Step 2b: Synthesis of this compound

  • A mixture of 5-bromo-3,4-diaminopyridine (1.0 eq) and formic acid (10 vol) is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

  • The residue is triturated with diethyl ether or a similar solvent to induce precipitation.

  • The solid product is collected by filtration, washed with the solvent, and dried to yield this compound.

Visualization of Synthetic Workflows

Synthetic_Strategies cluster_0 Strategy 1: Post-Bromination cluster_1 Strategy 2: Pre-Bromination A1 3,4-Diaminopyridine B1 1H-imidazo[4,5-c]pyridine A1->B1 Formic Acid / Reflux C1 This compound B1->C1 Brominating Agent (e.g., NBS) A2 Brominated Pyridine Precursor B2 5-bromo-3,4-diaminopyridine A2->B2 Multi-step Synthesis C2 This compound B2->C2 Formic Acid / Reflux

References

Assessing the Selectivity of 4-bromo-1H-imidazo[4,5-c]pyridine Derivatives Against Different Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, particularly in oncology and immunology. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific kinases is a central goal of precision medicine. The imidazopyridine scaffold, a purine isostere, has shown considerable promise as a core structure for potent kinase inhibitors due to its ability to interact with the ATP-binding site.[1][2] This guide provides a comprehensive overview of the methodologies used to assess the selectivity of kinase inhibitors, with a specific focus on derivatives of the 4-bromo-1H-imidazo[4,5-c]pyridine scaffold and its isomers.

The Imperative of Kinase Selectivity

The high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective kinase inhibitors.[3] Off-target inhibition can lead to unforeseen side effects and toxicity, confounding clinical development.[3] Conversely, a well-characterized polypharmacology, where a drug intentionally interacts with multiple targets, can be therapeutically advantageous. Therefore, a thorough assessment of an inhibitor's selectivity profile across the kinome is not merely a characterization step but a critical component of the drug discovery process that informs lead optimization and clinical strategy.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for accurately determining the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and in situ cellular assays to confirm target engagement in a more physiologically relevant context.

In Vitro Kinase Inhibition Assays

Biochemical assays are the first step in evaluating a compound's ability to inhibit its target kinase.[4] These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.

A common method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[5] A decrease in ADP production corresponds to inhibition of the kinase.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay [5]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the purified kinase of interest to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a mixture of the kinase-specific substrate and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations should be determined empirically.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of a reagent like ADP-Glo™ to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cellular Target Engagement Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are designed to confirm that a compound can enter the cell and bind to its intended target. Two powerful techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[5][6][7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[7] When an unlabeled test compound competes with the tracer for binding to the target, the BRET signal decreases, allowing for a quantitative measurement of intracellular affinity.[7]

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay [5][6][7]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Culture the cells for 18-24 hours to allow for expression of the fusion protein.[5]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I medium with 4% FBS to a density of 2 x 10^5 cells/mL.[7]

    • Prepare serial dilutions of the test compound in the same medium.

    • Add the NanoBRET™ tracer specific for the kinase of interest to the cell suspension.

    • Dispense the cell suspension containing the tracer into a white, non-binding surface 384-well plate.

    • Add the diluted test compounds to the appropriate wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[7]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.[7]

    • Add the substrate solution to each well.

    • Immediately read the plate on a luminometer equipped with filters to measure the donor emission (450 nm) and acceptor emission (610 nm).[5]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the test compound concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method based on the principle that the binding of a ligand to a protein increases its thermal stability.[8][9][10] In a CETSA experiment, cells are treated with a compound and then heated.[9] The stabilized target protein will remain in solution at higher temperatures compared to the unbound protein, and the amount of soluble protein can be quantified by methods like Western blotting or mass spectrometry.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [8][9][10]

  • Cell Treatment:

    • Culture cells to an appropriate confluency and treat with the test compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.[10]

    • Separate the soluble fraction (containing the stabilized protein) from the precipitated, denatured proteins by centrifugation.[10]

  • Protein Quantification:

    • Collect the supernatant and quantify the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment by treating cells with varying concentrations of the compound and heating all samples at a single, optimized temperature.[10] This allows for the determination of an EC50 for target engagement.

Caption: Workflow for Assessing Kinase Inhibitor Selectivity.

Kinase Selectivity of Imidazo[4,5-c]pyridine Derivatives

While comprehensive kinome-wide screening data for a wide range of this compound derivatives is not extensively available in the public domain, studies on the broader imidazo[4,5-c]pyridine scaffold provide valuable insights into its potential as a selective kinase inhibitor core.

A notable study focused on the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[12][13] Structure-activity relationship (SAR) studies revealed that substitutions on the 6-anilino group were crucial for potency and selectivity.[12][13] For instance, the introduction of a 4-methoxy group on the aniline ring led to a highly potent DNA-PK inhibitor with good selectivity against related PI3K and mTOR kinases.[12] A kinome scan of a lead compound from this series demonstrated high selectivity, with only PIM1 kinase showing significant inhibition (around 50% at 1 µM).[12] This suggests that the imidazo[4,5-c]pyridine scaffold can be decorated to achieve a high degree of selectivity.

Another study identified a series of imidazo[4,5-c]pyridin-2-one derivatives as novel inhibitors of Src family kinases (SFKs) for the potential treatment of glioblastoma.[3] This highlights the versatility of the scaffold in targeting different kinase families. The authors noted that while achieving absolute selectivity is challenging due to the conserved nature of the ATP-binding site, the non-strict selectivity of some inhibitors could be beneficial for treating complex diseases like cancer.[3][14]

The isomeric imidazo[4,5-b]pyridine scaffold has been more extensively studied, with derivatives showing potent inhibition of kinases such as Aurora kinases and FLT3.[15][16][17][18][19] For example, a 6-bromo-substituted imidazo[4,5-b]pyridine derivative was identified as a potent inhibitor of Aurora kinases.[18] The subtle change in the position of the nitrogen atom in the pyridine ring between the imidazo[4,5-b] and imidazo[4,5-c] isomers can significantly impact the binding mode and selectivity profile of the inhibitors.[2]

Derivative ClassTarget Kinase(s)Key FindingsReference
Imidazo[4,5-c]pyridin-2-onesDNA-PKPotent and selective inhibition; 6-anilino substitutions are critical for activity.[12][13]
Imidazo[4,5-c]pyridin-2-onesSrc Family KinasesIdentified as a novel scaffold for SFK inhibition in glioblastoma.[3][14]
6-Bromo-imidazo[4,5-b]pyridinesAurora KinasesPotent inhibition of Aurora A, B, and C.[18]
Imidazo[4,5-b]pyridinesFLT3, Aurora KinasesDual inhibition with high potency.[16][19]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide range of chemical space to optimize potency and selectivity.

To fully realize the potential of this scaffold, future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of substitutions at various positions of the imidazo[4,5-c]pyridine ring system is needed to understand their impact on kinase selectivity.

  • Kinome-wide profiling: Screening of optimized derivatives against large panels of kinases is essential to obtain a complete picture of their selectivity.

  • Structural biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into their binding modes and guide further rational design of more selective inhibitors.

G Start Start In Vitro Kinase Assay In Vitro Kinase Assay (e.g., Luminescence-based) Start->In Vitro Kinase Assay Determine IC50 Determine IC50 Values vs. Panel of Kinases In Vitro Kinase Assay->Determine IC50 Initial Selectivity Assessment Initial Selectivity Assessment Determine IC50->Initial Selectivity Assessment Cellular Target Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Initial Selectivity Assessment->Cellular Target Engagement Confirm Intracellular Binding Confirm Intracellular Binding Cellular Target Engagement->Confirm Intracellular Binding Lead Optimization Lead Optimization Confirm Intracellular Binding->Lead Optimization Lead Optimization->In Vitro Kinase Assay Iterative Design Broad Kinome Profiling Broad Kinome Profiling Lead Optimization->Broad Kinome Profiling Optimized Compound Final Selectivity Profile Final Selectivity Profile Broad Kinome Profiling->Final Selectivity Profile

Caption: Iterative Process of Kinase Inhibitor Selectivity Profiling.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, in-depth protocol for the safe handling and disposal of 4-bromo-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and an understanding of the compound's chemical nature to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and analogous structures allow for a robust hazard assessment. The primary hazards are associated with its irritant properties and its classification as a halogenated organic compound.

Table 1: Compound Identification and Hazard Summary

Property Value Source
CAS Number 1086398-12-0 [1][2]
Molecular Formula C₆H₄BrN₃ [2]
Molecular Weight 198.02 g/mol [2]
Appearance White to off-white or pale-yellow solid [1][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [3]

| Signal Word | Warning |[3] |

Based on this data, all waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, spatulas), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[4]

Immediate Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable when handling this compound to mitigate exposure risks.

Engineering Controls:

  • Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Accessibility: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial for preventing dermal, ocular, and respiratory exposure.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against dust particles and potential splashes, addressing the serious eye irritation hazard (H319).[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Provides a barrier against direct skin contact, mitigating the skin irritation hazard (H315).[6]
Body Protection A fully-buttoned laboratory coat. Protects skin and personal clothing from contamination.[5][6]

| Respiratory | Not required if handled in a fume hood. | A fume hood provides adequate protection against respiratory irritation (H335).[6] |

Core Disposal Workflow

The disposal of a halogenated compound like this compound follows a strict, regulated pathway. The following workflow diagram illustrates the critical decision points and procedural flow from the point of generation to final disposal.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Transfer cluster_3 Step 4: Final Disposal A Waste Generation (e.g., unused solid, contaminated labware, solutions) B Classify as 'Halogenated Organic Waste' A->B  Is it this compound? C Select Compatible Container (e.g., HDPE, clearly labeled) B->C D Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Irritant) 4. Date of Generation C->D E Store in Designated, Secondary Containment Area D->E F Arrange Pickup via Institutional EHS Office E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration (>1100°C) G->H G cluster_0 Incineration Pathways cluster_1 Incomplete Combustion cluster_2 Complete Combustion Waste Halogenated Waste (C₆H₄BrN₃) LowTemp < 1100°C Waste->LowTemp HighTemp > 1100°C Waste->HighTemp POPs Toxic Byproducts (e.g., Brominated Dioxins/Furans) LowTemp->POPs Forms Products Inert Products (CO₂, H₂O, N₂) + Acid Gas (HBr) HighTemp->Products Yields Scrubber Acid Gas Scrubber Products->Scrubber Treated by

References

Comprehensive Safety and Handling Guide for 4-bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 4-bromo-1H-imidazo[4,5-c]pyridine (CAS No. 1086398-12-0). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed for safe and effective laboratory operations. The following protocols are grounded in established safety principles for handling halogenated heterocyclic compounds and are designed to empower researchers, scientists, and drug development professionals with field-proven insights.

Hazard Identification and Risk Assessment

The primary hazards associated with compounds structurally similar to this compound include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust particles may lead to adverse health effects.

Therefore, a stringent protocol involving engineering controls, appropriate personal protective equipment (PPE), and meticulous handling techniques is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling halogenated organic compounds.[1] For extended contact or in the event of a spill, consider double-gloving or using heavy-duty gloves. Always inspect gloves for tears or degradation before use.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is mandatory to protect the skin.[1]
Respiratory NIOSH-Approved RespiratorIf there is a potential for aerosolization or if handling the compound outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is recommended.[1][3]
Footwear Closed-Toe ShoesMust be worn at all times in the laboratory to protect against spills.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]

2. Donning PPE:

  • Before entering the designated handling area, put on all required PPE as detailed in the table above.

3. Handling the Compound:

  • Carefully weigh and transfer the solid compound within the fume hood to contain any dust.

  • If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

  • Keep containers of the compound tightly sealed when not in use.[1]

4. Post-Handling Decontamination:

  • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Thoroughly wash hands with soap and water after handling is complete.

Emergency Procedures

Spill Response:

  • Small Spills: In the event of a small spill within the fume hood, carefully sweep up the solid material, avoiding dust generation.[1] Place the material in a labeled, sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures for hazardous material spills.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4][6] The label should identify the contents as "Halogenated Organic Waste."[6]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Disposal Method: Halogenated organic compounds are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal contractor.[6][7]

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[6] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_emergency Spill & Emergency Response cluster_disposal Decontamination & Disposal Prep Review Safety Information (Compound & Similar Structures) ID_Hazards Identify Hazards (Irritant, Harmful) Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Fume_Hood Use Chemical Fume Hood Don_PPE->Fume_Hood Avoid_Dust Avoid Dust Generation Spill_Kit Use Spill Kit for Small Spills Fume_Hood->Spill_Kit If Spill Occurs Keep_Closed Keep Container Closed Decon Decontaminate Work Area Keep_Closed->Decon Evacuate Evacuate for Large Spills First_Aid Administer First Aid (Eyes, Skin, Inhalation) EHS Contact EHS for Disposal First_Aid->EHS Post-Emergency Waste_Collect Collect in Labeled Hazardous Waste Container

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.